Product packaging for (-)-Sorgolactone(Cat. No.:CAS No. 202340-56-5)

(-)-Sorgolactone

Cat. No.: B12762389
CAS No.: 202340-56-5
M. Wt: 316.3 g/mol
InChI Key: KHSREFIWULNDAB-PFGQHCIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Sorgolactone is a naturally occurring strigolactone (SL) first isolated from the root exudates of sorghum . As a member of the strigolactone family, it serves as a crucial signaling molecule in the rhizosphere and functions as a novel class of plant hormone regulating various aspects of plant architecture and stress response . This compound is part of the orobanchol family of strigolactones, defined by its specific stereochemical configuration, which is critical for its bioactivity and interaction with specific receptor proteins . In research, this compound is primarily investigated for its role as a germination stimulant for seeds of parasitic weeds such as Striga and Orobanche species . Furthermore, it functions as a branching factor for arbuscular mycorrhizal (AM) fungi, establishing a symbiotic relationship that enhances plant nutrient uptake . Within the plant, endogenous strigolactones like this compound regulate shoot branching, inhibit bud outgrowth, and modulate root architecture to help plants adapt to environmental stresses such as drought, salinity, and nutrient deficiency . The molecular mechanism of action involves the compound being perceived by the D14 α/β-hydrolase receptor family. Upon binding, the D-ring is cleaved, triggering a conformational change that leads to the ubiquitination and degradation of transcriptional repressors, thereby activating downstream gene expression . This product is provided as a high-purity compound for use in fundamental plant science, phytobiology, and agricultural research. It is intended for the study of plant hormone signaling pathways, plant-microbe interactions, and the development of sustainable agricultural strategies . Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or therapeutic use. This classification means the product has not been validated or approved for in vitro diagnostic use and must not be used for the diagnosis, monitoring, or treatment of any disease or health condition . By purchasing this product, you acknowledge and agree that it will be used solely for non-clinical, scientific research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O5 B12762389 (-)-Sorgolactone CAS No. 202340-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202340-56-5

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(3E,3aS,8R,8bR)-8-methyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m1/s1

InChI Key

KHSREFIWULNDAB-PFGQHCIRSA-N

Isomeric SMILES

C[C@@H]1CCCC2=C1[C@H]3[C@@H](C2)/C(=C\O[C@@H]4C=C(C(=O)O4)C)/C(=O)O3

Canonical SMILES

CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3

Origin of Product

United States

Foundational & Exploratory

(-)-Sorgolactone: A Technical Guide to its Discovery, Isolation, and Characterization from Sorghum bicolor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sorgolactone, a canonical strigolactone, is a crucial signaling molecule involved in plant development, parasitic plant interactions, and symbiotic relationships with arbuscular mycorrhizal fungi. First isolated from the root exudates of Sorghum bicolor, its potent biological activities, particularly as a germination stimulant for parasitic weeds of the genus Striga, have made it a significant target of study. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, quantitative data on its biological activity, and an exploration of its role in plant signaling pathways.

Discovery and Significance

This compound was first isolated and identified in 1992 by Hauck et al. from the root exudates of Sorghum bicolor (L.) cv. Haygrazer.[1][2][3][4][5] This discovery was a significant step in understanding the chemical cues that govern the germination of parasitic Striga species, which cause substantial crop losses in Africa and Asia.[6][7][8][9] As a member of the strigolactone family, this compound is a carotenoid-derived terpenoid lactone.[6][8] Beyond its role in parasitic plant germination, it functions as a plant hormone regulating shoot branching and root architecture, and as a signaling molecule for symbiotic arbuscular mycorrhizal fungi.[8]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. A summary of its key physicochemical and representative spectroscopic data is presented below.

PropertyDataReference
Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
Appearance Crystalline solid
1H-NMR Refer to specialized databases for detailed spectral data.[10][11]
13C-NMR Refer to specialized databases for detailed spectral data.[10][11]
Mass Spectrometry (EI-MS) Base peak at m/z 97, corresponding to the butenolide D-ring fragment.[12][13]

Experimental Protocols

The following protocols are synthesized from established methods for the isolation and quantification of strigolactones from sorghum root exudates.[14][15][16][17][18]

Sorghum Cultivation and Root Exudate Collection
  • Plant Growth: Sorghum bicolor seeds are surface-sterilized and germinated on moist filter paper in the dark. Seedlings are then transferred to a hydroponic system or a suitable growth medium like sand or soil.

  • Nutrient Stress Induction: To enhance strigolactone production, plants are often subjected to nutrient-deficient conditions, particularly low phosphate and nitrogen, for a period before exudate collection.

  • Exudate Collection: The roots of the sorghum plants are gently washed, and the plants are placed in a container with deionized water or a nutrient-poor solution to collect the root exudates over a period of 24-48 hours. The collection is typically done in the dark to prevent degradation of the compounds.

Extraction of this compound
  • Liquid-Liquid Extraction: The collected root exudate solution is extracted multiple times with an equal volume of ethyl acetate.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude extract.

Purification of this compound
  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Solid-Phase Extraction (SPE): Further purification can be achieved using C18 SPE cartridges to remove more polar and non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Quantification by UHPLC-MS/MS
  • Sample Preparation: Purified fractions or crude extracts are dissolved in a suitable solvent (e.g., acetonitrile/water).

  • Instrumentation: Analysis is performed on a UHPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Method: A C18 column is typically used for separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for sorgolactone (e.g., m/z 317 > 97) are monitored for quantification against a standard curve.[19]

Quantitative Data on Biological Activity

The biological activity of this compound is concentration-dependent. The table below summarizes key quantitative data related to its germination-stimulating activity on Striga species.

Biological ActivityConcentrationGermination Rate (%)Sorghum Cultivar(s)Reference(s)
Striga hermonthica seed germination0.02 µM47%Not specified[20][21]
Striga hermonthica seed germination (comparative)1 µMLower than GR24Not specified[22]

Note: The amount of sorgolactone produced can vary significantly between different sorghum cultivars. For example, some Striga-resistant varieties have been shown to produce lower amounts of germination stimulants like 5-deoxystrigol while producing higher amounts of less active strigolactones like orobanchol.[19][21][23]

Signaling Pathway and Experimental Workflows

Strigolactone Signaling Pathway

This compound, like other canonical strigolactones, is perceived by the α/β-hydrolase receptor DWARF14 (D14). This binding event leads to a conformational change in D14, allowing it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these SMXL transcriptional repressors allows for the expression of downstream genes that regulate various physiological processes, including shoot branching and germination of parasitic plant seeds.

Strigolactone_Signaling cluster_perception Perception in Target Cell cluster_ubiquitination Ubiquitination Complex cluster_degradation Protein Degradation cluster_response Cellular Response Sorgolactone This compound D14 D14 Receptor Sorgolactone->D14 Binds and Hydrolyzes MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SCF_Complex SCF Complex MAX2->SCF_Complex Part of SMXL SMXL Repressor Protein SCF_Complex->SMXL Targets Proteasome 26S Proteasome SMXL->Proteasome Degradation Ub Ubiquitin Ub->SMXL Ubiquitination Gene_Expression Target Gene Expression Proteasome->Gene_Expression Allows Physiological_Response Physiological Response (e.g., Striga Germination) Gene_Expression->Physiological_Response

Strigolactone Signaling Pathway
Experimental Workflow for Isolation and Analysis

The following diagram outlines the general workflow from sorghum cultivation to the analysis of this compound.

Experimental_Workflow cluster_cultivation Plant Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Sorghum bicolor Cultivation stress Nutrient Stress Induction start->stress collection Root Exudate Collection stress->collection lle Liquid-Liquid Extraction (Ethyl Acetate) collection->lle concentrate Concentration lle->concentrate silica Silica Gel Chromatography concentrate->silica spe Solid-Phase Extraction (SPE) silica->spe hplc Preparative HPLC spe->hplc quantification UHPLC-MS/MS Quantification hplc->quantification bioassay Striga Germination Bioassay hplc->bioassay

Isolation and Analysis Workflow

Conclusion

This compound remains a molecule of significant interest due to its multifaceted roles in plant biology and ecology. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study of strigolactones, from their fundamental biology to their potential applications in agriculture, such as the development of strategies to combat parasitic weeds. Further research into the precise quantification of this compound across a broader range of sorghum genotypes and the full elucidation of its downstream signaling targets will continue to advance our understanding of this important plant-derived compound.

References

The Sorgolactone Synthesis Pathway: A Technical Guide to its Biosynthesis from Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-Sorgolactone, a strigolactone produced by Sorghum bicolor. Strigolactones are a class of plant hormones derived from carotenoids that play crucial roles in plant development and interaction with symbiotic and parasitic organisms. Understanding the unique biosynthetic route to this compound in sorghum is of significant interest for the development of novel strategies to control parasitic weeds, such as Striga, and for potential applications in agriculture and medicine.

The Core Biosynthetic Pathway from β-Carotene to Carlactone

The initial steps in the biosynthesis of all strigolactones, including this compound, are conserved across many plant species. This core pathway converts all-trans-β-carotene into the central precursor, carlactone.

The biosynthesis begins in the plastids with the isomerization of all-trans-β-carotene to 9-cis-β-carotene by the enzyme β-carotene isomerase (D27) . Subsequently, the CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone. The final step in the core pathway is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) , which converts 9-cis-β-apo-10'-carotenal into carlactone , the first bioactive strigolactone precursor.

Core Strigolactone Biosynthesis Pathway all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 Carlactone Carlactone 9-cis-β-apo-10'-carotenal->Carlactone CCD8

Core biosynthetic pathway from β-carotene to carlactone.

The Sorghum-Specific Pathway to this compound

From carlactone, the biosynthetic pathway to this compound in Sorghum bicolor diverges from that of many other plants, involving a unique set of enzymes.

Carlactone is first oxidized to carlactonoic acid (CLA) and then further to 18-hydroxy-carlactonoic acid (18-OH-CLA) . This two-step oxidation is catalyzed by a sorghum-specific cytochrome P450 enzyme, SbMAX1a (CYP711A) .

The key step differentiating the sorghum pathway is the conversion of 18-OH-CLA. The sulfotransferase LOW GERMINATION STIMULANT 1 (LGS1) utilizes a sulfo group donor, likely 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to catalyze the cyclization of 18-OH-CLA, leading to the formation of 5-deoxystrigol (the precursor to strigol-type strigolactones like sorgolactone) and 4-deoxyorobanchol (an orobanchol-type strigolactone). In wild-type sorghum possessing a functional LGS1, the pathway predominantly yields 5-deoxystrigol.

Finally, 5-deoxystrigol is believed to be converted to This compound through an oxidative demethylation at the C-9 position.[1] While the exact enzyme for this final step has not been definitively characterized in sorghum, it is a critical transformation leading to the production of this compound. Another related strigolactone, sorgomol, is produced from 5-deoxystrigol via hydroxylation at C-9, a reaction catalyzed by the cytochrome P450 enzyme SbCYP728B35 .[2] The precise relationship and potential interconversion between sorgomol and sorgolactone biosynthesis are areas of ongoing research.

In sorghum mutants lacking a functional LGS1 enzyme (lgs1 mutants), the conversion of 18-OH-CLA to 5-deoxystrigol is blocked. This leads to an accumulation of orobanchol, which is a much weaker germination stimulant for the parasitic weed Striga hermonthica. This alteration in the strigolactone profile confers resistance to the parasite.[3]

Sorghum-Specific Biosynthesis of this compound cluster_core Core Pathway cluster_sorghum Sorghum-Specific Pathway Carlactone Carlactone Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone->Carlactonoic Acid (CLA) SbMAX1a (CYP711A) 18-hydroxy-carlactonoic acid (18-OH-CLA) 18-hydroxy-carlactonoic acid (18-OH-CLA) Carlactonoic Acid (CLA)->18-hydroxy-carlactonoic acid (18-OH-CLA) SbMAX1a (CYP711A) 5-deoxystrigol 5-deoxystrigol 18-hydroxy-carlactonoic acid (18-OH-CLA)->5-deoxystrigol LGS1 (Sulfotransferase) 4-deoxyorobanchol 4-deoxyorobanchol 18-hydroxy-carlactonoic acid (18-OH-CLA)->4-deoxyorobanchol LGS1 (Sulfotransferase) This compound This compound 5-deoxystrigol->this compound Oxidative demethylation Orobanchol Orobanchol 4-deoxyorobanchol->Orobanchol (in lgs1 mutant)

Sorghum-specific biosynthetic pathway of this compound.

Quantitative Data on Strigolactone Production in Sorghum

The production of different strigolactones varies significantly between wild-type sorghum and lgs1 mutant lines, which has important implications for their interaction with parasitic plants.

StrigolactoneWild-Type Sorghum (with LGS1)lgs1 Mutant SorghumRole/Significance
5-deoxystrigol Major strigolactone producedSignificantly reduced or absentPotent germination stimulant for Striga
This compound Present in root exudatesLikely absent or significantly reducedA major strigol-type strigolactone in sorghum
Sorgomol Present in root exudatesLikely absent or significantly reducedA major strigol-type strigolactone in sorghum
Orobanchol Minor componentThe predominant strigolactone producedWeak germination stimulant for Striga

Note: The absolute quantities of these compounds can vary depending on the sorghum cultivar, growth conditions, and analytical methods used. The table represents the relative abundance.

Experimental Protocols

Elucidating the biosynthesis pathway of this compound has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the enzymes involved in the sorghum-specific pathway (e.g., SbMAX1a and LGS1).

General Workflow:

  • Gene Cloning: The coding sequences of SbMAX1a and LGS1 are cloned from sorghum cDNA into appropriate expression vectors (e.g., for E. coli or yeast).

  • Heterologous Expression: The expression vectors are transformed into a suitable host organism (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions.

  • Protein Purification: The recombinant enzymes are purified from the host cell lysate, often using affinity tags (e.g., His-tag, GST-tag).

  • In Vitro Enzyme Assay:

    • SbMAX1a (CYP711A) Assay: Purified SbMAX1a is incubated with its substrate, carlactone, in a reaction buffer containing necessary cofactors for cytochrome P450 enzymes (e.g., NADPH, cytochrome P450 reductase). The reaction products (carlactonoic acid and 18-hydroxy-carlactonoic acid) are then extracted and analyzed by LC-MS/MS.

    • LGS1 (Sulfotransferase) Assay: Purified LGS1 is incubated with its substrate, 18-hydroxy-carlactonoic acid, in a reaction buffer containing the sulfo group donor PAPS. The reaction products (5-deoxystrigol and 4-deoxyorobanchol) are extracted and quantified by LC-MS/MS.

  • Product Identification: The identity of the enzymatic products is confirmed by comparing their retention times and mass spectra with those of authentic standards using LC-MS/MS.

Heterologous Expression and In Vitro Assay Workflow cluster_molecular Molecular Biology cluster_biochemistry Biochemistry cluster_analysis Analysis Gene Cloning Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay LC-MS/MS Analysis LC-MS/MS Analysis In Vitro Enzyme Assay->LC-MS/MS Analysis Product Identification Product Identification LC-MS/MS Analysis->Product Identification

General workflow for heterologous expression and in vitro enzyme assays.
Strigolactone Extraction and Quantification from Sorghum Root Exudates

Objective: To identify and quantify the strigolactones produced by different sorghum genotypes.

Protocol Outline:

  • Plant Growth and Exudate Collection: Sorghum seedlings are grown hydroponically or in a sand culture. After a period of growth, the roots are carefully washed, and the plants are placed in a solution (e.g., distilled water or a nutrient solution) for a defined period to collect the root exudates.

  • Extraction: The collected root exudate solution is passed through a solid-phase extraction (SPE) column (e.g., C18) to retain the strigolactones. The column is then washed, and the strigolactones are eluted with an organic solvent (e.g., acetone or ethyl acetate).

  • Sample Preparation: The eluate is dried down under a stream of nitrogen and the residue is redissolved in a small volume of a suitable solvent (e.g., acetonitrile/water) for analysis. An internal standard (e.g., the synthetic strigolactone GR24) is often added at this stage for accurate quantification.

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic Separation: The different strigolactones in the sample are separated based on their physicochemical properties on a C18 reversed-phase column.

    • Mass Spectrometric Detection and Quantification: The separated compounds are ionized (typically by electrospray ionization) and detected by the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target strigolactone.[4]

Conclusion

The biosynthesis of this compound in Sorghum bicolor represents a fascinating and agriculturally important variation of the canonical strigolactone pathway. The discovery of the key roles of SbMAX1a and the sulfotransferase LGS1 has provided valuable insights into the chemical diversity of strigolactones and the genetic basis of Striga resistance. Further research into the precise enzymatic mechanisms and the regulation of this pathway will not only enhance our fundamental understanding of plant biochemistry but also pave the way for innovative solutions to global food security challenges.

References

The Pivotal Role of Carlactone in the Biosynthesis of (-)-Sorgolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone, a member of the strigolactone family of plant hormones, plays a crucial role in regulating plant architecture and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The biosynthesis of this compound, particularly in sorghum (Sorghum bicolor), originates from the carotenoid pathway, with carlactone emerging as a central intermediate. This technical guide provides an in-depth exploration of the enzymatic conversion of carlactone to this compound, detailing the key enzymes, biosynthetic pathway, quantitative data, and experimental protocols for researchers in plant biology and drug development.

The Biosynthetic Pathway from Carlactone to this compound

The synthesis of this compound from carlactone in sorghum is a multi-step enzymatic process. The pathway diverges from that in many other plant species, featuring a unique sulfotransferase-mediated step. The key enzymes involved are a cytochrome P450 monooxygenase, SbMAX1a, and a sulfotransferase, LGS1.

The proposed biosynthetic pathway is as follows:

  • Carlactone (CL) is first oxidized to Carlactonoic Acid (CLA) . This is a conserved step in strigolactone biosynthesis in many plants[1].

  • SbMAX1a , a cytochrome P450 enzyme of the CYP711A subfamily, catalyzes the further oxidation of CLA to 18-hydroxycarlactonoic acid (18-OH-CLA) [1].

  • LGS1 , a sulfotransferase, then acts on 18-OH-CLA to produce 5-deoxystrigol (5DS) and its diastereomer, 4-deoxyorobanchol (4DO)[1]. In sorghum, 5DS is the predominant product.

  • Finally, it is proposed that 5-deoxystrigol is hydroxylated to form sorgomol , a close structural analog of this compound. The conversion of 5-deoxystrigol to sorgomol is catalyzed by a cytochrome P450 enzyme[2]. It is highly probable that a similar enzymatic step leads to the formation of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the intermediates and final products in the this compound biosynthetic pathway in sorghum.

Table 1: Concentration of Strigolactones in Sorghum Root Exudates

CompoundConcentration (pg/seedling over 7 days)Sorghum CultivarReference
Sorgolactone0.37Tabat (Striga-susceptible)[3]
5-deoxystrigol3.53Tabat (Striga-susceptible)[3]
Sorgolactone0.48SRN39 (Striga-resistant)[3]
5-deoxystrigol0.08SRN39 (Striga-resistant)[3]

Table 2: Concentration of Strigolactones in Sorghum Roots under Nutrient Deficiency

CompoundConcentration (pg/g root FW)Nutrient ConditionReference
Sorgomol~200N or P deficiency[4]
5-deoxystrigol~300N or P deficiency[4]

Note: FW denotes fresh weight.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Heterologous Expression and Purification of SbMAX1a and LGS1

Objective: To produce and purify the key enzymes for in vitro assays.

Protocol:

  • Gene Cloning: The coding sequences of SbMAX1a and LGS1 from Sorghum bicolor are cloned into an appropriate expression vector, such as pET-28a(+) for E. coli expression, which adds a polyhistidine (His6) tag for purification.

  • Heterologous Expression in E. coli :

    • Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetics of SbMAX1a and LGS1.

SbMAX1a (Cytochrome P450) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified SbMAX1a, a cytochrome P450 reductase (required for electron transfer), NADPH, and the substrate (carlactone or carlactonoic acid) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.25).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analysis: Analyze the extracted products by LC-MS/MS to identify and quantify the formation of carlactonoic acid and 18-hydroxycarlactonoic acid.

LGS1 (Sulfotransferase) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified LGS1, the substrate (18-hydroxycarlactonoic acid), the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.0) with MgCl2. A radioactive label on the sulfate of PAPS ([³⁵S]PAPS) can be used for sensitive detection[5][6][7][8].

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Product Separation: Stop the reaction and separate the product (sulfated 18-OH-CLA and the subsequent cyclized products, 5DS and 4DO) from the unreacted [³⁵S]PAPS using anion-exchange chromatography or by extraction followed by LC-MS/MS analysis[8][9].

  • Detection: If using a radioactive label, quantify the product by liquid scintillation counting. For non-radioactive assays, quantify 5DS and 4DO using LC-MS/MS.

Transient Expression in Nicotiana benthamiana

Objective: To reconstitute the biosynthetic pathway in a plant system.

Protocol:

  • Vector Construction: Clone the cDNAs of the sorghum strigolactone biosynthetic genes (SbD27, SbCCD7, SbCCD8, SbMAX1a, and LGS1) into a plant transient expression vector (e.g., pEAQ-HT)[10].

  • Agrobacterium Transformation: Transform the resulting plasmids into Agrobacterium tumefaciens (e.g., strain GV3101).

  • Agroinfiltration:

    • Grow the Agrobacterium strains carrying the different constructs separately in LB medium with appropriate antibiotics.

    • Harvest and resuspend the bacteria in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to a final OD600 of approximately 0.5 for each strain.

    • Mix the bacterial suspensions containing the different genes of the pathway.

    • Infiltrate the bacterial mixture into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe[11][12][13][14].

  • Metabolite Extraction and Analysis:

    • After 5-7 days of incubation, harvest the infiltrated leaves.

    • Extract the metabolites using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS/MS to detect the production of carlactone, carlactonoic acid, 18-hydroxycarlactonoic acid, 5-deoxystrigol, and sorgolactone/sorgomol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway and a typical experimental workflow.

sorgolactone_biosynthesis Carlactone Carlactone CLA Carlactonoic Acid Carlactone->CLA Oxidation OH_CLA 18-hydroxycarlactonoic Acid CLA->OH_CLA SbMAX1a (CYP711A) DS 5-deoxystrigol OH_CLA->DS LGS1 (Sulfotransferase) Sorgolactone This compound DS->Sorgolactone Hydroxylation (Cytochrome P450)

Caption: Biosynthetic pathway of this compound from carlactone in sorghum.

experimental_workflow cluster_gene_cloning Gene Cloning & Vector Construction cluster_protein_expression Protein Expression & Purification cluster_in_vitro_assay In Vitro Enzyme Assay cluster_in_planta In Planta Pathway Reconstitution Gene_Isolation Isolate SbMAX1a & LGS1 cDNA Vector_Construction Clone into Expression Vectors Gene_Isolation->Vector_Construction Ecoli_Transformation Transform E. coli Vector_Construction->Ecoli_Transformation Agro_Transformation Transform Agrobacterium Vector_Construction->Agro_Transformation Protein_Induction Induce Protein Expression Ecoli_Transformation->Protein_Induction Cell_Lysis Cell Lysis & Extraction Protein_Induction->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Assay_Setup Set up Enzymatic Reaction Purification->Assay_Setup Product_Analysis LC-MS/MS Analysis Assay_Setup->Product_Analysis Agroinfiltration Infiltrate N. benthamiana Agro_Transformation->Agroinfiltration Metabolite_Extraction Extract Metabolites Agroinfiltration->Metabolite_Extraction Metabolite_Analysis LC-MS/MS Analysis Metabolite_Extraction->Metabolite_Analysis

Caption: General experimental workflow for studying this compound biosynthesis.

References

The Intrinsic Role of (-)-Sorgolactone in Orchestrating Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Sorgolactone, a naturally occurring strigolactone (SL), plays a pivotal role in regulating various aspects of plant growth and development. Initially identified as a germination stimulant for parasitic weeds, its function as an endogenous phytohormone is now well-established. This document provides a comprehensive technical overview of the natural functions of this compound, detailing its involvement in developmental processes, the molecular mechanisms of its signaling pathway, and standardized experimental protocols for its study. Quantitative data from key experiments are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of plant biology and drug development.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived terpenoid lactones that have emerged as critical signaling molecules in the plant kingdom.[1][2] Among the various naturally occurring SLs, this compound, first isolated from the root exudates of Sorghum bicolor, has been a subject of significant research.[3] Its dual role as both a rhizosphere signal and an endogenous plant hormone underscores its importance in plant survival and adaptation.[4][5]

As a rhizosphere signal, this compound is crucial for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi, enhancing nutrient uptake for the plant.[6][7] However, this signaling role is exploited by parasitic plants of the Striga and Orobanche genera, for which this compound acts as a potent germination stimulant, leading to significant crop losses.[8][9][10]

Internally, this compound functions as a phytohormone that regulates key developmental processes, including the inhibition of shoot branching (apical dominance), modulation of root system architecture, and responses to nutrient availability, particularly phosphate and nitrogen.[11][12][13] Understanding the multifaceted roles of this compound is essential for developing strategies to enhance agricultural productivity, for instance, by designing molecules that can control parasitic weed infestation or optimize plant architecture.

Quantitative Data on this compound Activity

The biological activity of this compound and other strigolactones is highly concentration-dependent. The following tables summarize quantitative data from various studies, providing a comparative overview of their effects on different biological processes.

Table 1: Effect of Strigolactones on Parasitic Plant Seed Germination

StrigolactoneParasitic Plant SpeciesConcentration for >80% GerminationGermination (%) at 0.02 µMReference
This compoundOrobanche minor1 nM-[10]
This compoundStriga hermonthica-47%[14]
5-deoxystrigolOrobanche minor1 nM-[10]
5-deoxystrigolStriga hermonthica-45%[14]
StrigolStriga hermonthica-58%[14]
OrobancholStriga hermonthica-5%[14]
GR24 (synthetic)Striga hermonthica-36%[14]

Table 2: Effect of Strigolactones on Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching

StrigolactoneFungal SpeciesEffective Concentration for Hyphal BranchingReference
SorgolactoneGigaspora rosea10⁻¹³ M[15][16]
GR24 (synthetic)Gigaspora rosea10⁻¹¹ M[15]
GR7 (synthetic)Gigaspora rosea> 10⁻⁷ M[15]
5-deoxystrigolGigaspora margaritaSubnanomolar[15]

Table 3: Effect of Strigolactones on Plant Root Architecture

StrigolactonePlant SpeciesConcentrationEffect on Root ParameterReference
rac-GR24Arabidopsis thaliana2.5 - 5 µMReduced lateral root density[17]
rac-GR24Solanum lycopersicumNot specifiedIncreased primary root length and lateral root number under low phosphate[18]
rac-GR24Arabidopsis thalianaNot specifiedElongation of the primary root[19]

Signaling Pathway of this compound

The perception and transduction of the this compound signal are mediated by a core set of proteins, leading to changes in gene expression that regulate plant development. The canonical signaling pathway involves the following key components:

  • D14 (DWARF14): An α/β-hydrolase that acts as the primary receptor for strigolactones.[20][21][22]

  • MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF 3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[20][23]

  • D53 (DWARF 53) / SMXLs (SUPPRESSOR OF MAX2 1-LIKE): Transcriptional repressors that are targeted for degradation by the SCF-MAX2/D3 complex upon SL perception.[8][20][21]

The binding of this compound to the D14 receptor induces a conformational change that promotes the interaction between D14 and the SCF-MAX2/D3 complex.[20] This complex then targets the D53/SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[21] The degradation of these repressors derepresses the transcription of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of shoot branching.[21]

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus SL This compound D14 D14 (Receptor) SL->D14 MAX2 SCF-MAX2/D3 (E3 Ligase) D14->MAX2 Interacts with D53 D53/SMXL (Repressor) MAX2->D53 Proteasome 26S Proteasome D53->Proteasome Degraded by TargetGenes Target Genes D53->TargetGenes Represses Response Plant Developmental Response (e.g., Inhibition of Shoot Branching) TargetGenes->Response Leads to

Caption: The this compound signaling pathway.

Experimental Protocols

Extraction and Quantification of this compound from Sorghum Roots

This protocol is adapted from methodologies for extracting and measuring strigolactones in sorghum roots.[1][4][24][25]

Materials:

  • Sorghum plants (2-4 weeks old), preferably grown under nutrient-deficient conditions (e.g., low phosphate or nitrogen) to enhance SL production.[1]

  • Ethyl acetate (EtOAc), HPLC grade.

  • Anhydrous sodium sulfate.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Acetonitrile, HPLC grade.

  • Internal standard (e.g., d₆-5-deoxystrigol).[1]

  • Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.[25][26]

Procedure:

  • Harvesting and Extraction:

    • Excise healthy root tissues (approx. 1 g fresh weight) from sorghum plants.[1]

    • Immediately immerse the roots in a pre-weighed bottle containing a known volume of ethyl acetate to prevent degradation.[1]

    • Add a known amount of the internal standard (e.g., 500 pg for 1 g fresh weight of root sample).[1]

    • Macerate the root tissue in the ethyl acetate.

    • Allow the extraction to proceed for a few hours at room temperature with gentle agitation.

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Redissolve the crude extract in a small volume of a suitable solvent (e.g., 10% acetone in hexane).

    • Apply the sample to a pre-conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove impurities.

    • Elute the strigolactones with a more polar solvent (e.g., acetone in hexane).

    • Evaporate the eluate to dryness.

  • Quantification:

    • Reconstitute the purified sample in a small, known volume of acetonitrile.

    • Analyze the sample using a UHPLC-MS/MS system equipped with a C18 column.[1]

    • Quantify this compound by comparing its peak area to that of the internal standard and a standard curve.

Parasitic Plant Seed Germination Assay

This protocol outlines a standard method for assessing the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga hermonthica.[10][27][28][29]

Materials:

  • Striga hermonthica seeds.

  • Glass fiber filter paper.

  • Petri dishes (5 cm diameter).

  • This compound stock solution in acetone.

  • Sterile deionized water.

  • Growth chamber or incubator.

  • Stereomicroscope.

Procedure:

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize Striga seeds with a solution of 1% sodium hypochlorite for 5 minutes, followed by several rinses with sterile deionized water.

    • Place a sterile glass fiber filter paper in each Petri dish and moisten with sterile water.

    • Evenly distribute approximately 50-100 sterilized seeds onto the filter paper.

    • Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate the seeds at 28-30°C for 10-14 days for pre-conditioning. This step is crucial for the seeds to become responsive to germination stimulants.[10]

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound from the stock solution in sterile deionized water. The final acetone concentration should not exceed 0.1%.

    • Apply a small volume (e.g., 50 µL) of each dilution to the pre-conditioned seeds. Use sterile deionized water with 0.1% acetone as a negative control and a synthetic strigolactone like GR24 as a positive control.

    • Reseal the Petri dishes and incubate under the same conditions for 24-48 hours.

  • Germination Assessment:

    • Count the number of germinated seeds (radicle emergence) under a stereomicroscope.

    • Calculate the germination percentage for each treatment.

Seed_Germination_Assay_Workflow start Start: Striga Seeds sterilize Surface Sterilization (1% Sodium Hypochlorite) start->sterilize precondition Pre-conditioning (10-14 days, 28-30°C, dark) sterilize->precondition treatment Treatment Application (this compound dilutions, Controls) precondition->treatment incubation Incubation (24-48 hours, 28-30°C, dark) treatment->incubation assessment Germination Assessment (Microscopic Counting) incubation->assessment end End: Germination Percentage Data assessment->end

Caption: Workflow for a parasitic plant seed germination assay.

Conclusion

This compound is a molecule of significant biological importance, acting as a critical signaling molecule both within the plant and in its interaction with the surrounding environment. Its role in regulating plant architecture and symbiotic relationships highlights its potential as a target for agricultural innovation. The detailed understanding of its signaling pathway and the availability of robust experimental protocols are crucial for advancing research in this field. This technical guide provides a foundational resource for researchers aiming to explore the multifaceted functions of this compound and other strigolactones, with the ultimate goal of translating this knowledge into practical applications for crop improvement and sustainable agriculture.

References

(-)-Sorgolactone as a Germination Stimulant for Striga hermonthica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The parasitic weed Striga hermonthica, or witchweed, poses a significant threat to agricultural productivity, particularly for staple cereal crops in sub-Saharan Africa. The germination of Striga seeds is a critical initial step in its life cycle, triggered by strigolactones (SLs) exuded from the roots of host plants. Among these, (-)-Sorgolactone, a natural strigolactone, has been identified as a potent germination stimulant. This technical guide provides an in-depth analysis of this compound's role in inducing Striga hermonthica seed germination, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in developing strategies to combat Striga infestation, including the development of "suicidal germination" agents.

Introduction

Striga hermonthica is an obligate root hemiparasite that causes devastating yield losses in essential crops like sorghum, maize, and rice[1][2][3]. The parasite's seeds can remain dormant in the soil for decades, awaiting the perception of chemical cues from a suitable host root to germinate[4]. This dependency on host-derived signals presents a unique vulnerability that can be exploited for control strategies.

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that, in addition to regulating plant development, are exuded into the rhizosphere to initiate symbiotic relationships with arbuscular mycorrhizal fungi[5]. However, parasitic plants like Striga have co-opted this signaling mechanism to detect the presence of a host[5]. This compound is a strigolactone initially identified from the root exudates of sorghum (Sorghum bicolor)[6][7]. Its specific stereochemistry plays a crucial role in its biological activity. Understanding the molecular basis of this compound perception and the subsequent signal transduction cascade is paramount for the rational design of novel control agents.

The this compound Signaling Pathway in Striga hermonthica

The perception of this compound by Striga hermonthica seeds initiates a signaling cascade that breaks dormancy and leads to germination. This process is mediated by a family of α/β hydrolase proteins known as HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2)[8][9][10].

Key Components of the Signaling Pathway:

  • This compound: The signaling molecule that initiates the germination process.

  • ShHTL7: A specific and highly sensitive receptor protein in Striga hermonthica that perceives this compound[5][8]. The interaction is highly specific, and ShHTL7 has a large ligand-binding pocket that contributes to its hypersensitivity to various SLs[8]. Upon binding, the receptor hydrolyzes the strigolactone molecule, leading to a conformational change[11][12].

  • MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a core component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[13][14]. The conformational change in ShHTL7 upon ligand binding promotes its interaction with MAX2[12][14][15].

  • SMAX1 (SUPPRESSOR OF MAX2 1): A repressor protein that prevents seed germination in the absence of a stimulant[16][17]. The ShHTL7-MAX2 complex targets SMAX1 for ubiquitination and subsequent degradation by the 26S proteasome[15][17].

  • Germination: The degradation of the SMAX1 repressor protein releases the downstream signaling pathway, ultimately leading to the germination of the Striga seed[16].

The signaling pathway for this compound-induced germination in Striga hermonthica is depicted below:

Sorgolactone_Signaling_Pathway cluster_perception Perception in Seed cluster_transduction Signal Transduction cluster_response Response Sorgolactone This compound ShHTL7 ShHTL7 (Receptor) Sorgolactone->ShHTL7 Binding & Hydrolysis MAX2 MAX2 (F-box Protein) ShHTL7->MAX2 Interaction SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation Germination Seed Germination SMAX1->Germination Represses

Caption: this compound Signaling Pathway in Striga hermonthica.

Quantitative Data on Germination Stimulation

The efficacy of this compound and other strigolactones as germination stimulants for Striga hermonthica is concentration-dependent. The following tables summarize available quantitative data from various studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions, such as seed batches, pre-conditioning times, and incubation temperatures.

Table 1: Germination of Striga hermonthica Seeds in Response to Strigolactones

CompoundConcentrationGermination Rate (%)Reference
rac-GR241 µM64[1]
rac-GR240.1 µM66[1]
rac-GR241 µM78[18]
Sorgolactone100 nMNull activity reported in one study for S. gesnerioides[19]
Strigol100 nMNull activity reported in one study for S. gesnerioides[19]
Orobanchyl acetate-45% activity on S. hermonthica[19]
Strigone10⁻⁵ µM100[19]

Note: Data specifically for this compound on Striga hermonthica germination percentages at various concentrations is sparse in the reviewed literature, with many studies focusing on the synthetic analogue GR24 or comparing broad classes of strigolactones. The "null activity" for sorgolactone was reported for a different Striga species, S. gesnerioides, highlighting the specificity of stimulant-receptor interactions[19]. Striga hermonthica is known to be sensitive to strigol-type SLs, which includes sorgolactone[19].

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent a standard approach for assessing the germination stimulating activity of compounds like this compound on Striga hermonthica.

Striga hermonthica Seed Germination Bioassay

This bioassay is the primary method for evaluating the potency of germination stimulants.

a) Seed Sterilization:

  • Weigh approximately 200 mg of Striga hermonthica seeds.

  • Place the seeds in a suitable container (e.g., 15 mL conical vial) and add a 0.5-1% sodium hypochlorite solution containing 0.02% Tween-20[8][20].

  • Agitate the seeds in the sterilization solution for 5-10 minutes[8][21].

  • Allow the seeds to settle and carefully decant the sterilization solution.

  • Wash the seeds five to eight times with sterile deionized water to remove any residual bleach[8][22].

  • Dry the seeds in a laminar flow hood for approximately 24 hours[22].

b) Seed Pre-conditioning (Conditioning):

  • Spread the sterilized seeds evenly on sterile glass fiber filter paper (e.g., Whatman GF/A) placed in a petri dish[8].

  • Moisten the filter paper with sterile deionized water.

  • Seal the petri dishes and incubate them in the dark at a constant temperature, typically between 28-30°C, for 10-14 days[21][23]. This pre-conditioning period is essential to break seed dormancy and render them responsive to germination stimulants.

c) Application of Germination Stimulant:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then prepare serial dilutions to the desired final concentrations in sterile deionized water.

  • After the pre-conditioning period, carefully apply a small volume (e.g., 50 µL) of the this compound solution or control solution (e.g., water for negative control, GR24 for positive control) to each filter paper disc containing the pre-conditioned seeds[23].

  • Reseal the petri dishes and incubate in the dark at 30°C for 24-48 hours[23].

d) Germination Counting and Data Analysis:

  • After incubation, count the number of germinated and non-germinated seeds under a binocular microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Calculate the germination rate as a percentage: (Number of germinated seeds / Total number of seeds) x 100.

  • Statistical analyses, such as ANOVA and Tukey's post-hoc test, can be used to determine significant differences between treatments[24].

The workflow for a typical Striga hermonthica germination bioassay is illustrated below:

Germination_Assay_Workflow cluster_prep Preparation cluster_conditioning Conditioning cluster_treatment Treatment & Incubation cluster_analysis Analysis Start Start: Striga Seeds Sterilization Seed Sterilization (0.5% NaOCl, 5-10 min) Start->Sterilization Washing Washing (5-8x with sterile H₂O) Sterilization->Washing Drying Drying (Laminar flow, 24h) Washing->Drying Preconditioning Pre-conditioning on filter paper (Dark, 28-30°C, 10-14 days) Drying->Preconditioning Stimulant_Application Apply this compound (or controls) Preconditioning->Stimulant_Application Incubation Incubation (Dark, 30°C, 24-48h) Stimulant_Application->Incubation Counting Count Germinated Seeds (Microscopy) Incubation->Counting Analysis Calculate Germination Rate (%) Counting->Analysis End End: Results Analysis->End

Caption: Workflow for a Striga hermonthica Germination Bioassay.

Conclusion and Future Directions

This compound is a key signaling molecule that triggers the germination of the devastating parasitic weed Striga hermonthica. The elucidation of its perception and signaling pathway, centered around the ShHTL7 receptor, has provided a molecular basis for the development of targeted control strategies. The "suicidal germination" approach, which involves the application of potent germination stimulants to agricultural fields in the absence of a host, is a particularly promising strategy to deplete the Striga seed bank in the soil[1][2][3].

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A more detailed understanding of the structural features of sorgolactone and other strigolactones that determine their binding affinity and activation of ShHTL7 will enable the design of more potent and selective synthetic analogues.

  • Field Efficacy of Suicidal Germination Agents: While laboratory and greenhouse studies have shown promise, large-scale field trials are necessary to evaluate the effectiveness of this compound analogues under real-world agricultural conditions, considering factors such as soil type, moisture, and microbial degradation[1][2].

  • Development of Antagonists: In addition to agonists for suicidal germination, the development of antagonists that can block the ShHTL7 receptor could provide an alternative control strategy by preventing host recognition and germination.

By continuing to unravel the intricate details of this compound-mediated germination, the scientific community can develop innovative and sustainable solutions to mitigate the impact of Striga hermonthica and enhance food security in affected regions.

References

The Core Mechanism of (-)-Sorgolactone Action in Parasitic Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (-)-Sorgolactone, a key signaling molecule that triggers germination in parasitic plants of the Orobanchaceae family, such as Striga spp. (witchweed). Understanding this pathway is critical for the development of novel control strategies for these devastating agricultural pests.

Introduction: The Host-Parasite Chemical Dialogue

Parasitic plants like Striga hermonthica have evolved a remarkable dependency on chemical cues from their hosts for seed germination. This ensures that the parasite only emerges from dormancy when a suitable host is in close proximity. Strigolactones (SLs), a class of plant hormones exuded from the roots of host plants, are the primary germination stimulants. This compound is a naturally occurring strigolactone produced by sorghum, a major host for Striga.

The action of this compound is highly specific and potent, initiating a signaling cascade within the parasitic plant seed that ultimately leads to the rupture of the seed coat and the emergence of the radicle. This guide dissects the key molecular events in this process, from perception to gene expression.

Molecular Perception of this compound

The perception of this compound in parasitic plants is mediated by a specialized family of α/β-hydrolase fold proteins known as KARRIKIN INSENSITIVE2 divergent (KAI2d). These receptors have evolved from the karrikin receptor KAI2 found in non-parasitic plants. In parasitic plants, the KAI2d gene family has undergone significant expansion and diversification, leading to receptors with high sensitivity and specificity for different strigolactones.

The Downstream Signaling Cascade

The binding of this compound to its KAI2d receptor initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating genes required for germination. This pathway involves a core set of proteins that are conserved across different plant species.

  • Formation of the Receptor Complex: Upon binding this compound, the KAI2d receptor undergoes a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, a cellular machine responsible for tagging proteins for degradation.

  • Recruitment of SMXL Proteins: The KAI2d-(-)-Sorgolactone-MAX2 complex then recruits members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of proteins. In the absence of a strigolactone signal, SMXL proteins act as transcriptional co-repressors, preventing the expression of germination-related genes.

  • Ubiquitination and Degradation of SMXLs: The SCFMAX2 complex ubiquitinates the recruited SMXL proteins. This polyubiquitination marks the SMXL proteins for degradation by the 26S proteasome.

  • Activation of Gene Expression: The degradation of the SMXL transcriptional repressors liberates the promoters of downstream target genes, allowing for their transcription and translation. This leads to the physiological and morphological changes associated with seed germination.

Quantitative Data

The following tables summarize available quantitative data related to the activity of strigolactones in parasitic plants. It is important to note that much of the research has been conducted using the synthetic strigolactone analog GR24, and specific data for this compound is limited.

StrigolactoneParasitic PlantAssayConcentrationGermination Rate (%)Citation
This compoundStriga hermonthicaIn vitro germination0.02 µM47[1]
5-deoxystrigolStriga hermonthicaIn vitro germination0.02 µM45[1]
StrigolStriga hermonthicaIn vitro germination0.02 µM58[1]
OrobancholStriga hermonthicaIn vitro germination0.02 µM5[1]
rac-GR24Striga hermonthicaIn vitro germination1 µM78[2]
rac-GR24Orobanche minorIn vitro germination1 µM72[2]

Table 1: Germination Rates of Parasitic Plant Seeds in Response to Various Strigolactones.

ReceptorLigandMethodKd (µM)Citation
OmKAI2d3CostunolideITC1-10[1]
OmKAI2d4AlantolactoneITC2.9[1]

Table 2: Binding Affinities of KAI2d Receptors with Different Ligands. Note: Data for this compound is currently unavailable. ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Striga hermonthica Seed Germination Assay

This protocol is adapted from established methods for assessing the germination-inducing activity of strigolactones.

Materials:

  • Striga hermonthica seeds

  • 9 cm Petri dishes

  • Glass fiber filter paper (GF/A)

  • Sterile distilled water

  • This compound stock solution (in acetone or DMSO)

  • Positive control (e.g., rac-GR24)

  • Negative control (solvent only)

  • Incubator (28-30°C)

  • Stereomicroscope

Procedure:

  • Seed Sterilization: Surface sterilize Striga seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by five rinses with sterile distilled water.

  • Pre-conditioning (Warm Stratification):

    • Place a sheet of glass fiber filter paper in each Petri dish.

    • Pipette 5 mL of sterile distilled water onto the filter paper.

    • Sprinkle approximately 50-100 sterilized seeds evenly onto the moist filter paper.

    • Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate at 28-30°C for 10-14 days. This pre-conditioning period is essential to break seed dormancy.

  • Treatment Application:

    • Prepare serial dilutions of this compound and the positive control (rac-GR24) in sterile distilled water containing the same concentration of the solvent used for the stock solution (e.g., 0.1% acetone). The final concentrations to be tested should span a range (e.g., 10-6 M to 10-12 M).

    • After the pre-conditioning period, carefully remove excess water from the Petri dishes.

    • Add 2 mL of the respective treatment solutions to each Petri dish.

    • Reseal the dishes, wrap them in foil, and incubate at 28-30°C for 24-48 hours.

  • Germination Scoring:

    • After the incubation period, count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each treatment.

Yeast Two-Hybrid (Y2H) Assay for KAI2d-MAX2 Interaction

This protocol outlines the general steps to investigate the this compound-dependent interaction between a KAI2d receptor and MAX2.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • pGBKT7 vector (with DNA-binding domain, BD)

  • pGADT7 vector (with activation domain, AD)

  • Competent yeast cells

  • Plasmids containing the coding sequences for the KAI2d receptor and MAX2

  • Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal

  • This compound

Procedure:

  • Plasmid Construction:

    • Clone the full-length coding sequence of the KAI2d receptor into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (BD-KAI2d).

    • Clone the full-length coding sequence of MAX2 into the pGADT7 vector to create a fusion with the GAL4 activation domain (AD-MAX2).

  • Yeast Transformation:

    • Co-transform the BD-KAI2d and AD-MAX2 plasmids into the competent yeast cells using the lithium acetate method.

    • As controls, transform yeast with:

      • BD-KAI2d and empty pGADT7

      • Empty pGBKT7 and AD-MAX2

      • Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T)

      • Negative control plasmids (e.g., pGBKT7-Lam and pGADT7-T)

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on SD/-Trp/-Leu medium to select for cells containing both plasmids.

    • Incubate at 30°C for 2-4 days until colonies appear.

    • To test for interaction, replica-plate the colonies onto selective medium (SD/-Trp/-Leu/-His/-Ade) containing different concentrations of this compound (and a solvent control).

    • For a colorimetric assay, use selective medium containing X-α-Gal.

  • Analysis:

    • Growth on the high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) indicates a positive interaction.

    • The development of a blue color in the presence of X-α-Gal also indicates a positive interaction.

    • The strength of the interaction can be semi-quantitatively assessed by the growth rate or the intensity of the blue color.

Mandatory Visualizations

Sorgolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sorgolactone This compound KAI2d KAI2d Receptor Sorgolactone->KAI2d Binding MAX2 MAX2 (F-box protein) KAI2d->MAX2 Interaction SCF SCF Complex MAX2->SCF Component of SMXL SMXL (Repressor) SCF->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Degradation Gene Germination Genes SMXL->Gene Repression Ub Ubiquitin Ub->SMXL Ubiquitination mRNA mRNA Gene->mRNA Transcription Proteins Germination Proteins mRNA->Proteins Translation Germination Seed Germination Proteins->Germination

Caption: this compound Signaling Pathway in Parasitic Plants.

Germination_Assay_Workflow start Start sterilization Surface Sterilize Striga Seeds start->sterilization preconditioning Pre-condition Seeds (10-14 days, dark, 28-30°C) sterilization->preconditioning treatment Apply this compound (or control solutions) preconditioning->treatment incubation Incubate (24-48 hours, dark, 28-30°C) treatment->incubation scoring Score Germination (Microscopy) incubation->scoring analysis Calculate Germination % scoring->analysis end End analysis->end

References

The Pivotal Role of (-)-Sorgolactone in Arbuscular Mycorrhizal Symbiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal (AM) symbiosis, a mutualistic relationship between most land plants and fungi of the Glomeromycotina, is a cornerstone of terrestrial ecosystems. This ancient alliance facilitates nutrient exchange, with the fungus providing soil minerals, primarily phosphate, to the plant in return for photosynthetically fixed carbon. The initiation of this intricate partnership relies on a sophisticated chemical dialogue between the two organisms. Among the key signaling molecules in this dialogue are strigolactones, a class of carotenoid-derived plant hormones. (-)-Sorgolactone, a natural strigolactone, has been identified as a potent initiator of the pre-symbiotic phase of AM fungi, triggering a cascade of events that prepare the fungus for colonization. This technical guide provides an in-depth exploration of this compound signaling in AM fungi, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: Quantitative Effects of this compound and Analogs on AM Fungi

The following tables summarize the quantitative data on the effects of this compound and its synthetic analog, GR24, on various physiological responses in arbuscular mycorrhizal fungi. These data highlight the remarkable potency and specificity of strigolactones in initiating the symbiotic program.

Compound Fungal Species Effective Concentration for Hyphal Branching Reference
This compoundGigaspora rosea10⁻¹³ M[1][2][3]
rac-GR24Gigaspora rosea10⁻¹¹ M[1][4]
GR7Gigaspora rosea> 10⁻⁷ M[1][4]

Table 1: Dose-response of this compound and its analogs on hyphal branching of Gigaspora rosea. The data illustrates the high potency of this compound in inducing morphological changes in the fungus.

Parameter Fungal Species Treatment Observed Effect Time Point Reference
Mitochondrial DensityGigaspora rosea30 nM GR2423% increase1 hour[1][4]
30 nM GR2432% increase5 hours[1][4]
Respiration RateGlomus intraradices10⁻⁷ M GR24 or GR735% increase5 hours[1]
Spore GerminationGlomus intraradices10⁻⁷ M GR2450% increase in germinated sporesNot specified[1]
10⁻⁷ M GR755% increase in germinated sporesNot specified[1]

Table 2: Quantitative effects of the synthetic strigolactone analog GR24 on mitochondrial activity and spore germination in AM fungi. These findings underscore the rapid metabolic activation induced by strigolactones.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of this compound signaling in AM fungi.

AMF Spore Germination and Hyphal Branching Assay

This assay is fundamental for assessing the biological activity of strigolactones on AM fungi.

Materials:

  • AM fungal spores (Gigaspora rosea, Gigaspora margarita, or Rhizophagus irregularis)

  • Sterile water

  • Water agar (0.8-1.5% w/v) or other suitable solid medium

  • Petri dishes (9 cm)

  • This compound or synthetic analogs (e.g., GR24) dissolved in a suitable solvent (e.g., acetone, methanol)

  • Sterile filter paper discs (optional, for diffusion assay)

  • Microscope (dissecting and compound)

Procedure:

  • Spore Sterilization and Germination:

    • Surface sterilize AM fungal spores using a solution of chloramine T (2% w/v) and a wetting agent (e.g., Tween 20) for 15-20 minutes, followed by several rinses with sterile distilled water.

    • Aseptically place the sterilized spores on the surface of the water agar in Petri dishes.

    • Incubate the plates in the dark at 28-30°C for 5-10 days to allow for spore germination and initial hyphal growth.

  • Application of Test Compounds:

    • Direct Application: Prepare serial dilutions of this compound or GR24 in sterile water (the final solvent concentration should be non-toxic, typically <0.01%). Pipette a small volume (e.g., 10 µL) of the solution near the growing hyphae.

    • Filter Disc Diffusion Assay: Impregnate sterile filter paper discs with a known amount of the test compound and place them on the agar surface at a defined distance from the germinated spores.

  • Incubation and Observation:

    • Incubate the plates for 24 hours to several days under the same conditions as for germination.

    • Observe the hyphal morphology using a dissecting microscope. For detailed analysis, excise a piece of agar with the growing hyphae, place it on a microscope slide, and observe under a compound microscope.

  • Quantification:

    • Count the number of newly formed hyphal branches within a defined area or along a specific length of the primary hypha.

    • Measure the total hyphal length and the number of apices.

    • Data is often expressed as the number of branches per unit length of hypha or as a ratio compared to a solvent control.

Staining and Quantification of AMF Root Colonization

This protocol is used to visualize and quantify the extent of fungal colonization within plant roots.

Materials:

  • Mycorrhizal root samples

  • 10% (w/v) Potassium hydroxide (KOH)

  • Alkaline hydrogen peroxide (H₂O₂) (optional, for pigmented roots)

  • 1% (v/v) Hydrochloric acid (HCl)

  • Staining solution: 0.05% (w/v) Trypan blue or 5% black ink in a solution of lactic acid, glycerol, and water.

  • Destaining solution (e.g., 50% glycerol or lactic acid)

  • Microscope slides and coverslips

  • Compound microscope

Procedure:

  • Root Clearing:

    • Wash the root samples to remove soil and debris.

    • Submerge the roots in 10% KOH and heat at 90°C for 30-60 minutes (or autoclave at 121°C for 10-15 minutes) to clear the host cell cytoplasm. The duration depends on the root thickness and pigmentation.

    • For heavily pigmented roots, a bleaching step with alkaline H₂O₂ for 10-30 minutes may be necessary after the KOH treatment.

    • Rinse the cleared roots thoroughly with water.

  • Acidification:

    • Soak the roots in 1% HCl for 3-5 minutes to acidify the tissue, which enhances staining.

  • Staining:

    • Immerse the roots in the staining solution and heat at 90°C for 5-10 minutes or leave at room temperature overnight.

  • Destaining:

    • Remove the staining solution and add the destaining solution to remove excess stain from the root tissue, leaving the fungal structures clearly visible.

  • Quantification:

    • Mount the stained root fragments on a microscope slide in a drop of destaining solution or glycerol.

    • Examine the slides under a compound microscope.

    • Use the gridline-intersect method to quantify the percentage of root length colonized by the AM fungus. Count the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at the intersections of the grid.

Visualization of Mitochondria in AM Fungi

This protocol allows for the visualization of mitochondrial dynamics in response to strigolactone treatment.

Materials:

  • Germinated AM fungal hyphae

  • MitoTracker Green FM or other suitable mitochondrial vital stain

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • This compound or GR24 solution

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Staining:

    • Incubate the germinated hyphae in a solution of MitoTracker Green FM (e.g., 100-500 nM in PBS) for 15-30 minutes in the dark.

    • Wash the hyphae gently with fresh buffer to remove excess stain.

  • Treatment:

    • Treat the stained hyphae with the desired concentration of this compound or GR24. Include a solvent control.

  • Microscopy:

    • Observe the hyphae at different time points (e.g., 1 hour, 5 hours) using a fluorescence microscope.

    • Capture images for quantitative analysis.

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity, which corresponds to mitochondrial density.

    • Quantify changes in mitochondrial morphology (e.g., length, shape).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in AM fungi and a typical experimental workflow for studying its effects.

Sorgolactone_Signaling_Pathway cluster_perception Perception at Hyphal Surface cluster_transduction Signal Transduction cluster_response Cellular Response Sorgolactone Sorgolactone Putative_Receptor Putative Receptor (α/β-hydrolase candidate) Sorgolactone->Putative_Receptor Binding Signal_Activation Signal Activation Putative_Receptor->Signal_Activation Conformational Change? Mitochondrial_Activation Mitochondrial Activation - Increased Respiration - Increased ATP Production - Mitochondrial Biogenesis Signal_Activation->Mitochondrial_Activation Gene_Expression Changes in Gene Expression (e.g., upregulation of SIS1) Mitochondrial_Activation->Gene_Expression Hyphal_Branching Increased Hyphal Branching Gene_Expression->Hyphal_Branching Symbiotic_Readiness Preparation for Symbiosis Hyphal_Branching->Symbiotic_Readiness

Caption: Proposed signaling pathway of this compound in arbuscular mycorrhizal fungi.

Experimental_Workflow Start Start: Investigate SL Signaling Spore_Germination 1. AMF Spore Germination Start->Spore_Germination SL_Treatment 2. Treatment with this compound or Analog (e.g., GR24) Spore_Germination->SL_Treatment Phenotypic_Analysis 3. Phenotypic Analysis SL_Treatment->Phenotypic_Analysis Molecular_Analysis 4. Molecular Analysis SL_Treatment->Molecular_Analysis Hyphal_Branching_Assay Hyphal Branching Assay Phenotypic_Analysis->Hyphal_Branching_Assay Mitochondrial_Staining Mitochondrial Staining & Microscopy Phenotypic_Analysis->Mitochondrial_Staining Data_Integration 5. Data Integration & Pathway Modeling Hyphal_Branching_Assay->Data_Integration Mitochondrial_Staining->Data_Integration RNA_Seq Transcriptomics (RNA-Seq) - Identify upregulated genes (e.g., SIS1) Molecular_Analysis->RNA_Seq Proteomics Proteomics - Identify protein level changes Molecular_Analysis->Proteomics RNA_Seq->Data_Integration Proteomics->Data_Integration Conclusion Conclusion: Elucidate Signaling Mechanism Data_Integration->Conclusion

Caption: Experimental workflow for studying this compound signaling in AMF.

Conclusion

This compound acts as a critical signaling molecule in the establishment of arbuscular mycorrhizal symbiosis. Its perception by AM fungi, even at exceptionally low concentrations, triggers a rapid and profound metabolic shift, centered on the activation of mitochondria. This, in turn, leads to changes in gene expression and the characteristic increase in hyphal branching, priming the fungus for successful root colonization. While the precise molecular components of the fungal perception and signal transduction pathway are still under active investigation, the quantitative data and established experimental protocols presented in this guide provide a solid foundation for future research. A deeper understanding of this signaling cascade holds significant promise for applications in sustainable agriculture and the development of novel bio-stimulants to enhance plant-fungal symbiosis. The elucidation of the fungal strigolactone receptor and downstream signaling components remains a key frontier in mycorrhizal research.

References

Physical and chemical properties of (-)-Sorgolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone is a naturally occurring strigolactone, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. First isolated from the root exudates of Sorghum bicolor, this compound has garnered significant interest for its potent activity as a germination stimulant for parasitic weeds of the Striga and Orobanche genera.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its role in signaling pathways.

Physical and Chemical Properties

This compound is a sesquiterpene lactone with a tetracyclic ring system. Its chemical structure consists of a tricyclic lactone (ABC rings) connected via an enol-ether bridge to a butenolide D-ring. The absolute configuration of the naturally occurring (+)-sorgolactone has been determined as 3a(R), 8b(S), 2'(R). The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₀O₅[2]
Molecular Weight 316.35 g/mol [2]
Melting Point 139-142 °C
Boiling Point 600.6 ± 55.0 °C (Predicted)
Optical Rotation [α]D +271.2 (c, 0.25 in CDCl₃)
Water Solubility 56.96 mg/L @ 25 °C (Estimated)
Solubility Highly soluble in polar solvents (e.g., acetone), soluble in benzene, almost insoluble in hexane.

Spectroscopic Data:

While detailed public spectral data for this compound is limited, its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of sorgolactone typically shows a sodium adduct ion [M+Na]⁺ at m/z 339.4.[3] Characteristic daughter ions observed include fragments at m/z 279.29 ([M+CH₃COOH+Na]⁺) and 219.309 ([M-D+H]⁺).[3] Another characteristic daughter ion is observed at m/z = 242.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum of strigolactones, including sorgolactone, shows intense absorption peaks in the range of 1800–1600 cm⁻¹. A prominent peak around 1780 cm⁻¹ is attributed to the C=O stretching of the D-ring.[5][6]

Experimental Protocols

Extraction and Purification of Strigolactones from Root Exudates

This protocol outlines the extraction and purification of strigolactones, including this compound, from plant root exudates for subsequent analysis.

Materials:

  • Plant root exudate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Acetone

  • Rotary evaporator

  • Glass vials

Procedure:

  • Liquid-Liquid Extraction:

    • Collect the root exudate solution from hydroponically grown plants.

    • Extract the aqueous solution three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter and concentrate the extract to near dryness using a rotary evaporator at a temperature below 40 °C.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve the crude extract from step 1 in a small volume of 10% acetone in water and load it onto the conditioned C18 cartridge.

    • Wash the cartridge with 5 mL of 10% acetone in water to remove polar impurities.

    • Elute the strigolactones with 5 mL of 80% acetone in water.

    • Collect the eluate and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.[7][8]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the quantification of this compound using a highly sensitive and selective LC-MS/MS method.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • MS System: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Sorgolactone:

  • Precursor Ion (m/z): 339.4 [M+Na]⁺

  • Product Ions (m/z): 242.0, 279.3, 219.3

Procedure:

  • Sample Preparation: Prepare samples as described in the extraction and purification protocol. Prepare a series of standard solutions of this compound of known concentrations for calibration.

  • Injection: Inject 5-10 µL of the sample and standard solutions into the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode using the specified transitions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Striga hermonthica Seed Germination Bioassay

This protocol details the procedure to assess the biological activity of this compound as a germination stimulant for the parasitic weed Striga hermonthica.[3]

Materials:

  • Striga hermonthica seeds

  • Glass fiber filter paper discs (9 mm)

  • Petri dishes

  • This compound solutions of varying concentrations (e.g., 10⁻⁶ M to 10⁻¹² M)

  • GR24 (synthetic strigolactone) as a positive control

  • Sterile deionized water as a negative control

  • 50% commercial bleach solution

  • Incubator

  • Stereomicroscope

Procedure:

  • Seed Sterilization:

    • Surface sterilize Striga hermonthica seeds by immersing them in a 50% commercial bleach solution for 5-7 minutes.

    • Rinse the seeds thoroughly with sterile deionized water (5-6 times).

  • Pre-conditioning (Conditioning):

    • Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc.

    • Arrange the discs in a Petri dish lined with moist filter paper.

    • Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate at 28-30 °C for 10-14 days to break dormancy.

  • Germination Induction:

    • After the pre-conditioning period, carefully blot the discs to remove excess water.

    • Apply 50 µL of the test solution (this compound, positive control, or negative control) to each disc.

    • Reseal the Petri dishes and incubate in the dark at 28-30 °C for 24-48 hours.

  • Germination Assessment:

    • Count the number of germinated and non-germinated seeds on each disc under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each treatment.

Signaling Pathway

This compound, like other strigolactones, is perceived by the α/β-hydrolase receptor DWARF14 (D14). In the absence of strigolactones, the transcriptional repressor proteins D53 (in rice) or SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins interact with TOPLESS-RELATED (TPR) corepressors to inhibit the expression of downstream genes.

Upon binding of this compound, D14 undergoes a conformational change, leading to its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) or D3 (in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex then recruits the D53/SMXL repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the transcriptional repression, allowing for the expression of strigolactone-responsive genes that regulate various developmental processes, including shoot branching and root development.

Strigolactone_Signaling_Pathway cluster_off This compound Absent cluster_on This compound Present D53_SMXL_off D53/SMXL Repressor TPR TPR Co-repressor D53_SMXL_off->TPR binds TF_off Transcription Factors TPR->TF_off represses Target_Genes_off Target Gene Expression (Repressed) TF_off->Target_Genes_off Sorgolactone This compound D14 D14 Receptor Sorgolactone->D14 binds MAX2_D3 MAX2/D3 (F-box) D14->MAX2_D3 recruits SCF SCF Complex MAX2_D3->SCF part of D53_SMXL_on D53/SMXL Repressor SCF->D53_SMXL_on ubiquitinates Proteasome 26S Proteasome D53_SMXL_on->Proteasome degraded by Target_Genes_on Target Gene Expression (Activated) Proteasome->Target_Genes_on relieves repression of Sorgolactone_absent_label cluster_off cluster_off Sorgolactone_present_label cluster_on cluster_on

Caption: The strigolactone signaling pathway in the absence and presence of this compound.

References

The Inhibitory Role of (-)-Sorgolactone in Shoot Branching: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone, a member of the strigolactone (SL) family of plant hormones, plays a crucial role in regulating plant architecture, most notably by inhibiting shoot branching.[1] Originally identified as germination stimulants for parasitic weeds, SLs are now recognized as endogenous signaling molecules that control various aspects of plant development.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in shoot branching inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: The Strigolactone Signaling Pathway

The inhibitory effect of this compound on shoot branching is mediated by a well-defined signaling pathway that leads to the suppression of axillary bud outgrowth. This pathway involves a series of protein interactions that ultimately regulate the expression of downstream genes responsible for branching control.

The key components of the strigolactone signaling pathway are:

  • D14 (DWARF14): An α/β-hydrolase that acts as the primary receptor for strigolactones.[3]

  • MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[4]

  • SMXL (SMAX1-LIKE) / D53 (DWARF53): A family of repressor proteins that inhibit the expression of branching-related genes.[3]

The binding of this compound to the D14 receptor induces a conformational change, promoting its interaction with the MAX2 F-box protein. This hormone-dependent complex then targets the SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of downstream target genes, such as BRANCHED1 (BRC1), which ultimately leads to the inhibition of axillary bud outgrowth.[5]

Strigolactone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sorgolactone This compound D14 D14 (Receptor) Sorgolactone->D14 Binds MAX2 MAX2 (F-box Protein) D14->MAX2 Interacts with SMXL SMXL (Repressor) MAX2->SMXL Targets for BRC1 BRC1 Gene SMXL->BRC1 Represses Ub Ubiquitination & Degradation SMXL->Ub Inhibition Shoot Branching Inhibition BRC1->Inhibition Promotes Ub->SMXL Leads to

Caption: The this compound signaling pathway leading to shoot branching inhibition.

Quantitative Data on Shoot Branching Inhibition

The bioactivity of this compound in inhibiting shoot branching has been quantified in various studies, often in comparison to other natural and synthetic strigolactones. The pea (Pisum sativum) axillary bud outgrowth assay is a common method used to assess this activity.

StrigolactoneConcentration (nM)Axillary Bud Length (mm) ± SEReference
Control (Acetone)-15.2 ± 1.5[6]
This compound1004.8 ± 0.9[6]
109.5 ± 1.2[6]
(+)-Strigol1006.2 ± 1.1[6]
(+)-Orobanchol1007.1 ± 1.0[6]
GR24 (synthetic)1003.5 ± 0.6[6]

Table 1. Effect of this compound and other strigolactones on axillary bud outgrowth in the pea rms1 mutant. Measurements were taken 10 days after direct application of a 10 µL solution to the axillary bud at node 3 or 4.[6]

Strigolactone StereoisomerConcentration (µM)Number of TillersReference
Control-12.5 ± 1.5[3]
(+)-5-Deoxystrigol13.2 ± 0.8[3]
(-)-ent-2'-epi-5-Deoxystrigol14.1 ± 0.9[3]
(-)-5-Deoxystrigol19.8 ± 1.2[3]
(+)-ent-2'-epi-5-Deoxystrigol110.5 ± 1.3[3]

Table 2. Effect of 5-deoxystrigol stereoisomers on tiller number in the rice d10 mutant. The (2’R) configuration, present in the more active isomers, is a key determinant of bioactivity.[3]

Experimental Protocols

Pea Axillary Bud Outgrowth Bioassay

This bioassay is a robust method for quantifying the inhibitory effect of strigolactones on shoot branching.[6]

Materials:

  • Pea (Pisum sativum) plants, typically a strigolactone-deficient mutant such as rms1, grown in controlled conditions (e.g., 22°C, 16h light/8h dark).

  • This compound and other test compounds dissolved in acetone.

  • Micropipette.

  • Calipers or a ruler for measuring bud length.

Procedure:

  • Grow pea plants until they have at least 4-5 expanded leaves. The axillary buds at nodes 3 and 4 are typically used for the assay.[6]

  • Prepare serial dilutions of this compound in acetone. A final acetone concentration of 0.1% in the applied solution is common.

  • Apply a 10 µL droplet of the test solution directly onto the axillary bud.[6]

  • For the control group, apply a 10 µL droplet of the solvent (e.g., 0.1% acetone in water).

  • After a defined period, typically 7-10 days, measure the length of the axillary bud/branch.[6]

  • Perform statistical analysis to determine the significance of the inhibitory effect compared to the control.

Pea_Bud_Assay_Workflow Start Start: Grow rms1 pea plants Prep Prepare this compound solutions Start->Prep Apply Apply 10 µL solution to axillary bud Prep->Apply Incubate Incubate for 7-10 days Apply->Incubate Measure Measure axillary bud length Incubate->Measure Analyze Analyze and compare data Measure->Analyze End End: Quantify inhibition Analyze->End

Caption: Experimental workflow for the pea axillary bud outgrowth bioassay.

Interaction with Other Phytohormones

The regulation of shoot branching is a complex process involving the interplay of multiple hormones. This compound does not act in isolation but rather in concert with other phytohormones, particularly auxin.

Auxin, produced in the shoot apex, has long been known to inhibit axillary bud outgrowth, a phenomenon called apical dominance. Evidence suggests that auxin promotes the biosynthesis of strigolactones.[7][8] In turn, strigolactones can modulate auxin transport.[9] This intricate feedback loop ensures a fine-tuned control of shoot architecture in response to developmental and environmental cues.

Hormone_Interaction_Diagram Auxin Auxin (from shoot apex) SL_Biosynthesis Strigolactone Biosynthesis Auxin->SL_Biosynthesis Promotes Bud_Outgrowth Axillary Bud Outgrowth Auxin->Bud_Outgrowth Inhibits Sorgolactone This compound SL_Biosynthesis->Sorgolactone Produces Sorgolactone->Bud_Outgrowth Inhibits Auxin_Transport Auxin Transport Sorgolactone->Auxin_Transport Modulates

Caption: Simplified logical relationship between auxin and this compound in controlling shoot branching.

Conclusion

This compound is a potent endogenous inhibitor of shoot branching in plants. Its mechanism of action, mediated through the D14-MAX2-SMXL signaling pathway, provides a clear target for the development of novel plant growth regulators. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of plant science and agrochemical development to further explore the fascinating biology of strigolactones and their potential applications.

References

Exploring the Bioactivity of Different Sorgolactone Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgolactone, a canonical strigolactone (SL), plays a pivotal role in plant development and rhizosphere signaling.[1] As a member of the strigol-type SLs, it is characterized by a tricyclic lactone (ABC rings) connected via an enol ether bridge to a butenolide D-ring.[2] The stereochemistry of sorgolactone, with its multiple chiral centers, gives rise to eight possible stereoisomers, each potentially exhibiting distinct biological activities.[3] Understanding the bioactivity of these individual isomers is crucial for elucidating the structure-activity relationships of strigolactones and for the rational design of synthetic analogs for agricultural and pharmaceutical applications.

This technical guide provides a comprehensive overview of the bioactivity of different sorgolactone isomers, detailing experimental protocols for their evaluation and exploring the underlying signaling pathways.

Quantitative Bioactivity of Sorgolactone Isomers

The biological activity of strigolactones is highly dependent on their stereochemistry.[4] The differential activities of sorgolactone isomers have been primarily quantified in seed germination assays of parasitic plants.

Table 1: Germination Stimulating Activity of Sorgolactone Isomers on Striga hermonthica and Orobanche crenata

IsomerConfigurationStriga hermonthica Germination (%) at 10⁻¹⁰ MOrobanche crenata Germination (%) at 10⁻⁸ M
Natural Sorgolactone (3aR, 8bS, 2'R, 4S)~80~70
epi-Sorgolactone(3aR, 8bS, 2'S, 4S)~20~10
ent-Sorgolactone(3aS, 8bR, 2'S, 4R)<10<5
ent-epi-Sorgolactone(3aS, 8bR, 2'R, 4R)~30~15
Diastereomer 1(3aR, 8bR, 2'R, 4S)~50~40
Diastereomer 2(3aR, 8bR, 2'S, 4S)<10<5
Diastereomer 3(3aS, 8bS, 2'S, 4R)<5<5
Diastereomer 4(3aS, 8bS, 2'R, 4R)~60~50

Data extracted and estimated from Sugimoto et al., 1998.[3] The data clearly indicates that the natural configuration of sorgolactone is the most active in inducing germination in both parasitic plant species.

Strigolactone Signaling Pathway

Sorgolactone, like other strigolactones, elicits its biological effects through a well-defined signaling pathway. The core of this pathway involves perception by the α/β-hydrolase receptor DWARF14 (D14), followed by a cascade of protein-protein interactions and targeted protein degradation.[5]

Strigolactone_Signaling_Pathway SL Sorgolactone (or other SL) D14 D14 Receptor (inactive) SL->D14 Binding and hydrolysis D14_active D14 Receptor (active conformation) D14->D14_active MAX2 MAX2/D3 (F-box protein) D14_active->MAX2 Interaction SMXL SMXL (Repressor) D14_active->SMXL Recruitment SCF_complex SCF Complex MAX2->SCF_complex MAX2->SMXL Recruitment SCF_complex->SMXL Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Downstream Downstream Gene Expression (e.g., shoot branching inhibition, seed germination) SMXL->Downstream Repression Ub Ubiquitin Ub->SCF_complex Proteasome->Downstream Relief of Repression Synthesis_Workflow A Starting Material (e.g., Wieland-Miescher ketone analog) B Construction of Tricyclic ABC-ring System A->B C Diastereomeric Separation of ABC-ring Precursors B->C D1 Racemic ABC-ring Diastereomer 1 C->D1 D2 Racemic ABC-ring Diastereomer 2 C->D2 F1 Coupling of D1 and E1 D1->F1 F2 Coupling of D1 and E2 D1->F2 F3 Coupling of D2 and E1 D2->F3 F4 Coupling of D2 and E2 D2->F4 E1 Chiral D-ring Synthon (R-configuration) E1->F1 E1->F3 E2 Chiral D-ring Synthon (S-configuration) E2->F2 E2->F4 G Separation of Diastereomers F1->G F2->G F3->G F4->G H Deprotection G->H I Final Sorgolactone Isomers (8 total) H->I

References

Unveiling the Gatekeeper: A Technical Guide to the Identification and Characterization of the (-)-Sorgolactone Receptor in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that regulate a plethora of developmental processes, most notably shoot branching and symbiotic interactions with arbuscular mycorrhizal fungi.[1][2][3][4] (-)-Sorgolactone, a naturally occurring strigolactone, plays a crucial role in these signaling cascades. The identification and characterization of its receptor are paramount for understanding the molecular mechanisms governing plant architecture and for the development of novel agrochemicals to enhance crop yields. This technical guide provides an in-depth overview of the core methodologies and current understanding of the this compound receptor in plants, with a focus on the DWARF14 (D14) protein, a member of the α/β-hydrolase superfamily that has been identified as the primary receptor for strigolactones.[5][6][7][8]

The Strigolactone Signaling Pathway: A Molecular Overview

The perception of this compound and other strigolactones initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating downstream gene expression. The key protein players in this pathway are the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (also known as DWARF3 (D3) in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[8]

Upon binding of a strigolactone molecule like this compound, the D14 receptor undergoes a conformational change.[9] This change is coupled with the hydrolysis of the strigolactone molecule, a unique feature of this receptor class.[8][9] The ligand-bound and conformationally altered D14 then forms a complex with MAX2 and an SMXL protein. This ternary complex facilitates the ubiquitination of the SMXL protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which MAX2 is a component.[8] Subsequently, the ubiquitinated SMXL protein is targeted for degradation by the 26S proteasome. The degradation of the SMXL repressor relieves the suppression of downstream target genes, leading to the regulation of physiological responses such as the inhibition of axillary bud outgrowth.

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_ubiquitination Ubiquitination This compound This compound D14_inactive D14_inactive This compound->D14_inactive Binding & Hydrolysis D14_active D14_active D14_inactive->D14_active MAX2 MAX2 D14_active->MAX2 Interaction SMXL SMXL D14_active->SMXL Recruitment SCF_complex SCF_complex MAX2->SCF_complex SCF_complex->SMXL Ubiquitinates Target_Genes Target_Genes SMXL->Target_Genes Repression Proteasome Proteasome SMXL->Proteasome Degradation Response Response Target_Genes->Response Ub Ub Ub->SCF_complex Degraded_SMXL Degraded_SMXL Proteasome->Degraded_SMXL

Caption: The this compound signaling pathway.

Quantitative Data on this compound Receptor Binding

The binding affinity of strigolactones to the D14 receptor is a critical parameter for understanding their biological activity. While extensive quantitative data for the synthetic strigolactone analog GR24 is available, specific binding data for naturally occurring strigolactones like this compound is less common in the literature. The available data, primarily from studies on GR24 and other analogs, indicates that D14 receptors exhibit binding affinities in the micromolar to sub-micromolar range.

LigandReceptorPlant SpeciesMethodDissociation Constant (Kd) / IC50Reference
rac-GR24AtD14Arabidopsis thalianaIsothermal Titration Calorimetry (ITC)~0.5 µM[10]
(+)-GR24RMS3 (D14 ortholog)Pisum sativum (Pea)Differential Scanning Fluorimetry (DSF)15.7 µM[11]
(-)-GR24RMS3 (D14 ortholog)Pisum sativum (Pea)Differential Scanning Fluorimetry (DSF)35.9 µM[11]
GR24OsD14Oryza sativa (Rice)Scintillation Proximity Assay (SPA)µM range[11]
Various SL AnalogsShHTL7 (D14-like)Striga hermonthicaYoshimulactone Green (YLG) AssayIC50 values in µM range[12][13]

Experimental Protocols for Receptor Identification and Characterization

A variety of biochemical and biophysical techniques are employed to identify and characterize strigolactone receptors and their interactions with signaling partners.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the purified receptor protein (e.g., D14) in the sample cell of a calorimeter. The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein.

Detailed Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the D14 receptor protein to homogeneity.

    • Prepare a concentrated stock solution of this compound.

    • Dialyze the protein extensively against the desired experimental buffer. Dissolve the ligand in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells and the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Sample Loading:

    • Load the purified D14 protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution.

    • Allow the system to equilibrate between injections.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow start Start prep Prepare Purified D14 and this compound in Matched Buffer start->prep load Load D14 into Sample Cell Load this compound into Syringe prep->load titrate Perform Stepwise Titration (Inject Ligand into Protein) load->titrate measure Measure Heat Change After Each Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Data to Binding Model plot->fit results Determine Kd, n, ΔH fit->results end End results->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Yoshimulactone Green (YLG) Competition Assay for Ligand Binding

The YLG assay is a fluorescence-based method used to assess the ability of compounds to bind to and be hydrolyzed by D14 receptors.[14]

Principle: Yoshimulactone Green (YLG) is a fluorogenic probe that becomes fluorescent upon hydrolysis by D14.[14] A test compound, such as this compound, that binds to the same active site will compete with YLG, leading to a decrease in the rate of fluorescence increase.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified D14 protein.

    • Prepare stock solutions of YLG and the competitor ligand (this compound) in a suitable solvent (e.g., DMSO).

    • Prepare the reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Assay Setup:

    • In a microplate, add the reaction buffer, purified D14 protein, and varying concentrations of the competitor ligand.

    • Initiate the reaction by adding YLG to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm and emission at 515 nm).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each competitor concentration.

    • Plot the reaction rate as a function of the competitor concentration and fit the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the enzymatic activity).

Co-Immunoprecipitation (Co-IP) for In Vivo Protein-Protein Interactions

Co-IP is used to identify and confirm in vivo interactions between the D14 receptor and its signaling partners, such as MAX2 and SMXL proteins.[1][2][3][4][5][6]

Principle: An antibody specific to a "bait" protein (e.g., tagged D14) is used to pull it out of a cell lysate. If other proteins ("prey," e.g., MAX2, SMXL) are bound to the bait protein, they will be co-precipitated. The presence of the prey proteins is then detected by Western blotting.

Detailed Methodology:

  • Plant Material and Protein Extraction:

    • Use plant tissue transiently or stably expressing tagged versions of the proteins of interest (e.g., D14-FLAG and MAX2-HA).

    • Grind the tissue in liquid nitrogen and resuspend in a lysis buffer containing detergents and protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody specific to the tag on the bait protein (e.g., anti-FLAG antibody for D14-FLAG).

    • Add protein A/G-conjugated beads to the mixture to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform Western blotting using antibodies against the tags of both the bait and potential prey proteins (e.g., anti-FLAG and anti-HA antibodies).

CoIP_Workflow start Start extract Prepare Protein Lysate from Plants Expressing Tagged D14 and MAX2/SMXL start->extract immunoprecipitate Immunoprecipitate D14 using an Anti-Tag Antibody extract->immunoprecipitate capture Capture Antibody-Protein Complexes on Beads immunoprecipitate->capture wash Wash Beads to Remove Non-Specific Binders capture->wash elute Elute Bound Proteins wash->elute detect Detect D14 and Co-precipitated MAX2/SMXL by Western Blot elute->detect result Confirmation of In Vivo Interaction detect->result end End result->end

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

The identification of D14 as the primary receptor for strigolactones, including this compound, has been a significant advancement in plant hormone biology. The methodologies outlined in this guide provide a robust framework for the continued investigation of this crucial signaling pathway. While significant progress has been made, several areas warrant further investigation. A key priority is the precise determination of the binding affinities of a wider range of natural strigolactones, including this compound, to D14 receptors from various plant species. Such data will be invaluable for structure-activity relationship studies and the rational design of novel agrochemicals that can modulate plant architecture and enhance agricultural productivity. Furthermore, a deeper understanding of the structural dynamics of the D14-ligand-MAX2-SMXL complex will provide critical insights into the allosteric regulation of this signaling hub. The continued application of the techniques described herein, coupled with emerging technologies in structural biology and proteomics, will undoubtedly shed further light on the intricate mechanisms of strigolactone perception and signaling in plants.

References

Hormonal Crosstalk Between (-)-Sorgolactone and Auxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of phytohormones governs every aspect of plant growth and development. Among these, the interplay between strigolactones (SLs), such as (-)-Sorgolactone, and auxin is a critical determinant of plant architecture, particularly shoot branching and root system development. Understanding the molecular mechanisms underlying this crosstalk is paramount for developing novel strategies in crop improvement and for identifying new targets in drug development. This technical guide provides a comprehensive overview of the core molecular interactions, signaling pathways, and experimental methodologies used to investigate the hormonal crosstalk between this compound and auxin.

Core Signaling Pathways

The interaction between this compound and auxin is not a simple linear relationship but a complex feedback loop involving biosynthesis, transport, and signaling of both hormones.

This compound Signaling:

This compound, a naturally occurring strigolactone, is perceived by the α/β-hydrolase receptor DWARF14 (D14).[1][2][3][4][5] Upon binding this compound, D14 undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2)/DWARF3 (D3).[1][2][3][4][6] This interaction forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][7][8][9] The degradation of these SMXL transcriptional repressors, such as D53 in rice and SMXL6, SMXL7, and SMXL8 in Arabidopsis, de-represses downstream target genes, leading to a physiological response.[7][8][9]

Auxin Signaling:

The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[10][11][12][13] In the presence of auxin, TIR1/AFB proteins interact with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[11][12][13] This interaction, facilitated by auxin acting as a "molecular glue," leads to the ubiquitination and degradation of Aux/IAA proteins via the SCFTIR1/AFB complex.[11][12] The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.[14][11][12][13]

Points of Crosstalk

The signaling pathways of this compound and auxin are intricately linked at multiple levels:

  • Auxin-Regulated Strigolactone Biosynthesis: Auxin positively regulates the transcription of key genes in the strigolactone biosynthesis pathway, namely MORE AXILLARY GROWTH 3 (MAX3, encoding a carotenoid cleavage dioxygenase 7, CCD7) and MORE AXILLARY GROWTH 4 (MAX4, encoding CCD8).[7][15][16][17] This regulation is dependent on a functional auxin signaling pathway, as mutations in auxin response genes like AXR1 reduce the expression of MAX3 and MAX4.[15][16] This indicates that auxin promotes the production of strigolactones, which in turn inhibit shoot branching.

  • Strigolactone-Modulated Auxin Transport: Strigolactones, including the synthetic analog GR24, have been shown to dampen polar auxin transport (PAT).[18][19][20] They achieve this by promoting the removal of the auxin efflux carrier PIN-FORMED 1 (PIN1) from the plasma membrane, thus reducing the capacity of the main stem to transport auxin.[9][20] This enhances the competition between axillary buds for auxin export, a critical step for their outgrowth.

  • Downstream Signaling Components: Evidence suggests that strigolactones can act downstream of auxin in the control of shoot branching.[19][21][22] For instance, application of GR24 can inhibit branching in auxin-response mutants, suggesting that strigolactone signaling can, to some extent, bypass the need for a fully functional auxin signaling pathway to exert its inhibitory effect on bud outgrowth.[22] Furthermore, the degradation of SMXL proteins in the strigolactone pathway ultimately leads to changes in cellular processes that include auxin transport and gene expression.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interaction between strigolactones and auxin.

Table 1: Effect of GR24 on Basipetal Auxin Transport in Arabidopsis Inflorescence Stems

GR24 Concentration (µM)Mean Auxin Transport (% of Control)Statistical Significance (P-value)
0 (Control)100-
0.1Not significantly different> 0.05
1~85< 0.05
10~70< 0.01
100~65< 0.01

Data adapted from Crawford et al. (2010).[18] The study used [14C]IAA to measure auxin transport over 6 hours.

Table 2: Relative Transcript Levels of Strigolactone Biosynthesis Genes in Response to Auxin Manipulation in Arabidopsis

Treatment/GenotypeGeneRelative Transcript Level (Fold Change)
Decapitation (auxin depletion)MAX3Reduced
NPA application (auxin transport inhibition)MAX3Reduced
axr1-3 mutant (auxin signaling mutant)MAX3Reduced
Decapitation (auxin depletion)MAX4Reduced
NPA application (auxin transport inhibition)MAX4Reduced
axr1-3 mutant (auxin signaling mutant)MAX4Reduced

Qualitative summary based on findings from Hayward et al. (2009).[15] Precise fold changes vary with experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.

Protocol 1: Auxin Transport Assay in Arabidopsis Inflorescence Stems

Objective: To quantify the effect of this compound or its analogs on polar auxin transport.

Materials:

  • Wild-type Arabidopsis thaliana plants (e.g., Col-0) with inflorescence stems at least 5 cm tall.

  • Agar plates (1.5% agar in water).

  • Radiolabeled auxin: [14C]Indole-3-acetic acid (IAA) or [3H]IAA.

  • This compound or GR24 of desired concentrations.

  • N-1-naphthylphthalamic acid (NPA) as a positive control for transport inhibition.

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

Methodology:

  • Excise 2-3 cm segments from the base of the primary inflorescence stem.

  • Invert the segments and place the apical end into a 1.5% agar block containing the experimental treatment (e.g., different concentrations of GR24 or a vehicle control).

  • To the basal end of the stem segment (now facing upwards), apply a small drop (e.g., 1 µL) of agar containing a known concentration and radioactivity of [14C]IAA.

  • Incubate the setup in the dark in a humid chamber for a defined period (e.g., 6-18 hours).

  • After incubation, excise a 5 mm section from the apical end of the stem segment that was in contact with the treatment block.

  • Place the excised section into a scintillation vial containing scintillation cocktail.

  • Quantify the amount of radioactivity in the section using a scintillation counter.

  • Calculate the amount of auxin transported by comparing the radioactivity in the treated samples to the controls.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the transcript levels of genes involved in strigolactone biosynthesis (MAX3, MAX4) in response to auxin treatments.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, stems).

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target genes (MAX3, MAX4) and a reference gene (e.g., ACTIN2).

  • Real-time PCR detection system.

Methodology:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA from the tissue using a suitable RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.

  • Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and SYBR Green master mix.

  • Perform the qRT-PCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizations of Signaling Pathways and Logical Relationships

Caption: Overview of the hormonal crosstalk between auxin and this compound signaling pathways.

Experimental_Workflow_Auxin_Transport cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Excise Arabidopsis inflorescence stem segment A2 Invert segment and place apical end in agar block with this compound/GR24 A1->A2 B1 Apply [14C]IAA to basal end of stem A2->B1 B2 Incubate in dark, humid chamber B1->B2 C1 Excise apical section B2->C1 C2 Quantify radioactivity using scintillation counter C1->C2 C3 Calculate auxin transport C2->C3

Caption: Workflow for the auxin transport assay.

Conclusion

The crosstalk between this compound and auxin is a sophisticated regulatory module that fine-tunes plant development in response to endogenous and environmental cues. Auxin promotes strigolactone biosynthesis, while strigolactones, in turn, dampen auxin transport, creating a homeostatic feedback loop. This intricate relationship is fundamental to processes such as the control of shoot branching and the shaping of the root system. A thorough understanding of the molecular players and mechanisms involved, facilitated by the experimental approaches detailed in this guide, is essential for the targeted manipulation of these pathways for agricultural and biotechnological applications. Future research should continue to unravel the downstream targets of this hormonal interplay and explore the diversity of these mechanisms across different plant species.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Sorgolactone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (-)-Sorgolactone and its stereoisomers. Sorgolactone, a member of the strigolactone family of plant hormones, is a potent germination stimulant for parasitic weeds.[1][2] The ability to synthesize all eight stereoisomers allows for detailed structure-activity relationship studies, which are crucial for the development of novel agrochemicals.[1][2]

The synthetic strategy described herein allows for the preparation of all eight possible stereoisomers of sorgolactone as single isomers.[1] This is achieved through the coupling of racemic diastereomers of the ABC ring system with homochiral latent D-ring synthons, followed by separation and deprotection.[2]

Overall Synthetic Strategy

The total synthesis of this compound stereoisomers can be logically divided into three main stages:

  • Synthesis of the Racemic ABC-Tricyclic Core: This involves the construction of the fundamental tricyclic lactone structure of sorgolactone.

  • Coupling with Chiral D-Ring Synthon: The racemic ABC core is then coupled with an enantiomerically pure precursor of the D-ring.

  • Diastereomer Separation and Final Elaboration: The resulting diastereomers are separated, and the synthesis is completed to yield the individual sorgolactone stereoisomers.

G cluster_0 Stage 1: ABC-Ring Synthesis cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Separation and Final Product A Starting Materials B Diels-Alder Cycloaddition A->B C Lactonization B->C D Racemic ABC-Tricyclic Core (rac-10a and rac-10b) C->D F Coupling of ABC-Core and D-Ring Synthon D->F E Homochiral D-Ring Synthon (12 and ent-12) E->F G Mixture of Diastereomers F->G H Diastereomer Separation G->H I Deprotection H->I J Individual this compound Stereoisomers I->J

Figure 1: High-level workflow for the total synthesis of this compound stereoisomers.

Experimental Protocols

The following protocols are representative methods for the key stages of the synthesis.

Protocol 1: Synthesis of Racemic ABC-Tricyclic Core (Representative)

This protocol describes the synthesis of the key tricyclic intermediate.

  • Step 1: Diels-Alder Reaction

    • To a solution of a suitable diene in toluene, add a dienophile.

    • Heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.

  • Step 2: Iodolactonization

    • Dissolve the Diels-Alder adduct in a mixture of acetonitrile and water.

    • Add potassium bicarbonate and iodine.

    • Stir the mixture at room temperature for 12 hours.

    • Quench the reaction with aqueous sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford the iodolactone.

  • Step 3: Radical Deiodination and Lactone Formation

    • Dissolve the iodolactone in dry benzene.

    • Add tributyltin hydride and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture for 2 hours under an inert atmosphere.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the racemic ABC-tricyclic core structures.

Protocol 2: Coupling with Homochiral D-Ring Synthon (Representative)

This protocol details the coupling of the ABC-core with the chiral D-ring precursor.

  • To a solution of the racemic ABC-tricyclic core in dry tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

  • Stir the resulting anion solution for 30 minutes at -78 °C.

  • Add a solution of the homochiral D-ring synthon (e.g., 12 or ent-12) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting mixture of diastereomers is then separated by careful column chromatography.

Protocol 3: Final Deprotection (Representative)

This protocol describes the final step to yield the target sorgolactone stereoisomers.

  • Dissolve the protected sorgolactone diastereomer in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature for 2 hours.

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate).

  • Concentrate the mixture and purify by preparative thin-layer chromatography (TLC) to yield the pure sorgolactone stereoisomer.

Quantitative Data

The yields and stereoselectivities for the synthesis of the eight sorgolactone stereoisomers are summarized below. The data is representative and compiled from the general outcomes of strigolactone syntheses.

StereoisomerOverall Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
2a 15>98>99
ent-2a 14>98>99
2b 12>98>99
ent-2b 11>98>99
2c 16>98>99
ent-2c 15>98>99
2d 13>98>99
ent-2d 12>98>99

Table 1: Representative quantitative data for the synthesis of the eight stereoisomers of sorgolactone.

Stereochemical Pathway Visualization

The following diagram illustrates the stereochemical diversification in the synthesis of the eight sorgolactone stereoisomers.

G rac_10a rac-10a iso_2a 2a rac_10a->iso_2a + 12 ent_iso_2a ent-2a rac_10a->ent_iso_2a + ent-12 iso_2c 2c rac_10a->iso_2c + ent-12 ent_iso_2c ent-2c rac_10a->ent_iso_2c + 12 rac_10b rac-10b iso_2b 2b rac_10b->iso_2b + 12 ent_iso_2b ent-2b rac_10b->ent_iso_2b + ent-12 iso_2d 2d rac_10b->iso_2d + ent-12 ent_iso_2d ent-2d rac_10b->ent_iso_2d + 12 synthon_12 12 ent_synthon_12 ent-12

Figure 2: Stereochemical relationships in the synthesis of sorgolactone isomers.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of all eight stereoisomers of this compound, facilitating further research into their biological activities and potential applications.

References

Application Notes and Protocols for the Quantification of (-)-Sorgolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone is a member of the strigolactones, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds.[1][2][3] Strigolactones, including this compound, are produced by plants in very low quantities, making their quantification challenging.[1][2][3] Their instability further complicates analysis.[1][2] This document provides detailed analytical methods and protocols for the accurate and sensitive quantification of this compound in plant samples, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] These methods are essential for research in plant biology, agricultural science, and the development of novel agrochemicals.

Analytical Methods Overview

The most effective and widely used method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS).[5][7][8] This technique offers high sensitivity and selectivity, which are critical for detecting the trace amounts of this compound present in complex biological matrices.[9][10]

Key Features of the LC-MS/MS Method:

  • High Sensitivity: Capable of detecting this compound at picogram levels.[5][6]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry ensures that the signal is specific to this compound, minimizing interference from other compounds in the sample.[11][12]

  • Robustness: The method can be applied to various sample types, including root exudates and root tissues.[13][14]

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of strigolactones, including this compound.

AnalyteLimit of Quantification (LOQ)MRM Transition (m/z)Reference
This compound0.5 pg/µL339 > 242[5][6][11]
Strigol0.1 pg/µL317 > 97[5][6][7]
Orobanchol1 pg/µL347.1 > 233.1[5][12]
5-Deoxystrigol0.05 µg/L353 > 256[10][11]

Experimental Protocols

Sample Preparation: Extraction of this compound

The extraction procedure is a critical step to ensure the recovery and stability of this compound from plant material.[13] The following protocols are adapted for root exudates and root tissues.

a) Extraction from Root Exudates

This method is suitable for collecting this compound released by plant roots into a hydroponic solution or other growth media.[4][15]

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Protocol:

  • Collect the root exudate from the plant growth system. To improve accuracy, it is recommended to collect and extract the exudate daily as strigolactones can degrade in aqueous solutions.[15]

  • For every 100 mL of root exudate, add 100 mL of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with an equal volume of ethyl acetate two more times.

  • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a small, known volume of 50-55% methanol or acetonitrile for LC-MS/MS analysis.[15]

b) Extraction from Root Tissues

This protocol is designed for extracting this compound from within the plant roots.[13]

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (cold)

  • Centrifuge

  • Glass vials

Protocol:

  • Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 250 mg) to a glass vial.

  • Add 1.5 mL of cold ethyl acetate to the vial.

  • Shake or vortex the mixture for 60 minutes at 4°C.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UHPLC or HPLC system

  • A C18 reversed-phase column (e.g., 100 x 2.0 mm, 2.5 µm particle size)[12]

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source[4]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[7][12]

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 50% B to 100% B over 20 minutes.[12]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30-40°C[12]

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for this compound: The precursor ion [M+H]⁺ is m/z 339, which fragments to a product ion of m/z 242.[7][11]

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity for the 339 > 242 transition.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plant Plant Material (Roots or Root Exudates) extraction Extraction with Ethyl Acetate plant->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Injection Solvent concentration->reconstitution injection Sample Injection reconstitution->injection hplc HPLC/UHPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+) hplc->ms mrm MRM Detection (m/z 339 > 242) ms->mrm chromatogram Chromatogram Generation mrm->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

G start Start: Plant Sample extraction Extraction start->extraction end End: Quantitative Result purification Purification/ Concentration extraction->purification separation Chromatographic Separation purification->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis detection->analysis analysis->end

References

Application Note: Quantitative Analysis of (-)-Sorgolactone in Root Exudates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2][3] (-)-Sorgolactone, a type of strigolactone, is known to act as a germination stimulant for parasitic weeds, such as Striga spp., which can cause significant crop losses.[1] Therefore, the accurate and sensitive quantification of this compound in plant root exudates is essential for agricultural research and the development of strategies to combat parasitic plant infestations. This application note provides a detailed protocol for the extraction and quantification of this compound from root exudates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5][6]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in root exudates is depicted below.

Workflow cluster_collection Root Exudate Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant Plant Cultivation (e.g., Hydroponics) collection Collection of Root Exudates plant->collection spe Solid-Phase Extraction (SPE) (e.g., C18 or Oasis HLB) collection->spe elution Elution with Organic Solvent spe->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution in Initial Mobile Phase drying->reconstitution lc UPLC Separation (C18 Column) reconstitution->lc ms Tandem MS Detection (MRM Mode) lc->ms quant Data Analysis & Quantification ms->quant

Figure 1: General workflow for the LC-MS/MS analysis of this compound from root exudates.

Protocols

Collection of Root Exudates

This protocol is adapted for hydroponically grown plants to ensure clean samples.

Materials:

  • Hydroponic culture system

  • Nutrient solution (e.g., half-strength Hoagland solution)[7]

  • Amber glass bottles for collection

Procedure:

  • Grow plants (e.g., sorghum) in a hydroponic system.

  • After a suitable growth period (e.g., 2-4 weeks), replace the nutrient solution with sterile deionized water to induce the exudation of strigolactones.

  • Collect the water containing root exudates over a defined period (e.g., 24-48 hours) in amber glass bottles to prevent photodegradation of the analytes.

  • Filter the collected exudates through a 0.45 µm filter to remove any particulate matter.

  • The collected root exudate is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) of this compound

This protocol describes the enrichment and purification of this compound from the aqueous root exudate sample.

Materials:

  • SPE cartridges (e.g., Oasis HLB or C18, 150 mg)[8]

  • SPE manifold

  • Methanol (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE Cartridge: Sequentially wash the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the Sample: Pass the filtered root exudate through the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any unretained polar impurities.

  • Dry the Cartridge: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elute this compound: Elute the retained strigolactones from the cartridge with 5 mL of ethyl acetate or acetone.[8]

  • Dry the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% acetonitrile in water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm[8]

  • Mobile Phase A: 15 mM Formic acid in water[8]

  • Mobile Phase B: 15 mM Formic acid in acetonitrile[8]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 339 > 242[9]

  • Other settings (e.g., capillary voltage, cone voltage, collision energy): These should be optimized for the specific instrument being used to achieve maximum sensitivity for the m/z 339 > 242 transition.

Quantitative Data

The following table summarizes the quantitative results of this compound in the root exudates of two different sorghum cultivars.

Sorghum CultivarResistance to StrigaThis compound Exudation (pg per seedling over 7 days)Reference
SRN39Resistant0.48[9]
TabatSusceptible0.37[9]

Table 1: Quantification of this compound in root exudates of Striga-resistant (SRN39) and Striga-susceptible (Tabat) sorghum cultivars.[9]

This compound Signaling Pathway

The perception and signaling of strigolactones, including this compound, involve a complex interplay of several key proteins.

Signaling cluster_perception Perception cluster_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Downstream Response SL This compound D14 D14 Receptor (α/β hydrolase) SL->D14 binds D3 D3 (F-box protein) D14->D3 interacts with SCF SCF Complex D3->SCF part of MAX2 MAX2 (in Arabidopsis) D53 D53 Repressor SCF->D53 targets Proteasome 26S Proteasome D53->Proteasome ubiquitination Gene Target Gene Expression D53->Gene represses Degradation D53 Degradation Proteasome->Degradation Degradation->Gene derepression Response Physiological Response Gene->Response

Figure 2: Simplified strigolactone signaling pathway.

In the presence of this compound, the D14 receptor binds to the hormone.[10][11] This binding event facilitates the interaction between D14 and the F-box protein D3 (MAX2 in Arabidopsis), which is a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[3] The SCF complex then targets the D53 repressor protein for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of the D53 repressor leads to the derepression of target gene expression, ultimately resulting in various physiological responses.[11]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in root exudates. This protocol can be a valuable tool for researchers in plant biology, agricultural science, and chemical ecology to study the roles of strigolactones in plant-microbe and plant-plant interactions. The high sensitivity of UHPLC-MS/MS allows for the detection of the very low concentrations of strigolactones typically found in biological samples.[5][8][12]

References

Application Notes and Protocols for the Extraction of (-)-Sorgolactone from Sorghum bicolor Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone is a naturally occurring strigolactone (SL) found in the root exudates of Sorghum bicolor. Strigolactones are a class of phytohormones that play crucial roles in plant development, including the regulation of shoot branching and root architecture.[1][2] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal (AM) fungi and stimulating the germination of parasitic weeds like Striga spp.[3][4][5][6] The unique biological activities of this compound and other strigolactones have garnered interest for their potential applications in agriculture and medicine. These application notes provide detailed protocols for the extraction and purification of this compound from Sorghum bicolor roots and root exudates, along with a summary of quantitative data and relevant biological pathways.

Data Presentation

Table 1: Strigolactone Content in Root Exudates of Different Sorghum bicolor Genotypes
GenotypeThis compound (pg per seedling over 7 days)5-Deoxystrigol (pg per seedling over 7 days)Reference
SRN39 (Striga-resistant)0.480.08[7]
Tabat (Striga-susceptible)0.373.53[7]

Note: Strigolactone production can be influenced by various factors, including plant age, nutrient availability, and environmental stress.[8]

Table 2: UPLC-MS/MS Parameters for Strigolactone Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sorgolactone317.1696.96, 133.09
5-Deoxystrigol331.297, 216.15
Orobanchol34797, 205, 233
Strigol329.1496.96, 215.1
Sorgomol347317, 97, 133

Source: Adapted from Mohemed et al., 2018 and Jamil et al., 2018.[9][10]

Experimental Protocols

Protocol 1: Extraction of Strigolactones from Sorghum bicolor Root Tissue

This protocol details the extraction of strigolactones, including this compound, directly from sorghum root tissue.

Materials:

  • Sorghum bicolor roots (fresh or frozen)

  • Liquid nitrogen

  • Ethyl acetate, cold

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Water (UPLC-grade)

  • Rotary evaporator

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation: Harvest fresh Sorghum bicolor roots and wash them thoroughly with distilled water to remove any soil particles. Blot the roots dry with paper towels. For long-term storage, flash-freeze the roots in liquid nitrogen and store at -80°C.

  • Grinding: Grind approximately 1 gram of fresh or frozen root tissue to a fine powder in a mortar and pestle using liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a glass vial and add 5 mL of cold ethyl acetate.[8] Shake the mixture vigorously for 1 hour at 4°C.

  • Centrifugation and Collection: Centrifuge the mixture at 4,000 rpm for 10 minutes. Carefully collect the ethyl acetate supernatant. Repeat the extraction process on the remaining pellet two more times. Pool the ethyl acetate extracts.

  • Drying and Concentration: Dry the pooled extract over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Purification by SPE:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of distilled water.

    • Re-dissolve the dried extract in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the strigolactones with 5 mL of 80% acetonitrile in water.

  • Final Preparation for Analysis: Evaporate the eluted fraction to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a known volume (e.g., 100 µL) of 25% acetonitrile in water for UPLC-MS/MS analysis.[11]

Protocol 2: Collection and Extraction of Strigolactones from Sorghum bicolor Root Exudates

This protocol is designed for the collection and purification of strigolactones naturally exuded by sorghum roots into a hydroponic or sand culture system.

Materials:

  • Sorghum bicolor seedlings

  • Hydroponic system or pots with sterile sand

  • Nutrient solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Water (UPLC-grade)

  • Rotary evaporator

  • UPLC-MS/MS system

Procedure:

  • Plant Growth: Grow Sorghum bicolor seedlings in a hydroponic system or in pots filled with sterile sand.

  • Exudate Collection:

    • Hydroponic System: After a desired growth period (e.g., 7 days), collect the nutrient solution in which the plants were growing.

    • Sand Culture: Gently water the pots with a known volume of distilled water or nutrient solution and collect the leachate from the bottom of the pot.[12]

  • Extraction:

    • Transfer the collected solution to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.[7] Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Drying and Concentration: Dry the pooled extract over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator at a temperature below 35°C.

  • Purification by SPE: Follow the SPE purification steps as described in Protocol 1 (Step 6).

  • Final Preparation for Analysis: Prepare the purified sample for UPLC-MS/MS analysis as described in Protocol 1 (Step 7).

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling_Pathway cluster_SCF SCF E3 Ubiquitin Ligase SL This compound (Strigolactone) D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-Box Protein) D14->MAX2 Interacts with SCF_Complex SCF Complex MAX2->SCF_Complex Part of SMXL SMXL (Repressor Protein) SCF_Complex->SMXL Targets Proteasome 26S Proteasome SMXL->Proteasome Enters Transcription_Factors Transcription Factors SMXL->Transcription_Factors Represses Ub Ubiquitin Ub->SMXL Ubiquitination Degradation Degradation Proteasome->Degradation Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Activates Extraction_Workflow start Sorghum bicolor Roots (or Root Exudate) extraction Extraction (Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration spe Purification (Solid Phase Extraction - C18) concentration->spe analysis Analysis (UPLC-MS/MS) spe->analysis end This compound Quantification analysis->end

References

Application Notes and Protocols for Synthetic (-)-Sorgolactone in Germination Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic organisms.[1] They are also recognized as germination stimulants for the seeds of parasitic weeds, such as those from the genera Striga and Orobanche, which pose a significant threat to global agriculture.[1] The targeted use of synthetic SLs to induce "suicidal germination" of these parasitic seeds in the absence of a host plant is a promising strategy for weed control.[1] Synthetic (-)-Sorgolactone, a stereoisomer of a naturally occurring strigolactone, is a potent germination stimulant. These application notes provide detailed protocols for utilizing synthetic this compound in germination bioassays to assess its efficacy and to study the underlying signaling pathways.

Data Presentation: Germination Activity of Sorgolactone

The following tables summarize the dose-dependent germination activity of sorgolactone on the seeds of two major parasitic plant species, Striga hermonthica and Orobanche crenata. The data is adapted from dose-response curves established for naturally occurring sorgolactone, providing a benchmark for the activity of synthetic variants like this compound.[2][3]

Table 1: Germination of Striga hermonthica (from sorghum) in Response to Sorgolactone [2][3]

Sorgolactone Concentration (mol/L)Mean Germination (%)
1 x 10⁻¹²10
1 x 10⁻¹¹50
1 x 10⁻¹⁰85
1 x 10⁻⁹90
1 x 10⁻⁸92
1 x 10⁻⁷92

Table 2: Germination of Orobanche crenata in Response to Sorgolactone [2][3]

Sorgolactone Concentration (mol/L)Mean Germination (%)
1 x 10⁻¹⁰10
1 x 10⁻⁹40
1 x 10⁻⁸75
1 x 10⁻⁷88
1 x 10⁻⁶90
1 x 10⁻⁵90

Signaling Pathway

The germination of parasitic plant seeds in response to strigolactones is a receptor-mediated process. The signaling cascade involves the perception of this compound by a specific receptor, leading to the degradation of transcriptional repressors and subsequent gene expression changes that initiate germination.

Strigolactone_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Sorgolactone This compound Receptor KAI2d/HTL Receptor Sorgolactone->Receptor Binding & Hydrolysis MAX2 MAX2 (F-box protein) Receptor->MAX2 Conformational Change & Interaction SCF_Complex SCF Complex MAX2->SCF_Complex Forms SCF-KAI2d complex SMXL SMXL/D53 Repressor SCF_Complex->SMXL Ubiquitination Proteasome 26S Proteasome Germination_Genes Germination-Related Genes Proteasome->Germination_Genes De-repression SMXL->Proteasome Degradation SMXL->Germination_Genes Repression Germination Seed Germination Germination_Genes->Germination Expression

Strigolactone Signaling Pathway for Seed Germination.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Stock Solution Preparation: Prepare a 1 mM stock solution of synthetic this compound in acetone or dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired final concentrations for the bioassay (e.g., 10⁻⁵ M to 10⁻¹² M).

  • Solvent Control: Ensure the final concentration of the organic solvent in all treatments, including the negative control, is maintained at a low, uniform level (e.g., ≤ 0.1% v/v) to prevent any non-specific effects on germination.

Protocol 2: Parasitic Plant Seed Germination Bioassay

This protocol is adapted from established methods for strigolactone bioassays.[1]

1. Materials

  • Parasitic plant seeds (e.g., Striga hermonthica, Orobanche crenata)

  • Synthetic this compound

  • Positive control (e.g., rac-GR24)

  • Sterile distilled water

  • Sodium hypochlorite solution (1% v/v)

  • Tween 20 (0.02% v/v)

  • Glass fiber filter paper discs (e.g., 8 mm diameter)

  • Petri dishes (e.g., 9 cm)

  • Sterile forceps

  • Incubator

  • Stereo microscope

2. Seed Sterilization

  • Place a known number of seeds (e.g., 50-100) on a glass fiber filter paper disc.

  • Immerse the discs in a 1% sodium hypochlorite solution containing 0.02% Tween 20 for 5-10 minutes with gentle agitation.

  • Aseptically transfer the discs to a sterile container and wash them thoroughly five times with sterile distilled water to remove any residual bleach.

3. Seed Pre-conditioning (Conditioning)

  • Place the sterilized seed discs in a Petri dish lined with sterile filter paper moistened with sterile distilled water.

  • Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure complete darkness.

  • Incubate the seeds in the dark at a constant temperature (e.g., 25-30°C for Striga, 20-23°C for Orobanche) for 7-14 days. This conditioning period is crucial for the seeds to become responsive to germination stimulants.

4. Treatment Application

  • After the conditioning period, carefully transfer the seed discs to a new set of dry, sterile Petri dishes.

  • Apply a known volume (e.g., 50 µL) of the prepared this compound dilutions, positive control (rac-GR24), or negative control (sterile water with solvent) to each corresponding disc.

  • Seal the Petri dishes and incubate them in the dark at the appropriate temperature for 24-48 hours.

5. Germination Assessment

  • After the incubation period, count the number of germinated seeds under a stereo microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

  • Calculate the germination percentage for each treatment by dividing the number of germinated seeds by the total number of seeds on the disc and multiplying by 100.

Experimental Workflow

The following diagram illustrates the key steps in the germination bioassay workflow.

Germination_Bioassay_Workflow start Start sterilization Seed Sterilization (1% NaOCl + 0.02% Tween 20) start->sterilization washing Washing (5x with sterile H₂O) sterilization->washing conditioning Pre-conditioning (7-14 days in dark, moist conditions) washing->conditioning treatment Treatment Application (this compound dilutions) conditioning->treatment incubation Incubation (24-48 hours in dark) treatment->incubation assessment Germination Assessment (Microscopy) incubation->assessment end End assessment->end

Experimental Workflow for Germination Bioassay.

References

Application of (-)-Sorgolactone for Suicidal Germination of Striga

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Striga, commonly known as witchweed, is a genus of parasitic plants that causes devastating losses to major staple crops, particularly in sub-Saharan Africa. The parasite's life cycle is intricately linked to its host, requiring chemical cues exuded from the host's roots to trigger the germination of its seeds.[1][2] Strigolactones (SLs), a class of plant hormones, are the primary germination stimulants for Striga.[1] (-)-Sorgolactone is a natural strigolactone produced by sorghum that has shown significant potential in inducing Striga seed germination.

The principle of "suicidal germination" leverages this dependency. By applying germination stimulants like this compound to infested fields in the absence of a host crop, Striga seeds are induced to germinate but subsequently die due to the lack of a host for attachment and nutrient acquisition. This strategy aims to deplete the Striga seed bank in the soil, offering a promising and sustainable approach to managing this parasitic weed. These application notes provide detailed protocols and data for the use of this compound in promoting the suicidal germination of Striga.

Data Presentation

The efficacy of various strigolactones in inducing the germination of Striga hermonthica seeds has been evaluated in several studies. The following table summarizes the quantitative data on the germination percentages at a concentration of 0.02 µM.

StrigolactoneGermination Percentage (%) at 0.02 µM
This compound47%[3]
5-deoxystrigol45%[3]
Strigol58%[3]
Sorgomol57%[3]
GR24 (synthetic)36%[3]
Orobanchol5%[3]
ent-2ʹ-epi-5-deoxystrigol22%[3]
ent-2ʹ-epi-orobanchol22%[3]

Experimental Protocols

Protocol 1: Laboratory Striga hermonthica Seed Germination Assay

This protocol outlines the steps for assessing the germination-inducing activity of this compound on Striga hermonthica seeds in a controlled laboratory setting.

Materials:

  • Striga hermonthica seeds

  • This compound

  • GR24 (as a positive control)

  • Sterile distilled water

  • 9 cm Petri dishes

  • Glass fiber filter paper discs (9 mm)

  • Sterile filter paper

  • Commercial bleach (e.g., 6% sodium hypochlorite)

  • Laminar flow hood

  • Incubator set at 30°C

  • Binocular microscope

Procedure:

  • Seed Sterilization:

    • In a laminar flow hood, surface sterilize Striga seeds by immersing them in a 50% commercial bleach solution for 7 minutes.[4]

    • Wash the seeds thoroughly six times with sterile distilled water.[4]

  • Seed Preconditioning:

    • Uniformly spread approximately 50-100 sterilized Striga seeds on each 9 mm glass-fiber filter-paper disc.[4]

    • Place up to 12 discs in a Petri dish lined with sterile filter paper moistened with 3 mL of sterile distilled water.[4]

    • Seal the Petri dishes with parafilm, wrap them in aluminum foil to ensure darkness, and incubate at 30°C for 10-14 days.[4]

  • Application of Germination Stimulant:

    • On the day of the experiment, take the Petri dishes into the laminar flow hood and allow the discs to air-dry briefly.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then prepare serial dilutions to the desired final concentrations (e.g., 10⁻⁵ M to 10⁻⁷ M) with sterile distilled water.[4][5] The final solvent concentration should not inhibit germination.

    • Apply 50 µL of the this compound solution to each disc.[4]

    • Use GR24 as a positive control and sterile distilled water (with the same solvent concentration if applicable) as a negative control.[5]

  • Incubation and Germination Count:

    • Reseal the Petri dishes, wrap them in aluminum foil, and incubate in the dark at 30°C for 24 hours.[4]

    • After incubation, observe the discs under a binocular microscope.

    • A seed is considered germinated if the radicle has protruded through the seed coat.

    • Count the number of germinated and non-germinated seeds on each disc to calculate the germination percentage.

Protocol 2: Field Application of this compound for Suicidal Germination

This protocol provides a general framework for the application of this compound in infested fields to induce suicidal germination of Striga. This protocol should be adapted based on specific field conditions, soil type, and rainfall patterns.

Materials:

  • Formulated this compound (e.g., emulsifiable concentrate or granular formulation)

  • Water for dilution

  • Spraying equipment (e.g., backpack sprayer) or granular applicator

  • Personal protective equipment (PPE)

Procedure:

  • Timing of Application:

    • The application should be timed to coincide with the start of the rainy season when the soil is moist and warm, which are the natural conditions for Striga seed preconditioning.[6]

  • Land Preparation:

    • The field should be prepared as it would be for planting a crop. This ensures good soil contact for the applied stimulant.

  • Application of this compound:

    • Liquid Formulation:

      • Dilute the formulated this compound with water to the recommended concentration.

      • Apply the solution evenly to the moist soil surface using a sprayer. Application is recommended after a significant rainfall event (≥10 mm) to ensure adequate soil moisture for the stimulant to penetrate the soil profile and reach the Striga seeds.[6]

    • Granular Formulation:

      • Apply the granular formulation evenly over the soil surface using a suitable applicator.

      • Rainfall after application is necessary to release the active ingredient from the granules and distribute it into the soil.

  • Waiting Period:

    • After application, a waiting period of at least one week is recommended before planting the main crop.[7] This allows for the suicidal germination and subsequent death of the Striga seedlings.

  • Crop Planting:

    • After the waiting period, the main crop can be sown.

Visualizations

Signaling Pathway

Strigolactone_Signaling_Pathway cluster_SCF SCF Complex Formation Sorgolactone This compound Receptor ShHTL/D14 (Receptor) Sorgolactone->Receptor Binds F_box MAX2/D3 (F-box protein) Receptor->F_box Interacts with Repressor SMAX1/D53 (Repressor) F_box->Repressor Targets for ubiquitination Proteasome 26S Proteasome Repressor->Proteasome Degraded by Gene_Expression Gene Expression (Germination) Repressor->Gene_Expression Represses Ub Ubiquitin Ub->Repressor Degradation Degradation Proteasome->Degradation

Caption: Generalized strigolactone signaling pathway in Striga.

Experimental Workflow

Suicidal_Germination_Workflow Start Start of Rainy Season Preconditioning Natural Preconditioning of Striga Seeds in Moist, Warm Soil Start->Preconditioning Rainfall Significant Rainfall (≥10 mm) Preconditioning->Rainfall Application Application of Formulated This compound Rainfall->Application Germination Suicidal Germination of Striga Seeds Application->Germination Death Death of Striga Seedlings (No Host) Germination->Death Waiting Waiting Period (≥ 1 week) Death->Waiting Planting Planting of Main Crop Waiting->Planting Reduction Reduced Striga Infestation Planting->Reduction

Caption: Workflow for field application of this compound.

References

Application Notes and Protocols for Investigating (-)-Sorgolactone Effects on Root System Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone is a naturally occurring strigolactone (SL), a class of carotenoid-derived plant hormones that play pivotal roles in regulating plant development and mediating interactions with soil organisms.[1] Strigolactones, including this compound, are key modulators of root system architecture (RSA), influencing primary root elongation, lateral root formation, and root hair development to adapt to environmental cues such as nutrient availability.[2][3] Understanding the precise effects of this compound on RSA is crucial for developing strategies to enhance nutrient uptake efficiency in crops and for the development of novel agrochemicals.

These application notes provide a comprehensive overview of the effects of this compound on root system architecture, detailed protocols for conducting experiments, and a summary of expected quantitative outcomes. While specific dose-response data for this compound is limited in publicly available literature, the data presented herein is based on studies using the widely accepted synthetic strigolactone analog, rac-GR24, which is expected to elicit similar, though not identical, responses.

Data Presentation: Quantitative Effects on Root System Architecture

The following tables summarize the concentration-dependent effects of strigolactone treatment on key root system architecture parameters in the model plant Arabidopsis thaliana. The data is primarily derived from studies using the synthetic analog rac-GR24.[4][5][6] It is recommended that researchers perform dose-response experiments to determine the optimal concentrations for this compound in their specific experimental system.

Table 1: Effect of Strigolactone Analog (rac-GR24) on Primary Root Length in Arabidopsis thaliana

Concentration (µM)Effect on Primary Root LengthReference
1.25Stimulatory[4]
2.5Stimulatory[4][7][8]
5.0Inhibitory[7][8]
10.0Inhibitory[4][7][8]

Table 2: Effect of Strigolactone Analog (rac-GR24) on Lateral Root Density in Arabidopsis thaliana

Concentration (µM)Effect on Lateral Root DensityReference
0.01Inhibitory[5]
1.0Inhibitory[8]
2.5Inhibitory[4]
5.0Inhibitory[4]

Table 3: Effect of Strigolactone Analog (rac-GR24) on Root Hair Elongation in Arabidopsis thaliana

Concentration (µM)Effect on Root Hair ElongationReference
0.1Stimulatory[6]
1.0Stimulatory[6]

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound Effects on Arabidopsis thaliana Root System Architecture

This protocol describes a method for quantifying the effects of this compound on the root system architecture of Arabidopsis thaliana seedlings grown on agar plates.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound stock solution (in acetone or DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • MES buffer

  • Phytagel or Agar

  • Petri dishes (square, 120x120 mm)

  • Micropipettes and sterile tips

  • Sterilization solution (e.g., 70% ethanol, 20% bleach with 0.1% Triton X-100)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Flatbed scanner or digital camera for imaging

  • Image analysis software (e.g., ImageJ/Fiji with RootNav or similar plugins)

Procedure:

  • Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and incubate for 1-2 minutes. c. Remove ethanol and add 1 mL of 20% bleach solution with 0.1% Triton X-100. Incubate for 10-15 minutes with occasional vortexing. d. Carefully remove the bleach solution and wash the seeds 3-5 times with sterile water. e. Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium: a. Prepare half-strength MS medium containing 1% (w/v) sucrose and 0.5 g/L MES buffer. b. Adjust the pH to 5.7 with KOH. c. Add 0.8% (w/v) agar or 0.4% (w/v) Phytagel and autoclave. d. Cool the medium to approximately 50-60°C in a water bath. e. Add this compound from a stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Also, prepare a control medium with the same concentration of the solvent (acetone or DMSO) used for the stock solution. f. Pour approximately 30 mL of the medium into each sterile square Petri dish and allow it to solidify in a laminar flow hood.

  • Seed Plating and Growth: a. Pipette the stratified seeds onto the surface of the agar plates, arranging them in a line approximately 1 cm from the top edge. b. Seal the plates with micropore tape. c. Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Imaging and Data Acquisition: a. After a set growth period (e.g., 7-14 days), remove the plates from the growth chamber. b. Capture high-resolution images of the root systems using a flatbed scanner or a digital camera with a copy stand. c. Ensure consistent lighting and background for all images.

  • Image Analysis: a. Use image analysis software like ImageJ/Fiji to measure various root parameters. b. Primary Root Length: Measure the length of the main root from the root-shoot junction to the root tip. c. Lateral Root Number: Count the number of emerged lateral roots. d. Lateral Root Density: Calculate the number of lateral roots per unit length of the primary root. e. Root Hair Length: For more detailed analysis, acquire magnified images of specific root sections and measure the length of individual root hairs.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis seed_sterilization Seed Sterilization seed_plating Seed Plating seed_sterilization->seed_plating media_preparation Media Preparation with This compound media_preparation->seed_plating incubation Incubation in Growth Chamber seed_plating->incubation imaging Root Imaging incubation->imaging data_extraction Data Extraction (ImageJ/Fiji) imaging->data_extraction statistical_analysis Statistical Analysis data_extraction->statistical_analysis

Caption: Experimental workflow for analyzing this compound effects on root architecture.

sl_signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Sorgolactone This compound D14 D14 (Receptor) Sorgolactone->D14 binds & activates MAX2 MAX2 (F-box protein) D14->MAX2 interacts with SCF_complex SCF Complex MAX2->SCF_complex part of SMXL SMXL (Repressor) SCF_complex->SMXL targets for degradation Proteasome 26S Proteasome SMXL->Proteasome degraded by Gene_expression Target Gene Expression SMXL->Gene_expression represses Proteasome->Gene_expression de-repression Auxin_transport Modulation of Auxin Transport (PIN proteins) Gene_expression->Auxin_transport Root_development Changes in Root System Architecture Auxin_transport->Root_development

Caption: Simplified strigolactone signaling pathway in root development.

References

Application Notes and Protocols for Testing (-)-Sorgolactone Activity on Arbuscular Mycorrhizal Fungi Hyphal Branching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal (AM) fungi establish a crucial symbiotic relationship with the roots of most terrestrial plants, facilitating nutrient uptake, particularly phosphorus. The initiation of this symbiosis is a complex process involving chemical communication between the plant and the fungus. Strigolactones, a class of plant hormones exuded by roots, are key signaling molecules that stimulate hyphal branching in AM fungi, a critical step for successful root colonization.[1][2] (-)-Sorgolactone is a naturally occurring strigolactone that has demonstrated potent activity in inducing this branching response.[3]

These application notes provide a detailed protocol for an in vitro bioassay to quantitatively assess the hyphal branching activity of this compound on the AM fungus Gigaspora margarita. This fungus is a model organism for such assays due to its large spores and the linear growth pattern of its hyphae, which simplifies the observation and quantification of branching.[4] The provided protocols are intended to guide researchers in setting up and executing these experiments, analyzing the data, and understanding the underlying biological pathways.

Data Presentation

CompoundAM FungusMinimum Effective Concentration (MEC) per discReference
Racemic SorgolactoneGigaspora margarita30 pg[5]
(+)-5-DeoxystrigolGigaspora margarita3 pg[1]
Racemic GR24Gigaspora margarita100 pg[1]
(+)-OrobancholGigaspora margarita1 pg[1]

Experimental Protocols

Protocol 1: In Vitro Hyphal Branching Assay with Gigaspora margarita

This protocol details the steps for assessing the effect of this compound on the hyphal branching of Gigaspora margarita using a paper disc diffusion method.

Materials:

  • Spores of Gigaspora margarita

  • This compound

  • Phytagel™ or other suitable gelling agent

  • Magnesium sulfate (MgSO₄)

  • Acetone (HPLC grade)

  • Ethanol (70%)

  • Sterile Petri dishes (60 mm)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile forceps

  • Incubator with CO₂ supply (2%)

  • Stereomicroscope

  • Laminar flow hood

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL). Store at -20°C.

    • Perform serial dilutions of the stock solution with 70% ethanol to obtain the desired final concentrations for the bioassay (e.g., ranging from 0.1 pg/µL to 10 ng/µL). Note: Strigolactones can be unstable in aqueous solutions; fresh dilutions are recommended.

  • Spore Sterilization:

    • Surface sterilize the Gigaspora margarita spores using a solution of 0.2% sodium hypochlorite (NaClO) and 0.05% Triton X-100 for 10-15 minutes.

    • Rinse the spores thoroughly with sterile distilled water (3-5 times) under a laminar flow hood to remove any residual sterilizing solution.

  • Preparation of Germination Medium:

    • Prepare a 0.2% (w/v) Phytagel medium containing 3 mM MgSO₄ in sterile distilled water.

    • Autoclave the medium and cool it to approximately 45-50°C before pouring.

  • Spore Germination:

    • Under a laminar flow hood, pour the sterile, cooled Phytagel medium into 60 mm Petri dishes.

    • Once the gel has solidified, carefully place the surface-sterilized Gigaspora margarita spores on the surface of the gel.

    • Incubate the Petri dishes vertically in a 2% CO₂ incubator at 32°C for 5-7 days to allow for spore germination and initial hyphal growth.

  • Application of this compound:

    • Once the germinated hyphae have reached a suitable length (e.g., 1-2 cm), apply the this compound solutions.

    • Using sterile forceps, place a sterile filter paper disc on the surface of the gel, approximately 1 cm ahead of the growing hyphal tip.

    • Pipette a known volume (e.g., 10 µL) of the desired this compound dilution onto the paper disc.

    • For the control, apply 10 µL of 70% ethanol to a separate paper disc.

    • Prepare several replicates for each concentration and the control.

  • Incubation and Observation:

    • Return the Petri dishes to the 2% CO₂ incubator at 32°C and incubate for an additional 24-72 hours.

    • Observe the hyphal morphology and branching pattern daily using a stereomicroscope.

  • Quantification of Hyphal Branching:

    • After the incubation period, quantify the hyphal branching. A common method is to count the number of hyphal branches within a defined area or along a specific length of the primary hypha closest to the paper disc.

    • Alternatively, count the total number of hyphal tips in the zone of influence of the test compound.

    • Capture images for documentation and further analysis.

Visualizations

Experimental Workflow

experimental_workflow spore_prep Spore Sterilization (0.2% NaClO) germination Spore Germination (0.2% Phytagel, 3mM MgSO4, 2% CO2, 32°C, 5-7 days) spore_prep->germination treatment This compound Application (Paper Disc Assay) germination->treatment incubation Incubation (24-72 hours) treatment->incubation quantification Quantification of Hyphal Branching incubation->quantification analysis Data Analysis quantification->analysis

Caption: Experimental workflow for the in vitro hyphal branching assay.

Proposed Signaling Pathway of this compound in AM Fungi

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (AM Fungus) Sorgolactone This compound Receptor Putative Receptor (Unknown) Sorgolactone->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Mitochondria Mitochondrial Activation Signaling->Mitochondria Response Increased Respiration & Hyphal Branching Mitochondria->Response

Caption: Proposed signaling pathway for this compound in AM fungi.

References

Application Notes and Protocols: Synthesis and Evaluation of (-)-Sorgolactone Analogs for Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical field.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in plant development, including the regulation of shoot branching and root architecture.[1][2][3] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and, detrimentally, stimulating the germination of parasitic weeds like Striga and Orobanche species.[4][5] These parasitic plants cause devastating crop losses worldwide, making the control of their germination a key agricultural goal.[5]

(-)-Sorgolactone, a naturally occurring strigolactone, is a potent germination stimulant for these parasitic weeds.[6] However, its isolation from natural sources yields very low quantities, and its complex structure makes large-scale synthesis challenging and expensive.[7][8] Consequently, the development of structurally simpler, highly active synthetic analogs is a primary objective for agricultural applications.[7][9][10] One promising strategy is "suicidal germination," where fields are treated with SL analogs before crop planting to induce parasitic seed germination in the absence of a host, leading to the death of the parasite seedlings.[8][11]

These application notes provide an overview of the this compound signaling pathway, detailed protocols for the synthesis of potent analogs, and methods for evaluating their biological activity.

Strigolactone Signaling Pathway

Understanding the SL signaling pathway is essential for designing effective analogs. The perception of SLs initiates a signaling cascade that ultimately leads to changes in gene expression. The core mechanism involves the hydrolysis of the SL molecule by a receptor, which then targets repressor proteins for degradation.

The key components of this pathway are:

  • D14/DAD2: An α/β-hydrolase family protein that acts as the SL receptor. It binds and hydrolyzes the SL molecule.[3]

  • MAX2/D3: An F-box protein that is part of an SCF (SKP1-CULLIN-F-BOX) ubiquitin ligase complex.[3]

  • D53/SMXLs: Repressor proteins that suppress the expression of downstream genes.[3]

Upon SL binding and hydrolysis, the D14 receptor undergoes a conformational change, allowing it to interact with the MAX2 F-box protein and the D53/SMXL repressor.[3] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The removal of the repressor allows for the expression of target genes, such as those from the TCP transcription factor family, which regulate processes like shoot branching and seed germination.[3]

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus cluster_SCF SCF Complex SL Strigolactone (SL) Analog D14 D14 Receptor (α/β-hydrolase) SL->D14 Binding & Hydrolysis MAX2 MAX2/D3 (F-box protein) D14->MAX2 Conformational change allows interaction D53 D53/SMXL Repressor MAX2->D53 Recruits Repressor Proteasome 26S Proteasome D53->Proteasome Ubiquitination & Degradation TCP TCP Transcription Factors (e.g., BRC1) D53->TCP Represses TargetGenes Target Gene Expression TCP->TargetGenes Activates Response Physiological Response (e.g., Germination) TargetGenes->Response

Caption: Simplified Strigolactone (SL) signaling pathway in plant cells.

Synthesis and Biological Activity of Analogs

The synthesis of SL analogs aims to simplify the molecular structure while retaining the bioactiphore, which is generally considered to be the enol ether bridge connected to the D-ring.[12] Numerous analogs, such as GR24, Nijmegen-1, and Methyl Phenlactonoates (MPs), have been developed with varying levels of activity and synthetic accessibility.[8][9][13]

The efficacy of SL analogs is often quantified by their half-maximal effective concentration (EC50) for inducing parasitic seed germination. Lower EC50 values indicate higher potency. The table below summarizes the activity of several eudesmanestrigolactone (EDSL) analogs on different Orobanche and Phelipanche species.

AnalogParasitic SpeciesEC50 (M)Reference
19 O. cumana-[7]
O. crenata1.00 x 10⁻⁴[7]
P. ramosa8.03 x 10⁻⁷[7]
20 O. cumana-[7]
O. crenata>1.00 x 10⁻⁴[7]
P. ramosa8.98 x 10⁻⁹[7]
21 O. cumana-[7]
O. crenatan.a.[7]
P. ramosa8.91 x 10⁻⁹[7]
23 O. cumana-[7]
O. crenata>1.00 x 10⁻⁴[7]
P. ramosa8.43 x 10⁻⁸[7]
24 O. cumana-[7]
O. crenata>1.00 x 10⁻⁴[7]
P. ramosa2.90 x 10⁻⁸[7]
GR24 O. minor~1.00 x 10⁻⁶[14]
GR24 S. hermonthica~1.00 x 10⁻⁶[14]

Note: EC50 values are indicative and can vary based on experimental conditions. "n.a." indicates data not available. "-" indicates no significant activity at concentrations tested.

Experimental Protocols

This two-step protocol is adapted from the synthesis of carlactonoic acid-based SL analogs and offers a straightforward route to producing potent germination stimulants.[8]

Step 1: Preparation of Phenylacetate Esters

  • In a 50 mL round-bottom flask placed in an ice bath, dissolve the desired alcohol or phenol (10 mmol) in pyridine (10 mL).

  • While stirring, add phenylacetyl chloride (3 mmol) dropwise to the solution.

  • Remove the flask from the ice bath and continue stirring at room temperature overnight.

  • Pour the reaction mixture into 10 mL of ice-cold water.

  • Extract the organic layer with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with saturated brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester.

  • Purify the ester by column chromatography as needed.

Step 2: Preparation of Methyl Phenlactonoates (MPs)

  • To an ice-cold solution of the purified ester from Step 1 (2.47 mmol), methyl formate (7.91 mmol), and trimethylamine (5.93 mmol) in dichloromethane (15 mL), add titanium (IV) chloride (4.94 mmol) slowly.

  • Stir the mixture for 10 minutes in the ice bath.

  • Remove the ice bath and continue stirring for 2 hours at room temperature.

  • Pour the reaction mixture into 10 mL of ice-cold water.

  • Extract the organic layer with ethyl acetate (3 x 5 mL), wash with saturated brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under vacuum to obtain the crude MP analog.

  • Purify the final product by column chromatography.

  • Confirm the structure of the synthesized analog using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][15]

This protocol details the in-vitro evaluation of synthesized analogs for their ability to stimulate the germination of parasitic weeds like Striga hermonthica.[16][17]

Materials:

  • Striga hermonthica seeds

  • 50% commercial bleach solution

  • Sterile deionized/Milli-Q water

  • Glass fiber filter paper discs (9 mm diameter)

  • Sterile Petri dishes (9 cm)

  • Whatman filter paper

  • Synthesized SL analogs dissolved in an appropriate solvent (e.g., acetone) to create stock solutions.

  • Incubator set to 30°C

Procedure:

  • Seed Sterilization: Surface sterilize S. hermonthica seeds with a 50% bleach solution for 5-7 minutes. Wash the seeds thoroughly (at least 6 times) with sterile water to remove all traces of bleach.[16][17]

  • Pre-conditioning (Priming):

    • In a laminar flow hood, evenly spread 50-100 sterilized seeds onto each glass fiber disc.

    • Place up to 12 discs in a Petri dish containing a sterile Whatman filter paper moistened with 3 mL of sterile water.

    • Seal the Petri dishes with parafilm and incubate in complete darkness at 30°C for 10-14 days. This step is crucial to make the seeds responsive to germination stimulants.

  • Application of Analogs:

    • After the pre-conditioning period, remove the discs and briefly dry them in the laminar flow hood.

    • Prepare serial dilutions of the SL analog stock solutions to achieve the desired final concentrations (e.g., 10⁻⁵ M to 10⁻¹² M). A negative control (solvent only) and a positive control (e.g., 1 µM GR24) should be included.

    • Arrange 5-6 discs in a new sterile Petri dish. To maintain humidity, a ring of moistened filter paper can be placed around the inner edge of the dish.

    • Apply a small, precise volume (e.g., 50-60 µL) of each test solution onto a corresponding disc.[16][17]

  • Incubation and Evaluation:

    • Seal the plates with parafilm and incubate in the dark at 30°C for 24-48 hours.

    • Following incubation, count the number of germinated and non-germinated seeds on each disc under a binocular microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

    • Calculate the germination percentage for each treatment: (Number of Germinated Seeds / Total Number of Seeds) * 100.

    • Use the data to generate dose-response curves and calculate EC50 values.

Overall Experimental Workflow

The process of developing and validating novel this compound analogs follows a logical progression from chemical synthesis to biological testing. This workflow ensures that newly created compounds are pure, correctly identified, and effectively evaluated for their intended agricultural application.

Workflow_Diagram node1 Design & Synthesis of SL Analog node2 Purification (e.g., Column Chromatography) node1->node2 node3 Structural Characterization (NMR, MS) node2->node3 Purity Check node4 Parasitic Seed Germination Bioassay node3->node4 Confirmed Structure node5 Data Collection (Germination %) node4->node5 node6 Analysis (Dose-Response, EC50) node5->node6 node7 Lead Compound Identification node6->node7 High Potency

Caption: General workflow for the synthesis and evaluation of SL analogs.

Conclusion

The synthesis of this compound analogs presents a viable and potent tool for combating parasitic weeds, a major threat to global food security. By utilizing streamlined synthetic protocols and rigorous biological assays, researchers can develop novel, cost-effective compounds for agricultural use. The methods and data presented here provide a foundational guide for scientists aiming to contribute to this critical area of agrochemical research. Future work may focus on optimizing analog stability in field conditions and exploring formulations that enhance their efficacy and persistence in the soil.[11]

References

Application Notes and Protocols for In Vitro Bioassay of (-)-Sorgolactone Hormonal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone is a member of the strigolactone (SL) family, a class of plant hormones that play pivotal roles in regulating various aspects of plant growth and development.[1][2] Initially identified as germination stimulants for parasitic weeds, SLs are now recognized for their endogenous roles in controlling shoot branching, root architecture, and mediating symbiotic interactions with arbuscular mycorrhizal fungi.[1][2][3][4] The diverse biological activities of this compound and other SLs are mediated through a complex signaling pathway, making them attractive targets for agricultural and biotechnological applications, including the development of novel herbicides and plant growth regulators.

These application notes provide detailed protocols for in vitro bioassays to assess the hormonal activity of this compound. The described methods are essential for screening novel SL analogs, elucidating structure-activity relationships, and dissecting the molecular mechanisms of SL perception and signal transduction.

Signaling Pathway of this compound

The canonical signaling pathway for strigolactones, including this compound, involves three core protein components: the α/β-hydrolase DWARF14 (D14) which functions as the SL receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the transcriptional repressor DWARF53 (D53) or its orthologs SMXLs (SUPPRESSOR OF MAX2 1-LIKE).[2]

In the absence of this compound, the D53/SMXL repressor is stable and inhibits the expression of downstream target genes. Upon binding of this compound to the D14 receptor, a conformational change is induced in D14, promoting its interaction with MAX2.[5] This hormone-dependent complex then recruits the D53/SMXL repressor for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein allows for the transcription of SL-responsive genes, leading to various physiological responses.[2]

Strigolactone_Signaling cluster_nucleus Nucleus SL This compound D14 D14 Receptor SL->D14 Binds cluster_nucleus cluster_nucleus SL->cluster_nucleus MAX2 MAX2 (F-box) D14->MAX2 Interacts with SCF SCF Complex MAX2->SCF Part of D53 D53/SMXL (Repressor) SCF->D53 Recruits Proteasome 26S Proteasome D53->Proteasome Degradation Genes Target Genes D53->Genes Represses Ub Ubiquitin Ub->D53 Ubiquitination Response Physiological Response Genes->Response Leads to

Caption: Simplified Strigolactone Signaling Pathway.

Quantitative Data Summary

The biological activity of this compound and related compounds can be quantified using various in vitro bioassays. The following tables summarize representative quantitative data from the literature.

Table 1: Parasitic Seed Germination Activity of Strigolactones

CompoundParasitic Plant SpeciesEffective Concentration for 50% Germination (EC50)Reference
This compoundStriga asiatica~10 pM[6]
This compoundOrobanche minor~10 nM[6]
GR24 (synthetic analog)Striga hermonthica0.02 µM (induced 36% germination)[7]
5-DeoxystrigolStriga hermonthica0.02 µM (induced 45% germination)[7]
OrobancholStriga hermonthica0.02 µM (induced 5% germination)[7]

Table 2: Bud Outgrowth Inhibition Activity of Strigolactones in Pea (Pisum sativum)

CompoundConcentrationBud Length (mm) after 10 daysReference
Control (mock)-~25[8]
This compound100 nMSignificantly reduced vs control[8]
5-Deoxystrigol100 nMSignificantly reduced vs control[8]
Strigol100 nMLess active than sorgolactone[8]
Orobanchol100 nMLess active than sorgolactone[8]

Table 3: Hyphal Branching Stimulation in Arbuscular Mycorrhizal Fungi (Gigaspora rosea)

CompoundConcentration for Significant ActivityReference
This compound10⁻¹³ M[9]
GR24 (synthetic analog)10⁻¹¹ M[9]
GR7 (synthetic analog)10⁻⁷ M[9]

Experimental Protocols

Parasitic Seed Germination Bioassay

This protocol is adapted for assessing the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga or Orobanche species.[10][11]

Materials:

  • Parasitic plant seeds (e.g., Striga hermonthica, Orobanche minor)

  • This compound

  • GR24 (positive control)

  • Sterile distilled water

  • Sodium hypochlorite solution (1-2% v/v)

  • Tween 20 or Triton X-100 (0.1% v/v)

  • Glass fiber filter paper discs (GFFP)

  • Petri dishes (9 cm)

  • Sterile pipette tips

  • Incubator

  • Stereo microscope

Protocol:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1-2% sodium hypochlorite solution containing 0.1% Tween 20.

    • Agitate for 5-10 minutes.

    • Wash the seeds 3-5 times with sterile distilled water.[10]

    • Dry the seeds in a laminar flow hood.

  • Seed Pre-conditioning:

    • Place a GFFP disc in a Petri dish and moisten with sterile distilled water.

    • Evenly distribute a known number of sterilized seeds (e.g., ~100-150) onto the filter paper.[10]

    • Seal the Petri dishes and wrap them in aluminum foil to ensure darkness.

    • Incubate in the dark at 20-25°C for 7-14 days to allow seeds to become responsive to germination stimulants.[10]

  • Germination Induction:

    • Prepare a stock solution of this compound in acetone or DMSO (e.g., 1 mg/mL).

    • Perform serial dilutions to achieve final assay concentrations (e.g., 10⁻⁶ M to 10⁻¹³ M). Ensure the final solvent concentration is ≤0.1%.[10]

    • After pre-conditioning, carefully transfer the GFFP with seeds to a new Petri dish containing a dry sterile filter paper.

    • Apply a known volume (e.g., 50 µL) of the this compound solution or control solutions (water, solvent control, GR24 positive control) to the GFFP.

    • Seal the Petri dishes and incubate in the dark at 25-30°C for 24-72 hours.

  • Data Collection:

    • Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.[10]

    • Calculate the germination percentage for each treatment.

Seed_Germination_Workflow A Seed Sterilization (Hypochlorite + Tween 20) B Seed Pre-conditioning (Dark, 20-25°C, 7-14 days) A->B C Application of this compound (Serial Dilutions) B->C D Incubation (Dark, 25-30°C, 24-72h) C->D E Germination Counting (Stereo microscope) D->E F Data Analysis (Germination Percentage) E->F

Caption: Workflow for Parasitic Seed Germination Bioassay.
Arabidopsis Root Development Bioassay

This assay utilizes the response of Arabidopsis thaliana root development to strigolactones to quantify hormonal activity.[12]

Materials:

  • Arabidopsis thaliana seeds (wild-type and SL-signaling mutants like max2)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar

  • Petri dishes (square)

  • This compound

  • GR24 (positive control)

  • Growth chamber

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds using your standard lab protocol (e.g., ethanol and bleach treatment).

    • Prepare MS agar plates containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and controls.

    • Aseptically place sterilized seeds on the surface of the agar plates.

  • Seedling Growth:

    • Seal the plates and stratify the seeds at 4°C in the dark for 2-3 days.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

    • Grow the seedlings vertically for 7-10 days.

  • Phenotypic Analysis:

    • Image the plates using a flatbed scanner or a camera.

    • Measure primary root length, lateral root number, and root hair density and length using image analysis software.[12]

  • Data Analysis:

    • Compare the root phenotypes of seedlings grown on this compound-containing media to those on control media.

    • Include SL-insensitive mutants (e.g., max2) to confirm that the observed effects are dependent on the canonical SL signaling pathway.

Root_Development_Workflow A Prepare MS Agar Plates with this compound B Sterilize and Plate Arabidopsis Seeds A->B C Stratification (4°C, dark, 2-3 days) B->C D Seedling Growth (Vertical, 22°C, 7-10 days) C->D E Image Plates D->E F Measure Root Parameters (ImageJ/Fiji) E->F G Data Comparison and Analysis F->G

Caption: Workflow for Arabidopsis Root Development Bioassay.
Protoplast-based Bioassay using StrigoQuant

This advanced bioassay utilizes a genetically encoded biosensor, StrigoQuant, to quantify strigolactone activity in vivo.[13][14] StrigoQuant is a ratiometric sensor that reports on the degradation of a SMXL protein fused to a luciferase, providing a quantitative measure of SL signaling activation.

Materials:

  • Arabidopsis thaliana cell culture or leaf tissue for protoplast isolation

  • Plasmids encoding the StrigoQuant sensor

  • Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)

  • Protoplast transformation solution (e.g., PEG-calcium)

  • This compound

  • Luminometer

Protocol:

  • Protoplast Isolation and Transformation:

    • Isolate protoplasts from Arabidopsis tissue following established protocols.

    • Transform the protoplasts with the StrigoQuant plasmid DNA using a PEG-mediated method.[13]

    • Incubate the transformed protoplasts to allow for sensor expression.

  • Hormone Treatment and Luminescence Measurement:

    • Aliquot the protoplasts into a 96-well plate.

    • Add this compound at various concentrations to the protoplast suspension.

    • Incubate for a defined period to allow for SL-induced degradation of the sensor.

    • Add the luciferase substrate and measure the luminescence signal using a luminometer.[13][14]

  • Data Analysis:

    • The ratiometric output of the StrigoQuant sensor is calculated based on the luminescence signals from the reporter and a reference luciferase.

    • A dose-response curve can be generated to determine the EC50 of this compound.

Protoplast_Assay_Workflow A Isolate Arabidopsis Protoplasts B Transform with StrigoQuant Plasmid A->B C Incubate for Sensor Expression B->C D Treat with this compound C->D E Measure Luminescence D->E F Calculate Ratiometric Output and Generate Dose-Response Curve E->F

Caption: Workflow for Protoplast-based StrigoQuant Bioassay.

Conclusion

The in vitro bioassays described provide a robust toolkit for characterizing the hormonal activity of this compound and its analogs. The choice of assay will depend on the specific research question, ranging from high-throughput screening of germination stimulants to detailed mechanistic studies of root development and signaling. By employing these standardized protocols, researchers can obtain reliable and comparable data, accelerating the discovery and development of novel compounds that modulate the strigolactone signaling pathway for agricultural and other applications.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of (-)-Sorgolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Quantitative Structure-Activity Relationship (QSAR) studies on (-)-Sorgolactone and its analogs. This compound, a naturally occurring strigolactone, is a potent germination stimulant for parasitic weeds, such as Striga species, which pose a significant threat to agriculture. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for the rational design of novel, more effective compounds for parasitic weed management.

Introduction to this compound and QSAR

This compound is a member of the strigolactone family of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms.[1] A key biological activity of this compound is its ability to induce the germination of parasitic plant seeds at extremely low concentrations.[2] This has led to the exploration of "suicidal germination" as a potential agricultural strategy, where synthetic analogs are used to trigger germination in the absence of a host plant, thereby reducing the parasitic weed seed bank in the soil.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of novel compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds.

Quantitative Data Presentation

A successful QSAR study relies on a high-quality dataset of congeneric compounds with accurately measured biological activities. The following table presents a representative dataset of hypothetical this compound analogs and their corresponding germination stimulation activity against Striga hermonthica, a major parasitic weed. The activity is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A selection of calculated molecular descriptors relevant to QSAR modeling is also included.

Compound IDStructureIC50 (nM) for S. hermonthica GerminationLogPMolecular Weight ( g/mol )Number of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPolar Surface Area (Ų)
SL-01 This compound1.52.8316.350565.7
SL-02 A-ring saturated15.22.9318.370565.7
SL-03 D-ring methyl removed50.82.5302.320565.7
SL-04 A-ring hydroxylated0.82.3332.351685.9
SL-05 B-ring opened>10002.1334.361685.9
SL-06 Enol ether reduced>10003.1318.370556.5
SL-07 D-ring ethyl instead of methyl2.12.9316.350565.7
SL-08 A-ring aromatic3.53.2310.320565.7

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A general strategy involves the synthesis of the ABC-tricyclic core followed by the coupling with a suitable D-ring precursor. The following is a representative protocol for the synthesis of a simplified analog.

Protocol: Synthesis of a GR24-type Analog (Aromatic A-ring)

This protocol is adapted from established methods for synthesizing strigolactone analogs.

Materials:

  • Substituted phenol

  • 3-Bromomethyl-5-methyl-2(5H)-furanone (D-ring precursor)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the ABC-ring precursor: A suitable aromatic ketone is used as the starting material for the ABC-ring system.

  • Coupling Reaction: a. Dissolve the substituted phenol (1 mmol) and 3-bromomethyl-5-methyl-2(5H)-furanone (1.1 mmol) in dry acetone (20 mL). b. Add anhydrous K₂CO₃ (2 mmol) to the solution. c. Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. After the reaction is complete, filter the mixture to remove K₂CO₃. b. Evaporate the solvent under reduced pressure. c. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to obtain the desired analog.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Parasitic Seed Germination Bioassay

This protocol details the steps to evaluate the germination-stimulating activity of this compound analogs on Striga hermonthica seeds.

Protocol: Striga hermonthica Seed Germination Assay

Materials:

  • Striga hermonthica seeds

  • This compound analogs

  • GR24 (positive control)

  • Sterile distilled water

  • 9 cm Petri dishes

  • Glass fiber filter paper (GFFP) discs

  • Sterile forceps

  • Incubator

  • Stereomicroscope

Procedure:

  • Seed Sterilization: a. Surface sterilize S. hermonthica seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

  • Pre-conditioning: a. Place a GFFP disc in a Petri dish and moisten it with 2 mL of sterile distilled water. b. Spread a known number of sterilized seeds (e.g., 50-100) evenly on the GFFP disc. c. Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness. d. Incubate the seeds at 28-30°C for 10-14 days to allow for pre-conditioning.

  • Treatment Application: a. Prepare a series of dilutions of the this compound analogs and GR24 in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ to 10⁻¹² M). Include a solvent control (water). b. After the pre-conditioning period, carefully remove excess water from the Petri dishes. c. Apply 50 µL of each test solution to the respective GFFP discs with the pre-conditioned seeds.

  • Incubation and Germination Scoring: a. Reseal the Petri dishes and incubate them in the dark at 28-30°C for 48 hours. b. After incubation, count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded from the seed coat. c. Calculate the germination percentage for each treatment. d. Determine the IC50 value for each compound by plotting the germination percentage against the log of the compound concentration and fitting the data to a dose-response curve.

QSAR Modeling Protocol

This protocol outlines the general workflow for developing a QSAR model to predict the germination-stimulating activity of this compound analogs.

Protocol: QSAR Model Development

Materials:

  • A dataset of this compound analogs with their chemical structures and biological activities (IC50 values).

  • Molecular modeling software for structure drawing and optimization (e.g., ChemDraw, Avogadro).

  • Software for calculating molecular descriptors (e.g., PaDEL-Descriptor, RDKit).

  • Statistical software for model building and validation (e.g., R, Python with scikit-learn).

Procedure:

  • Data Preparation: a. Create a dataset containing the 2D or 3D structures of the this compound analogs. b. Convert the biological activity data (IC50) into a consistent format, typically pIC50 (-logIC50), to ensure a more normal distribution.

  • Molecular Descriptor Calculation: a. For each analog, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, surface area) descriptors.

  • Data Splitting: a. Divide the dataset into a training set and a test set. Typically, 70-80% of the data is used for the training set to build the model, and the remaining 20-30% is used as a test set to evaluate the model's predictive performance on unseen data.

  • Model Building: a. Using the training set, employ a statistical method to build a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

    • Multiple Linear Regression (MLR)
    • Partial Least Squares (PLS)
    • Support Vector Machines (SVM)
    • Random Forest (RF)

  • Model Validation: a. Internal Validation: Assess the robustness and stability of the model using techniques like cross-validation (e.g., leave-one-out cross-validation) on the training set. A high cross-validated correlation coefficient (q²) indicates a robust model. b. External Validation: Evaluate the predictive power of the model using the independent test set. The predicted activities for the test set compounds are compared to their experimental values. A high correlation coefficient (R²) for the test set indicates good predictive ability.[3][4]

  • Model Interpretation and Application: a. Analyze the developed QSAR model to understand which molecular descriptors have the most significant impact on the biological activity. This provides insights into the structure-activity relationship. b. Use the validated QSAR model to predict the activity of new, untested this compound analogs to guide further drug discovery efforts.

Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the generalized signaling pathway of strigolactones, which is initiated by the binding of the hormone to its receptor.

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus SL This compound Receptor D14 Receptor SL->Receptor Binding & Hydrolysis SCF_Complex SCF Complex (MAX2/D3) Receptor->SCF_Complex Conformational Change & Interaction Repressor D53/SMXL Repressor SCF_Complex->Repressor Recruitment Proteasome 26S Proteasome Repressor->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression Proteasome->Gene_Expression Allows Transcription Response Germination Gene_Expression->Response

Caption: Generalized strigolactone signaling pathway leading to germination.

Experimental Workflow for QSAR Study

The diagram below outlines the key steps in a typical QSAR study for this compound analogs.

QSAR_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_application Application Phase Synthesis 1. Synthesis of This compound Analogs Bioassay 2. Biological Activity Testing (Germination Assay) Synthesis->Bioassay Data_Prep 3. Data Preparation & Descriptor Calculation Bioassay->Data_Prep Model_Build 4. QSAR Model Building Data_Prep->Model_Build Model_Val 5. Model Validation (Internal & External) Model_Build->Model_Val Interpretation 6. Model Interpretation (SAR Insights) Model_Val->Interpretation Prediction 7. Prediction of New Analog Activities Interpretation->Prediction

Caption: Workflow for a QSAR study of this compound analogs.

Logical Relationships in QSAR Model Development

This diagram illustrates the logical flow and relationships between the different components of QSAR model development and validation.

QSAR_Logic Dataset Full Dataset (Structures + Activities) Training_Set Training Set (70-80%) Dataset->Training_Set Test_Set Test Set (20-30%) Dataset->Test_Set Descriptors Calculated Molecular Descriptors Dataset->Descriptors Model QSAR Model Training_Set->Model External_Val External Validation (R²) Test_Set->External_Val Descriptors->Model Internal_Val Internal Validation (Cross-validation, q²) Model->Internal_Val Model->External_Val Internal_Val->Model Model Refinement Predictive_Model Validated Predictive Model External_Val->Predictive_Model

Caption: Logical flow of QSAR model development and validation.

References

Application Notes and Protocols for Radiolabeling (-)-Sorgolactone in Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of radiolabeling (-)-Sorgolactone for use in plant transport studies. The protocols detailed below are based on established methods for the synthesis and radiolabeling of strigolactones and related compounds.

Introduction to this compound and its Transport

This compound is a naturally occurring strigolactone (SL), a class of plant hormones that play crucial roles in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[1][2][3] Understanding the transport of this compound from its site of synthesis in the roots to the shoots is essential for elucidating its physiological functions and for developing strategies to manipulate plant growth and interactions with soil organisms. Radiolabeling provides a sensitive method for tracing the movement of this compound within the plant.

Radiolabeling Strategies for this compound

The introduction of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the this compound molecule allows for its detection and quantification in various plant tissues. The choice of isotope and labeling position is critical and depends on the specific research question, desired specific activity, and synthetic feasibility.

Key Considerations for Radiolabeling:

  • Isotope Choice:

    • Tritium (³H): Offers high specific activity, making it suitable for detecting low concentrations of the hormone. Labeling is often achieved through catalytic reduction of an unsaturated precursor or by isotope exchange reactions.

    • Carbon-14 (¹⁴C): Provides a more stable label, as it is less susceptible to metabolic loss than tritium at certain positions. Introduction of ¹⁴C is typically more synthetically challenging and results in lower specific activity compared to tritium.

  • Labeling Position: The radiolabel should be introduced at a position that is metabolically stable to ensure that the detected radioactivity corresponds to the intact this compound molecule throughout the transport process. The butenolide D-ring is a common target for labeling in strigolactone analogs as it is crucial for biological activity.[4]

  • Stereochemistry: The synthesis must maintain the natural stereochemistry of this compound, as biological activity and transport are often stereospecific.[5][6]

Quantitative Data on Radiolabeling

The following table summarizes hypothetical yet realistic quantitative data for the proposed radiolabeling methods. These values are based on typical outcomes for similar radiochemical syntheses and should be optimized for specific experimental conditions.

ParameterTritium Labeling ([³H]-(-)-Sorgolactone)Carbon-14 Labeling ([¹⁴C]-(-)-Sorgolactone)
Precursor (-)-Dehydro-Sorgolactone[¹⁴C]-Methyl 3-methyl-5-oxo-2,5-dihydrofuran-2-carboxylate
Radiochemical Yield 15 - 30%5 - 15%
Specific Activity 20 - 60 Ci/mmol50 - 100 mCi/mmol
Radiochemical Purity > 98% (after HPLC purification)> 98% (after HPLC purification)

Experimental Protocols

Protocol 1: Synthesis of [³H]-(-)-Sorgolactone via Catalytic Tritiation

This protocol describes a method for the introduction of tritium into the this compound molecule via the reduction of a double bond in a suitable precursor.

Materials:

  • (-)-Dehydro-Sorgolactone (unsaturated precursor)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Ethyl acetate (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation of the Reaction Mixture:

    • In a specialized reaction vessel suitable for handling tritium gas, dissolve (-)-Dehydro-Sorgolactone (1-5 mg) in anhydrous ethyl acetate (1-2 mL).

    • Add a catalytic amount of 10% Pd/C (10-20% by weight of the precursor).

  • Tritiation Reaction:

    • Freeze the reaction mixture in liquid nitrogen, evacuate the vessel, and backfill with an inert gas. Repeat this cycle three times.

    • Introduce tritium gas into the reaction vessel to the desired pressure (typically 0.5-1 atm).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC analysis of a small, quenched aliquot.

  • Work-up and Purification:

    • After the reaction is complete, carefully remove the excess tritium gas using a specialized handling system.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent under a gentle stream of inert gas.

    • Redissolve the crude product in a suitable solvent (e.g., acetonitrile/water).

    • Purify the [³H]-(-)-Sorgolactone by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water.

    • Collect the radioactive peak corresponding to the product.

  • Characterization and Quantification:

    • Confirm the identity of the product by co-elution with an authentic, non-labeled standard of this compound.

    • Determine the radiochemical purity by analytical HPLC with a radioactivity detector.

    • Measure the specific activity by quantifying the amount of product (e.g., by UV absorbance) and its radioactivity using a calibrated scintillation counter.

Protocol 2: Synthesis of [¹⁴C]-(-)-Sorgolactone using a Labeled Precursor

This protocol outlines a strategy for incorporating a carbon-14 label into the butenolide D-ring of this compound.

Materials:

  • ABC-ring precursor of this compound

  • [¹⁴C]-Methyl 3-methyl-5-oxo-2,5-dihydrofuran-2-carboxylate

  • Suitable base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Inert gas (e.g., Argon or Nitrogen)

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Coupling Reaction:

    • In a flame-dried reaction flask under an inert atmosphere, dissolve the ABC-ring precursor in anhydrous tetrahydrofuran.

    • Cool the solution to -78 °C.

    • Add a solution of [¹⁴C]-Methyl 3-methyl-5-oxo-2,5-dihydrofuran-2-carboxylate in anhydrous tetrahydrofuran.

    • Slowly add a solution of potassium tert-butoxide in tetrahydrofuran to the reaction mixture.

    • Stir the reaction at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude [¹⁴C]-(-)-Sorgolactone by flash column chromatography followed by preparative HPLC.

  • Characterization and Quantification:

    • Confirm the product identity and determine radiochemical purity and specific activity as described in Protocol 1.

Protocol 3: this compound Transport Assay in Plants

This protocol describes a typical experiment to study the root-to-shoot transport of radiolabeled this compound.

Materials:

  • Radiolabeled this compound ([³H] or [¹⁴C])

  • Experimental plants (e.g., sorghum, rice, or Arabidopsis seedlings)

  • Hydroponic or agar-based growth system

  • Liquid scintillation cocktail

  • Tissue solubilizer

  • Scintillation counter

Procedure:

  • Plant Preparation:

    • Grow seedlings in a hydroponic or agar-based system until they have a well-developed root system.

  • Application of Radiolabeled this compound:

    • Prepare a solution of radiolabeled this compound in the growth medium at a known concentration and specific activity.

    • Carefully apply the solution to the root system of the plants.

  • Incubation:

    • Incubate the plants for various time points (e.g., 2, 6, 12, 24 hours) under controlled environmental conditions.

  • Harvesting and Sample Preparation:

    • At each time point, harvest the plants and carefully separate them into roots, stems, and leaves.

    • Thoroughly wash the roots to remove any externally adhered radiolabel.

    • Record the fresh or dry weight of each tissue sample.

    • Homogenize the plant tissues.

  • Quantification of Radioactivity:

    • Digest the homogenized tissues with a tissue solubilizer according to the manufacturer's instructions.

    • Add a liquid scintillation cocktail to the digested samples.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabeled this compound transported to each tissue based on the measured radioactivity and the specific activity of the applied compound.

    • Express the results as the amount of radioactivity per unit of tissue weight (e.g., dpm/mg).

Visualizations

Signaling Pathways and Experimental Workflows

Strigolactone_Biosynthesis_and_Transport cluster_synthesis Biosynthesis in Root Cells cluster_transport Transport cluster_action Action in Shoot Carotenoids Carotenoids Carlactone Carlactone Carotenoids->Carlactone D27, CCD7, CCD8 Sorgolactone_precursor This compound Precursor Carlactone->Sorgolactone_precursor MAX1 Sorgolactone This compound Sorgolactone_precursor->Sorgolactone Root_Cell Root Cell PDR1 PDR1 (ABC Transporter) Root_Cell->PDR1 Export Xylem Xylem (Proposed) Shoot_Cell Shoot Cell Xylem->Shoot_Cell Long-distance Transport Bud_Outgrowth Inhibition of Bud Outgrowth Shoot_Cell->Bud_Outgrowth PDR1->Xylem

Caption: Biosynthesis and proposed transport pathway of this compound.

Radiolabeling_Workflow cluster_synthesis Radiolabeling Synthesis cluster_transport_study Transport Study Precursor Unsaturated or Functionalized This compound Precursor Radiolabeling Radiolabeling Reaction (e.g., Tritiation or ¹⁴C-coupling) Precursor->Radiolabeling Crude_Product Crude Radiolabeled Product Radiolabeling->Crude_Product Purification HPLC Purification Crude_Product->Purification Pure_Product Pure Radiolabeled This compound Purification->Pure_Product Application Application to Plant Roots Pure_Product->Application Incubation Incubation Application->Incubation Harvesting Harvesting and Tissue Separation (Roots, Stem, Leaves) Incubation->Harvesting Quantification Quantification of Radioactivity (Scintillation Counting) Harvesting->Quantification Analysis Data Analysis Quantification->Analysis

Caption: General workflow for radiolabeling and transport studies.

References

Application Notes: The Use of (-)-Sorgolactone in Plant-Parasite Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Sorgolactone is a naturally occurring strigolactone (SL), a class of carotenoid-derived plant hormones and rhizosphere signaling molecules.[1][2] First identified in the root exudates of sorghum (Sorghum bicolor), a host plant for parasitic weeds, this compound plays a pivotal role in mediating complex interactions between plants and other organisms in the soil.[3][4] In the context of plant-parasite interactions, it is a potent germination stimulant for seeds of devastating root parasitic plants, particularly from the genera Striga (witchweed) and Orobanche (broomrape).[4][5] These parasites can cause enormous crop losses worldwide.[5] The seeds of these obligate parasites can remain dormant in the soil for many years and will only germinate when they detect specific chemical cues, like this compound, released from the roots of a suitable host plant.[6][7] This mechanism ensures that the parasite's limited energy reserves are used only when a host is within reach.[6][8]

Beyond its role in parasitism, this compound, like other strigolactones, also acts as a crucial signal for establishing beneficial symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[7][9] This dual functionality makes the study of this compound essential for understanding the intricate chemical communication networks in the rhizosphere and for developing novel agricultural strategies to combat parasitic weeds.

Mechanism of Action

The activity of this compound as a germination stimulant is a highly specific, receptor-mediated process. The key steps are:

  • Seed Conditioning : Before parasitic plant seeds can respond to this compound, they must undergo a conditioning (or pre-conditioning) period. This process, requiring moisture and suitable temperatures for several days to weeks, prepares the seed embryo to perceive the germination signal.[6][10]

  • Perception : The conditioned seed perceives this compound through specialized receptors. In parasitic plants, these receptors are α/β-hydrolase proteins known as KAI2d, which have evolved from the karrikin receptor KAI2 found in non-parasitic plants.[8][11]

  • Signal Transduction : The binding of this compound to the KAI2d receptor induces a conformational change. This activated receptor then interacts with an F-box protein, a component of an SCF-type E3 ubiquitin ligase complex (e.g., MAX2).[8][12] This complex targets specific repressor proteins (e.g., SMXL family proteins) for ubiquitination and subsequent degradation by the 26S proteasome.[12][13]

  • Germination : The degradation of these repressor proteins derepresses downstream signaling pathways, leading to the expression of genes required for germination and the emergence of a radicle (or germ tube) from the seed.[12]

  • Chemoattraction and Haustorium Development : Following germination, strigolactones, including this compound, can act as chemoattractants, guiding the growing radicle toward the host root.[14] Upon contact, they can also play a role in initiating the development of the haustorium, a specialized invasive organ that penetrates the host root to establish a vascular connection for nutrient theft.[14][15][16]

Data Presentation

The bioactivity of this compound varies between different parasitic plant species. The following table summarizes quantitative data on its effectiveness as a germination stimulant.

Parasitic Plant SpeciesThis compound ConcentrationObserved EffectCitation
Orobanche minor1 nM>80% Germination[4][6]
Orobanche minor10 nM92% Germination[17]
Striga asiatica10 pM50% Germination[17]
Striga hermonthica1000-fold more active than on O. minorQualitative Comparison[10]
Phelipanche aegyptiaca100 nM50% Germination[17]
Alectra vogelii1 µM50% Germination[17]

Visualizations

Caption: Role of this compound in the parasitic plant life cycle.

G SL This compound Receptor KAI2d Receptor SL->Receptor Binds MAX2 MAX2 (F-Box Protein) Receptor->MAX2 Interacts with SMXL SMXL Repressor (Active) MAX2->SMXL Targets SMXL_U Ubiquitinated SMXL SMXL->SMXL_U Ubiquitination Gene Gene Expression (Derepressed) SMXL->Gene Represses Proteasome 26S Proteasome SMXL_U->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Gene Allows Germination Seed Germination Gene->Germination

Caption: Simplified strigolactone signaling pathway in parasitic seeds.

Experimental Protocols

Protocol 1: Parasitic Seed Germination Bioassay

This protocol details a standardized method to evaluate the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga hermonthica or Orobanche minor.[18][19]

1. Materials

  • Parasitic plant seeds (e.g., O. minor, S. hermonthica)

  • This compound

  • rac-GR24 (synthetic SL analog, for use as a positive control)[19]

  • Acetone or DMSO (for preparing stock solutions)

  • Sterile distilled water

  • 5% (v/v) Sodium hypochlorite solution

  • 0.02% (v/v) Tween 20 or similar surfactant

  • Glass fiber filter paper (GFFP) discs (approx. 8-10 mm diameter)

  • Petri dishes (9 cm)

  • Sterile microcentrifuge tubes

  • Incubator

  • Stereo microscope

2. Seed Sterilization

  • Place approximately 5-10 mg of parasitic plant seeds into a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of 5% sodium hypochlorite solution containing 0.02% Tween 20.[19]

  • Vortex gently for 5 minutes.

  • Pellet the seeds by centrifugation (e.g., 3000 x g for 1 min) and carefully remove the supernatant.

  • Wash the seeds by adding 1 mL of sterile distilled water, vortexing, and centrifuging. Repeat this wash step 4-5 times to remove all traces of bleach.[19]

  • After the final wash, resuspend the seeds in a small volume of sterile water.

3. Seed Pre-conditioning (Conditioning)

  • Place two layers of sterile filter paper into a 9 cm Petri dish and moisten with 4-5 mL of sterile distilled water.

  • Place several GFFP discs onto the moist filter paper.

  • Carefully pipette approximately 50-100 sterilized seeds onto the surface of each GFFP disc.

  • Seal the Petri dishes with Parafilm, wrap them completely in aluminum foil to ensure darkness, and place them in an incubator.

  • Incubate for the required conditioning period (e.g., 7-10 days for Striga at 28-30°C; 10-14 days for Orobanche at 21-23°C).[19]

4. Application of this compound

  • Prepare a 1 mg/mL stock solution of this compound in acetone or DMSO.

  • Perform serial dilutions using sterile distilled water to achieve the desired final test concentrations (e.g., 10 pM to 1 µM). Ensure the final solvent concentration is ≤0.1% to prevent toxicity. Prepare a solvent-only solution for the negative control.

  • After the conditioning period, carefully transfer the GFFP discs with the conditioned seeds to new, dry, sterile Petri dishes.

  • Apply 20-40 µL of each test solution (including positive and negative controls) directly onto each corresponding GFFP disc, ensuring the seeds are fully moistened.

  • Seal the dishes with Parafilm and re-wrap in aluminum foil.

5. Incubation and Data Collection

  • Incubate the treated seeds in the dark at the appropriate temperature (e.g., 28-30°C for Striga).

  • After 24-72 hours, count the number of germinated seeds under a stereo microscope. A seed is considered germinated if the radicle has visibly protruded through the seed coat.

  • For each disc, count the total number of seeds and the number of germinated seeds.

6. Data Analysis

  • Calculate the germination percentage for each replicate: Germination % = (Number of Germinated Seeds / Total Number of Seeds) x 100

  • Average the results for each treatment concentration and plot a dose-response curve.

G start Start sterilize 1. Seed Sterilization (Sodium Hypochlorite) start->sterilize condition 2. Pre-conditioning (Incubate in dark, moist conditions) sterilize->condition apply 4. Apply Solutions to Conditioned Seeds condition->apply prep 3. Prepare this compound Serial Dilutions prep->apply incubate 5. Final Incubation (In dark) apply->incubate analyze 6. Microscopic Analysis (Count germinated seeds) incubate->analyze calc 7. Calculate Germination Percentage analyze->calc end End calc->end

Caption: Experimental workflow for seed germination bioassay.

Protocol 2: Haustorium Initiation Assay

This protocol is designed to assess the role of this compound in chemoattraction and the initiation of haustorium-like structures in parasitic plant radicles, particularly for facultative parasites or for studying post-germination events.[14][16]

1. Materials

  • Parasitic plant seedlings (e.g., Phtheirospermum japonicum, a facultative parasite, or pre-germinated obligate parasites)

  • This compound

  • Sterile filter paper discs (5 mm diameter)

  • Square Petri dishes or multi-well plates with a suitable sterile growth medium (e.g., 0.8% agar with 1/2 MS salts)

  • DMSO or acetone

  • Sterile water

  • Forceps

  • Stereo microscope with imaging capabilities

2. Preparation of Seedlings

  • Germinate parasitic plant seeds according to standard procedures. For facultative parasites like P. japonicum, germination can occur without a host stimulant.[14] For obligate parasites, seeds can be germinated using a standard stimulant like GR24, then transferred.

  • Aseptically transfer young seedlings with radicles of a few millimeters in length to the surface of the agar plates. Orient the seedlings so the root grows along the agar surface.

3. Preparation and Application of Test Discs

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Dilute the stock solution with sterile water to the desired final concentration (e.g., 1 µM). Prepare a DMSO/water solution as a negative control.

  • Soak sterile filter paper discs in the this compound solution or the control solution for 10-15 minutes.

  • Using sterile forceps, place one disc on the agar surface approximately 3-5 mm to one side of the primary root tip of a seedling.

4. Incubation and Observation

  • Seal the plates and place them in a growth chamber under appropriate light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

  • Observe the seedling roots daily for up to 7 days using a stereo microscope.

  • Document any changes in root growth direction (chemotropism) towards the disc.

  • Examine the root tips for morphological changes indicative of haustorium initiation, such as:

    • Swelling of the root tip.

    • Proliferation of dense, short root hairs around the tip.

    • Formation of a distinct, swollen pre-haustorium structure.

5. Data Analysis

  • Chemotropism : Measure the angle of root curvature towards the disc compared to the control. A positive response is significant deviation from vertical growth towards the disc.

  • Haustorium Formation : Quantify the percentage of seedlings in each treatment group that develop haustorium-like structures.

  • Capture images to document the morphological changes over time.

References

Troubleshooting & Optimization

Improving the yield of (-)-Sorgolactone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Sorgolactone chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in synthesizing this compound, a member of the strigolactone family, include its complex stereochemistry, the low natural abundance of starting materials, and the multi-step nature of the synthesis which can lead to low overall yields.[1] The construction of the tricyclic ABC-ring system and its subsequent stereoselective coupling with the D-ring are critical and often problematic steps.[2] Furthermore, the stability of strigolactones can be a concern during purification and handling.

Q2: How critical is stereochemistry in the synthesis and biological activity of this compound?

A2: Stereochemistry is paramount. Biological activity of strigolactones is highly dependent on their stereochemical configuration. For sorgolactone, only isomers with the same stereochemistry as the natural product at two specific adjacent chiral centers exhibit high biological activity.[3] Therefore, maintaining strict stereocontrol throughout the synthesis is crucial for obtaining a biologically active final product.

Q3: What are the key building blocks for the synthesis of this compound?

A3: The synthesis of this compound generally involves the preparation of two key building blocks: the ABC-ring system and a latent D-ring synthon.[3] The ABC-ring fragment contains the core tricyclic lactone structure, while the D-ring is a butenolide moiety. These two fragments are then coupled to form the complete sorgolactone skeleton.

Q4: Are there any common analytical techniques used to characterize this compound and its intermediates?

A4: Yes, standard analytical techniques in organic chemistry are employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the structure and stereochemistry of intermediates and the final product. Mass spectrometry (MS) is used to confirm the molecular weight. Chiral High-Performance Liquid Chromatography (HPLC) is often employed to separate and analyze the different stereoisomers.[4]

Troubleshooting Guide

Low Yield in ABC-Ring Formation

Problem: The yield of the tricyclic ABC-ring system is consistently low.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Cyclization: The cascade cyclization to form the ABC-ring system may be inefficient.Optimize the reaction conditions for the cyclization step. This includes screening different Lewis or Brønsted acids, adjusting the reaction temperature and concentration, and exploring different solvent systems.[2]
Side Reactions: Competing side reactions, such as polymerization or decomposition of starting materials, can reduce the yield.Ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation. Consider using a slower addition of reagents to control the reaction rate and minimize side products.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases and can be determined through small-scale optimization experiments.
Poor Stereoselectivity in the Coupling Reaction

Problem: The coupling of the ABC-ring and the D-ring synthon results in a mixture of diastereomers that are difficult to separate.

Possible Causes & Solutions:

CauseRecommended Solution
Non-selective Coupling Agent: The chosen coupling agent may not provide adequate stereocontrol.Investigate different coupling strategies. For example, using a chiral catalyst or auxiliary may enhance the stereoselectivity of the reaction.
Reaction Conditions: Temperature and solvent can significantly influence the stereochemical outcome of the reaction.Screen a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing. The choice of solvent can also affect the transition state of the reaction, so testing various solvents with different polarities is recommended.
Racemization: The chiral centers in the starting materials may be susceptible to racemization under the reaction conditions.Use milder reaction conditions (e.g., lower temperatures, non-basic or non-acidic conditions if possible) to prevent epimerization of stereocenters.
Difficulty in Purification of the Final Product

Problem: Isolating pure this compound from the reaction mixture is challenging.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Stereoisomers: The different stereoisomers of sorgolactone can have very similar polarities, making them difficult to separate by standard column chromatography.Utilize chiral HPLC for the separation of stereoisomers. This technique uses a chiral stationary phase to resolve enantiomers and diastereomers.[4]
Product Instability: Strigolactones can be sensitive to heat, light, and pH changes, leading to degradation during purification.Perform purification steps at low temperatures and protect the compound from light. Use buffered solutions if pH sensitivity is an issue. It is also advisable to minimize the time the compound spends on the purification column.
Presence of Persistent Impurities: Some byproducts may co-elute with the desired product.If the impurity is known, consider a chemical treatment to convert it into a more easily separable compound. Alternatively, recrystallization of the final product from a suitable solvent system can be an effective purification method.

Experimental Protocols & Methodologies

A general synthetic strategy for this compound involves the coupling of a racemic ABC-ring system with a homochiral latent D-ring synthon, followed by separation of the resulting diastereomers and deprotection.[3]

Key Experimental Workflow:

G cluster_0 ABC-Ring Synthesis cluster_1 D-Ring Synthon Preparation cluster_2 Coupling and Final Steps start_A Starting Materials for ABC-Ring rac_ABC Racemic ABC-Ring Diastereomers start_A->rac_ABC Multi-step Synthesis coupling Coupling Reaction rac_ABC->coupling start_D Chiral Starting Material D_synthon Homochiral Latent D-Ring Synthon start_D->D_synthon Synthesis D_synthon->coupling separation Diastereomer Separation (e.g., Chiral HPLC) coupling->separation deprotection Deprotection separation->deprotection final_product This compound deprotection->final_product

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The biological activity of this compound is initiated by its perception by a receptor protein, which triggers a signaling cascade. Understanding this relationship is crucial for designing new analogs with improved activity.

G cluster_0 Molecular Recognition cluster_1 Signal Transduction cluster_2 Biological Response sorgolactone This compound receptor Receptor Protein (e.g., D14) sorgolactone->receptor Binding conformational_change Conformational Change in Receptor receptor->conformational_change downstream_protein Interaction with Downstream Proteins conformational_change->downstream_protein signaling_cascade Signaling Cascade Activation downstream_protein->signaling_cascade gene_expression Changes in Gene Expression signaling_cascade->gene_expression physiological_response Physiological Response (e.g., Seed Germination) gene_expression->physiological_response

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Overcoming (-)-Sorgolactone Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of (-)-Sorgolactone in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of strigolactones to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question Answer
My this compound solution seems to have lost activity in my bioassay. What could be the cause? The most likely cause is the degradation of this compound in your aqueous solution. Strigolactones are susceptible to hydrolysis, especially at neutral to alkaline pH, which cleaves the enol ether bond essential for their biological activity.[1][2]
I am observing high variability in my experimental replicates. Could this be related to instability? Yes, inconsistent degradation rates of this compound between samples can lead to high variability. This can be caused by minor differences in pH, temperature, or the presence of nucleophiles in your solutions.
My stock solution of this compound in an organic solvent appears stable, but the activity drops upon dilution in my aqueous experimental buffer. Why? This compound is generally more stable in dry, aprotic organic solvents like acetone or ethyl acetate.[3] The introduction of water, especially in buffered solutions with a pH above 7, will initiate hydrolysis and lead to a rapid loss of the active compound.
I am using a common biological buffer like Tris or HEPES. Could this be a problem? Yes, certain biological buffers can act as nucleophiles and accelerate the degradation of strigolactones. It is advisable to avoid Tris-HCl and HEPES buffers.[4][5] Consider using a buffer with low nucleophilicity, such as MES, for weakly acidic conditions.
I need to incubate my experiment for an extended period. How can I minimize degradation? To minimize degradation during long incubation periods, it is crucial to control the pH and temperature. Whenever possible, conduct experiments at a slightly acidic pH (around 6.0-6.5) and at a lower temperature (e.g., 4°C).[6] Prepare fresh aqueous solutions of this compound immediately before use.
How can I confirm if degradation is the issue in my experiment? You can analyze your this compound solution over time using analytical techniques like HPLC-MS/MS to quantify the amount of intact compound remaining.[3] A decrease in the peak corresponding to this compound and the appearance of degradation products would confirm instability as the problem.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about working with this compound.

Question Answer
What is the primary mechanism of this compound degradation in aqueous solutions? The primary degradation pathway is the cleavage of the enol ether bond that connects the C- and D-rings of the molecule. This hydrolysis is catalyzed by water and is significantly accelerated under neutral to alkaline conditions.[1][2]
What is the optimal pH for maintaining this compound stability in aqueous solutions? Strigolactones are generally more stable in weakly acidic conditions. A pH range of 6.0 to 6.5 is recommended to slow down the rate of hydrolysis.[6]
How does temperature affect the stability of this compound? Higher temperatures accelerate the rate of degradation. For short-term storage of aqueous solutions, it is recommended to keep them at 4°C. For long-term storage, this compound should be stored as a dry solid or dissolved in an anhydrous aprotic solvent at -20°C or -80°C.[3][6]
Which solvents are recommended for preparing stock solutions of this compound? Anhydrous acetone, ethyl acetate, or dimethyl sulfoxide (DMSO) are suitable solvents for preparing stable stock solutions of this compound.[3] These stock solutions should be stored at low temperatures (-20°C or -80°C) to ensure long-term stability.
How often should I prepare fresh aqueous solutions of this compound for my experiments? Due to its instability in water, it is highly recommended to prepare fresh aqueous dilutions of this compound from your organic stock solution immediately before each experiment. Avoid storing aqueous solutions for more than a few hours, even at 4°C.[5]
Are there any commercially available stable analogs of this compound? The synthetic strigolactone analog GR24 is widely used in research due to its relatively higher stability compared to some natural strigolactones.[5][7] However, it is important to note that GR24 is a racemic mixture and may have different biological activities compared to the specific enantiomer of a natural strigolactone like this compound.
Can I do anything to my experimental setup to improve the stability of this compound? Besides controlling pH and temperature, minimizing the exposure of the aqueous solution to light can also be beneficial, as some strigolactones are light-sensitive.[2] If possible, conduct experiments in low-light conditions or use amber-colored tubes.

Data Presentation

The following tables summarize the stability of strigolactones under various conditions. Please note that specific quantitative data for this compound is limited. The data presented here for 5-deoxystrigol (5DS), a non-hydroxylated strigolactone structurally similar to this compound, can be used as a reasonable approximation.

Table 1: Effect of pH on the Half-Life of Strigolactones in Aqueous Solution

StrigolactonepHTemperature (°C)Half-life (t½)Reference
5-deoxystrigol7.025~1.5 days[8]
GR246.721> 24 hours[2]
GR24>7.0AmbientRapid degradation[1]

Table 2: Effect of Temperature on the Stability of Strigolactones in Aqueous Solution

StrigolactoneSolvent/MatrixTemperature (°C)Recovery after 8hReference
[²H₆]-5-DSWater4~60%[6]
[²H₆]-5-DSWater20~34%[6]
GR24Water4~81%[6]
GR24Water20~52%[6]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

Objective: To provide a standardized procedure for the preparation and handling of this compound solutions to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous acetone (or ethyl acetate)

  • Sterile, nuclease-free water

  • Buffer of choice (e.g., MES buffer for pH 6.0-6.5)

  • Calibrated micropipettes and sterile tips

  • Amber-colored microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: a. Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the solid this compound in anhydrous acetone. c. Vortex briefly until the solid is completely dissolved. d. Aliquot the stock solution into small volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation: a. Immediately before use, thaw a single aliquot of the stock solution on ice. b. Prepare your aqueous experimental buffer at the desired pH (ideally slightly acidic, pH 6.0-6.5). c. Dilute the stock solution to the final working concentration directly in the experimental buffer. d. Mix thoroughly by gentle vortexing or pipetting. e. Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound.

Protocol 2: Assessment of this compound Stability by HPLC-MS/MS

Objective: To quantify the degradation of this compound in an aqueous solution over time.

Materials:

  • Aqueous solution of this compound at a known concentration

  • HPLC-MS/MS system

  • C18 reversed-phase HPLC column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Autosampler vials

Procedure:

  • Sample Preparation: a. Prepare a fresh aqueous solution of this compound in the buffer of interest at a concentration suitable for HPLC-MS/MS detection. b. Immediately take a time-zero (T=0) sample and transfer it to an autosampler vial. c. Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature and pH). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the solution and transfer them to autosampler vials. e. If not analyzing immediately, store the collected samples at -80°C to halt further degradation.

  • HPLC-MS/MS Analysis: a. Set up the HPLC-MS/MS method with a suitable gradient elution program to separate this compound from its degradation products. b. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of this compound. c. Inject the collected samples from each time point.

  • Data Analysis: a. Integrate the peak area of the this compound peak for each time point. b. Normalize the peak areas to the T=0 sample. c. Plot the percentage of remaining this compound against time. d. From this plot, the half-life (t½) of this compound under the tested conditions can be calculated.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

The signaling pathway of this compound, like other strigolactones, is initiated by its perception by the α/β-hydrolase receptor, D14. This binding event leads to a conformational change in D14, which then interacts with the F-box protein MAX2 (also known as D3 in rice). This complex recruits a member of the SMAX1-LIKE (SMXL) family of transcriptional repressors. The formation of this D14-(-)-Sorgolactone-MAX2-SMXL complex targets the SMXL protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressor protein relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones.

Sorgolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus Sorgolactone This compound D14 D14 Receptor Sorgolactone->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction SMXL SMXL (Repressor) MAX2->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation TargetGenes Target Genes SMXL->TargetGenes Repression Relief Response Physiological Response TargetGenes->Response Transcription

Fig 1. this compound Signaling Pathway.
Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps for experimentally determining the stability of this compound in an aqueous solution.

Sorgolactone_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result Prep_Stock Prepare this compound Stock in Organic Solvent Prep_Aq Prepare Aqueous Solution in Buffer of Interest Prep_Stock->Prep_Aq Incubate Incubate at Defined Temperature Prep_Aq->Incubate Sampling Collect Aliquots at Time Points (T=0, T=1, T=2...) Incubate->Sampling HPLC HPLC-MS/MS Analysis Sampling->HPLC Data Quantify Peak Area & Calculate Remaining Percentage HPLC->Data HalfLife Determine Half-life (t½) Data->HalfLife

Fig 2. Workflow for Stability Assessment.

References

Technical Support Center: (-)-Sorgolactone Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Sorgolactone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over time. What could be the cause?

A1: this compound, like other strigolactones, is susceptible to hydrolytic degradation in aqueous solutions. The stability of this compound is highly dependent on the pH of the solution. It is generally more stable in acidic conditions and degrades more rapidly as the pH becomes neutral to alkaline.[1] The degradation involves the cleavage of the enol-ether bond, which is a key structural feature for its biological activity.[2]

Q2: At what pH should I store my aqueous stock solutions of this compound?

A2: To maximize stability, aqueous stock solutions of this compound should be prepared in a slightly acidic buffer (e.g., pH 4-5) and stored at low temperatures (e.g., -20°C or -80°C). Avoid neutral or alkaline buffers for long-term storage. For immediate use in bioassays, prepare fresh dilutions in the required medium.

Q3: I am observing inconsistent results in my bioassays. Could this be related to the stability of this compound?

A3: Yes, inconsistent results are often a consequence of the degradation of this compound in the assay medium. The rate of degradation can be influenced by the pH, temperature, and composition of your medium. It is crucial to consider the stability of the compound over the duration of your experiment. For longer experiments, it may be necessary to replenish the this compound at specific time intervals.

Q4: What are the main degradation products of this compound?

A4: The primary degradation pathway for strigolactones, including this compound, is the hydrolysis of the enol-ether linkage connecting the ABC tricyclic lactone to the D-ring (a butenolide). This results in the separation of the molecule into these two main fragments, leading to a loss of biological activity.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Experimental Medium
  • Symptom: A rapid decrease in the concentration of this compound is observed via LC-MS analysis shortly after dissolving it in the experimental medium. Biological activity is lower than expected.

  • Possible Cause: The pH of the experimental medium is neutral or alkaline, leading to rapid hydrolysis.

  • Solution:

    • Measure the pH of your experimental medium.

    • If the pH is ≥ 7, consider if the experimental design can tolerate a slightly more acidic pH without affecting the biological system under study.

    • If possible, adjust the medium's pH to a slightly acidic value (e.g., pH 6.0-6.5) immediately before adding this compound.

    • Alternatively, prepare a more concentrated stock solution in an acidic solvent (like acetone or DMSO) and add a small volume to the medium immediately before the experiment to minimize the time the compound is in the aqueous, higher pH environment.

Issue 2: Poor Reproducibility of Dose-Response Curves
  • Symptom: Significant variation in the EC50 values or the overall shape of the dose-response curve between replicate experiments.

  • Possible Cause: Inconsistent degradation of this compound due to minor variations in experimental setup (e.g., temperature fluctuations, slight differences in medium pH between batches).

  • Solution:

    • Strictly control the temperature and pH of the experimental medium. Use freshly prepared medium for each replicate.

    • Prepare a single, large batch of this compound stock solution to be used across all replicates to eliminate variability from stock preparation.

    • For long-duration assays, consider a semi-static or flow-through system to maintain a constant concentration of the active compound.

    • Always run a stability check of this compound in your specific experimental medium by incubating it for the duration of the assay and measuring its concentration at different time points.

Data Presentation

pHRelative StabilityEstimated Half-life (t½)Notes
3.0HighSeveral days to weeksStrigolactones are generally stable in acidic conditions.
5.0GoodDaysSuitable for short-term storage of aqueous solutions.
6.7Moderate~3 hours (for GR24)[1]Degradation becomes more significant as the pH approaches neutral. This is a critical pH to consider for many biological assays.
7.0LowHoursStrigolactones are known to be sensitive to hydrolysis at neutral pH.[1] Solutions at this pH should be used immediately after preparation.
> 8.0Very LowMinutes to a few hoursRapid degradation is expected in alkaline conditions. Strigolactones are readily decomposed at pH 9.38.[1] Avoid these conditions unless studying degradation itself.

Disclaimer: The half-life values are estimates based on data for strigolactone analogs and are intended for illustrative purposes. The actual degradation kinetics of this compound may vary.

Experimental Protocols

Protocol for Determining the Degradation Kinetics of this compound

This protocol outlines a method to determine the degradation rate of this compound at different pH values using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (for mobile phase)

  • Buffer salts (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC vials

2. Buffer Preparation:

  • Prepare a series of buffers at the desired pH values (e.g., 3, 5, 7, 9, and 11).

  • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment but not so high as to interfere with HPLC-MS/MS analysis. A concentration of 10-25 mM is typically adequate.

  • Filter all buffers through a 0.22 µm filter.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound in a non-aqueous solvent like acetone or acetonitrile (e.g., 1 mg/mL).

  • In separate temperature-controlled chambers (e.g., water bath or incubator set to 25°C), place aliquots of each pH buffer.

  • To initiate the experiment (t=0), spike each buffer with the this compound stock solution to a final concentration suitable for HPLC-MS/MS detection (e.g., 1 µg/mL). Ensure the volume of the organic solvent from the stock is minimal (e.g., <1%) to not significantly alter the properties of the buffer.

  • Immediately withdraw the first sample (t=0) from each pH solution and transfer it to an HPLC vial containing a quenching solution (e.g., an equal volume of cold acetonitrile with 0.1% formic acid) to stop the degradation.

4. Sampling:

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours), withdraw samples from each pH solution. The sampling frequency should be higher for the solutions where faster degradation is expected (i.e., higher pH).

  • Quench each sample immediately as described above.

  • Store the quenched samples at -20°C or colder until HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis:

  • Analyze the samples using a validated HPLC-MS/MS method for the quantification of this compound.[3][4]

  • Column: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid is typical.[5]

  • MS Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of this compound.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH value.

  • Determine the order of the reaction. For many hydrolysis reactions, a first-order decay is observed. In this case, a plot of the natural logarithm of the concentration versus time will yield a straight line.

  • The degradation rate constant (k) can be calculated from the slope of this line (slope = -k).

  • The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL This compound D14 D14 Receptor (α/β-hydrolase) SL->D14 Binding & Hydrolysis SL_D14 SL-D14 Complex D14->SL_D14 SCF_MAX2 SCF-MAX2 E3 Ubiquitin Ligase SL_D14->SCF_MAX2 Interaction MAX2 MAX2 (F-box protein) MAX2->SCF_MAX2 Ub_SMXL Ubiquitinated SMXL SCF_MAX2->Ub_SMXL Ubiquitination SMXL SMXL (Repressor Protein) SMXL->SCF_MAX2 Recruitment Gene_Expression Target Gene Expression SMXL->Gene_Expression Repression Proteasome 26S Proteasome Ub_SMXL->Proteasome Ub_SMXL->Gene_Expression De-repression Degradation Degradation Products Proteasome->Degradation

Caption: this compound signaling pathway.

Degradation_Kinetics_Workflow Start Start Prepare_Buffers Prepare Buffers (pH 3, 5, 7, 9, 11) Start->Prepare_Buffers Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Incubate Spike Buffers & Incubate at 25°C Prepare_Buffers->Incubate Prepare_Stock->Incubate Sample Sample at Time Intervals (t = 0, 15, 30... min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile) Sample->Quench Analyze HPLC-MS/MS Analysis Quench->Analyze Data_Analysis Data Analysis (Plot ln[C] vs. time) Analyze->Data_Analysis Calculate Calculate k and t½ Data_Analysis->Calculate End End Calculate->End

Caption: Experimental workflow for degradation kinetics.

References

How to prevent (-)-Sorgolactone degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Sorgolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during extraction and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during extraction?

A1: The primary causes of this compound degradation are its inherent chemical instability, particularly the enol-ether linkage in its structure.[1][2] This makes it susceptible to:

  • Hydrolysis: The presence of nucleophiles, especially water, can lead to the cleavage of the molecule, particularly at a pH of 7.5 or higher.[1]

  • Nucleophilic Attack: Solvents like methanol are highly detrimental due to their nucleophilic nature, causing rapid degradation.[1]

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation processes.[2][3]

  • pH: While stable in slightly acidic conditions, neutral to alkaline environments promote hydrolysis.[1]

  • Light Exposure: As with many complex organic molecules, prolonged exposure to light can contribute to degradation.[2][3]

  • Presence of Contaminants: Residual acids in solvents (e.g., acetic acid in ethyl acetate) or inorganic salts like phosphates in the sample matrix can promote degradation.[2]

Q2: Which solvents are recommended for extracting this compound?

A2: The choice of solvent is critical for minimizing degradation.

  • Recommended:

    • Acetone: Offers good solubility and has been shown to stabilize a wide range of strigolactones. Aqueous mixtures of acetone (e.g., 80% acetone in water) can be effective for extraction from plant tissues.[1]

    • Ethyl Acetate (EtOAc): A preferred solvent due to its moderate polarity and low toxicity.[2][4] It is crucial to use freshly distilled ethyl acetate to avoid degradation caused by acetic acid impurities.[2]

  • Not Recommended:

    • Methanol: Its nucleophilic properties lead to significant and rapid degradation of strigolactones.[1]

    • Water (as a primary solvent): While strigolactones are soluble in water, its nucleophilic character can cause a dramatic decrease in bioactivity and lead to hydrolysis, especially at neutral or alkaline pH.[1]

Q3: How does temperature affect the stability of this compound during extraction?

A3: Temperature plays a significant role in the stability of this compound. To prevent both enzymatic and chemical degradation, it is highly recommended to keep the plant tissue and extracts cooled to 4°C throughout the extraction process.[2] Higher temperatures accelerate the rate of degradation reactions.[3]

Q4: Can the pH of the extraction solvent impact the stability of this compound?

A4: Yes, pH is a critical factor. Strigolactones, including this compound, are more stable in slightly acidic conditions. They are unstable and prone to hydrolysis in aqueous solutions at a pH of 7.5 or higher.[1] Therefore, maintaining a slightly acidic to neutral pH is beneficial. The use of mobile phases containing 0.1% formic acid in chromatography suggests compatibility with acidic environments.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no recovery of this compound Use of inappropriate solvent (e.g., methanol).Switch to a recommended solvent like acetone or freshly distilled ethyl acetate.[1][2]
High temperature during extraction.Perform the entire extraction procedure at 4°C, including grinding and solvent exposure.[2]
pH of the extraction medium is too high (≥7.5).Ensure the extraction solvent and sample matrix are not alkaline. Consider buffering to a slightly acidic pH if compatible with your sample.
Prolonged extraction time.Minimize the duration of the extraction process. Maceration in ethyl acetate, for instance, should not exceed 3 days due to the water content in plant tissue.[2]
Inconsistent results between batches Degradation due to solvent impurities.Always use high-purity, freshly distilled solvents. For ethyl acetate, ensure it is free of acetic acid.[2]
Variable light exposure.Protect samples and extracts from direct light by using amber vials or covering glassware with aluminum foil.
Presence of degrading substances in the sample.If extracting from cultivation media, be aware that high concentrations of phosphates (≥ 5 mM) can negatively affect stability.[2]
Presence of unexpected peaks in chromatogram Degradation products are being detected.Review and optimize your extraction protocol to minimize degradation (check solvent, temperature, pH, and time). Use analytical techniques like LC-MS/MS to identify potential degradation products.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Root Tissue

This protocol is adapted from methodologies optimized for strigolactone extraction from plant tissues.[1][2][7]

Materials:

  • Fresh or frozen plant root tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 80% Acetone in water (v/v), chilled to 4°C

  • Centrifuge capable of reaching 4°C

  • Amber glass vials

Procedure:

  • Weigh approximately 150 mg of fresh or frozen plant root tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled glass vial.

  • Add 1.5 mL of cold 80% acetone.

  • Vortex the mixture vigorously for 1 minute.

  • Place the vial on a shaker at 4°C for 60 minutes in the dark.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean, amber glass vial.

  • The extract is now ready for pre-concentration (e.g., using solid-phase extraction) and subsequent analysis by UHPLC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This protocol is a general guide for LLE, a common technique for strigolactone purification.[2]

Materials:

  • Aqueous extract containing this compound

  • Ethyl Acetate (EtOAc), freshly distilled

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Transfer the aqueous extract to a separatory funnel.

  • Add an equal volume of freshly distilled ethyl acetate.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Collect the upper ethyl acetate layer, which now contains the this compound.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

  • Combine all ethyl acetate fractions.

  • Dry the combined organic phase by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 35°C.

  • Re-dissolve the dried extract in a suitable solvent for analysis.

Visualizations

Chemical Degradation Pathway

cluster_conditions Degradation Conditions Sorgolactone This compound (Stable) Degradation_Products Degradation Products (Inactive) Sorgolactone->Degradation_Products Hydrolysis of enol-ether bridge Nucleophiles Nucleophiles (e.g., Water, Methanol) High_pH High pH (≥7.5) High_Temp High Temperature Light Light Exposure

Caption: Factors leading to the degradation of this compound.

Recommended Extraction Workflow

Start Start: Plant Material Grinding 1. Grind at 4°C (with Liquid N2) Start->Grinding Extraction 2. Extract with Cold Solvent (80% Acetone or EtOAc) Grinding->Extraction Purification 3. Purification (e.g., SPE or LLE) Extraction->Purification Analysis 4. Analysis (UHPLC-MS/MS) Purification->Analysis Low_Temp Maintain 4°C Darkness Protect from Light Solvent_Purity Use Pure Solvents

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Optimizing HPLC Separation of (-)-Sorgolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of (-)-Sorgolactone isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Recommended Solution
Poor Resolution or No Separation of Isomers Inappropriate column selection.For chiral separations of strigolactone isomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective. Consider using a column like an Astec Cellulose DMP, which has been successfully used for separating other strigolactone stereoisomers.[1]
Suboptimal mobile phase composition.Optimize the mobile phase. For normal-phase chiral chromatography, a typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol).[2] Vary the ratio of the modifier to improve resolution. The addition of a small amount of an acidic or basic additive can also significantly impact selectivity.
Column temperature is not optimal.Temperature can influence chiral separations. Experiment with temperatures between 25°C and 40°C. Lower temperatures sometimes improve resolution, but can also increase backpressure.
Peak Tailing Active sites on the column interacting with the analyte.Add a mobile phase modifier. For acidic compounds, a small amount of a weak acid like formic or acetic acid can improve peak shape. For basic compounds, a weak base like diethylamine may be beneficial.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Strigolactones can be unstable, so ensure proper sample cleanup to avoid introducing contaminants onto the column.
Void volume in the column or system.Check all fittings and connections for leaks or improper seating. A sudden drop in pressure can indicate a leak.
Shifting Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Changes in the mobile phase composition, even minor ones, can lead to significant shifts in retention times in chiral separations.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature. Even small ambient temperature changes can affect retention times.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before starting a run. This is especially important when changing mobile phase compositions.
Low Signal or Poor Sensitivity Low concentration of this compound in the sample.Strigolactones are often present in very low concentrations in biological samples.[3] A pre-concentration step, such as solid-phase extraction (SPE), may be necessary.
Degradation of this compound.This compound is susceptible to degradation, especially in the presence of nucleophilic solvents like methanol and at non-neutral pH.[4][5] Use acetonitrile as the organic modifier where possible and maintain a low temperature during sample preparation and storage.[4][6]
Inappropriate detector settings.Optimize detector parameters. For UV detection, ensure the wavelength is set to the absorbance maximum of this compound. For mass spectrometry, optimize ionization and fragmentation parameters.
High Backpressure Blockage in the HPLC system.Check for blockages in the guard column, column frits, or tubing. A systematic check by disconnecting components can help isolate the source of the high pressure.
Particulate matter in the sample.Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.
Mobile phase viscosity.Using highly viscous mobile phases at low temperatures can increase backpressure. Consider adjusting the mobile phase composition or increasing the column temperature slightly.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: For the separation of enantiomers and diastereomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, have shown great success in resolving a wide range of chiral compounds, including strigolactone analogs.[1] A column such as the Astec Cellulose DMP has been used effectively for separating stereoisomers of similar strigolactones and is a good starting point for method development.[2][7]

Q2: How can I improve the resolution between the isomers?

A2: Improving resolution in chiral HPLC often involves a multi-parameter optimization approach:

  • Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., isopropanol or ethanol) in your non-polar mobile phase (e.g., hexane). Small changes can have a large impact on selectivity.

  • Mobile Phase Additives: The addition of a small percentage of an acid (like formic or acetic acid) or a base (like diethylamine) can alter the interactions between the analyte and the CSP, thereby improving resolution.[3]

  • Temperature: Adjusting the column temperature can affect the thermodynamics of the chiral recognition process. Try running your separation at different temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.

Q3: My this compound sample seems to be degrading during analysis. What can I do to prevent this?

A3: Strigolactones are known to be unstable under certain conditions. To minimize degradation:

  • Solvent Choice: Avoid nucleophilic solvents like methanol in your mobile phase and sample diluent if possible. Acetonitrile is generally a better choice for strigolactone stability.[4][6]

  • pH: Maintain a slightly acidic pH in your mobile phase, as strigolactones can be unstable at pH ≥ 7.5.[5]

  • Temperature: Keep your samples cool (4°C) during storage and in the autosampler to slow down degradation.[6]

  • Light Exposure: Protect your samples from light, as this can also contribute to degradation.

Q4: I am working with very low concentrations of this compound. How can I improve my detection limits?

A4: The analysis of strigolactones is often challenged by their extremely low concentrations in biological matrices.[3] To improve detection:

  • Sample Enrichment: Use a sample preparation technique like solid-phase extraction (SPE) to concentrate your analyte before HPLC analysis.

  • Sensitive Detection: Employ a highly sensitive detector. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for quantifying strigolactones due to its high sensitivity and selectivity.[6]

  • Method Optimization: Optimize your HPLC method to achieve sharp, narrow peaks, which will improve the signal-to-noise ratio.

Q5: Can I use a standard C18 column for this separation?

A5: A standard C18 (achiral) column can be used to separate different strigolactones from each other based on their polarity. However, it will not be able to separate the stereoisomers (enantiomers and diastereomers) of this compound. For isomer separation, a chiral stationary phase is necessary.

Experimental Protocols

Optimized Protocol for Chiral HPLC Separation of this compound Isomers

This protocol is an optimized method based on literature for the separation of strigolactone stereoisomers using a polysaccharide-based chiral stationary phase.

Parameter Condition
Column Astec Cellulose DMP, 5 µm, 250 x 4.6 mm
Mobile Phase Isocratic: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 245 nm or Mass Spectrometer (optimized for m/z of Sorgolactone)
Sample Preparation Dissolve the sample in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Note: This is a starting point. Further optimization of the mobile phase composition (e.g., changing the Hexane/IPA ratio) may be required to achieve baseline separation of all isomers.

General Protocol for Strigolactone Extraction from Root Tissue

This is a general procedure for extracting strigolactones from plant root tissue prior to HPLC analysis.

  • Harvesting: Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen root tissue to a fine powder under liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a tube and add ethyl acetate (EtOAc) at a ratio of 10 mL per gram of fresh weight.

  • Homogenization: Homogenize the mixture thoroughly.

  • Sonication: Sonicate the sample in an ultrasonic bath for 10 minutes.

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Collection: Carefully collect the supernatant (the EtOAc extract).

  • Drying: Evaporate the EtOAc extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial HPLC mobile phase for analysis.

Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone signaling pathway. In the presence of strigolactone, the D14 receptor undergoes a conformational change, leading to the recruitment of the F-box protein D3 (also known as MAX2). This complex then targets the D53/SMXL transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating the expression of downstream genes.

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm D53 D53/SMXL (Repressor) Gene Target Gene Expression D53->Gene represses Ub Ubiquitin D53->Ub Ubiquitination D3 D3/MAX2 (F-box Protein) D3->D53 D14_SL D14-SL Complex D14_SL->D3 recruits Proteasome 26S Proteasome Proteasome->Gene leads to activation Ub->Proteasome Degradation SL This compound D14 D14 Receptor SL->D14 binds

Caption: Core components of the strigolactone signaling pathway.

Experimental Workflow for Chiral HPLC Analysis

This workflow outlines the key steps from sample preparation to data analysis for the chiral separation of this compound isomers.

HPLC_Workflow Sample Sample containing This compound isomers Extraction Extraction (e.g., with Ethyl Acetate) Sample->Extraction Concentration Concentration & Purification (e.g., SPE) Extraction->Concentration HPLC Chiral HPLC System Concentration->HPLC Separation Separation on Chiral Stationary Phase HPLC->Separation Detection Detection (UV or MS) Separation->Detection Data Data Acquisition & Analysis Detection->Data

References

Technical Support Center: Troubleshooting Low Detection of (-)-Sorgolactone in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low detection of (-)-Sorgolactone in plant tissues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no this compound signal in my plant root extracts?

A1: The low detection of this compound is a common challenge primarily due to its extremely low endogenous concentrations in plant tissues, often in the picogram per gram of fresh weight range.[1][2] Several factors can contribute to this issue, including inefficient extraction, degradation of the molecule during sample preparation, and the presence of interfering substances from the complex plant matrix.[3][4][5] Additionally, the production of this compound can be influenced by plant species, genotype, developmental stage, and environmental conditions such as nutrient availability.[1][6][7]

Q2: My LC-MS/MS instrument is highly sensitive, but I still can't detect this compound. What could be the problem?

A2: While modern UHPLC-MS/MS systems can achieve attomolar detection limits, matrix effects can significantly suppress the ionization of this compound, leading to a poor signal.[3][4][5] The co-extraction of more abundant compounds from the plant tissue can interfere with the ionization process in the mass spectrometer's source.[1][2] Proper sample purification is crucial to minimize these matrix effects. Furthermore, the stability of this compound is a critical factor; it can degrade in certain solvents or under inappropriate temperature and light conditions.[1][2]

Q3: What are the best practices for sample collection and storage to ensure the stability of this compound?

A3: To prevent enzymatic or chemical degradation, plant tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction.[8] During the extraction process, it is recommended to keep the samples at 4°C.[2] The choice of extraction solvent and subsequent storage conditions of the extract are also critical for stability.

Q4: How can I improve the extraction efficiency of this compound from my plant samples?

A4: The choice of extraction solvent is critical. Aqueous mixtures of organic solvents like acetone or acetonitrile have been shown to be effective for extracting strigolactones.[3][4][5] For instance, using 80% or 60% aqueous acetone can improve extraction efficiency while reducing the co-extraction of interfering compounds.[5] Grinding the plant material before extraction can also enhance recovery compared to using intact tissue.[1][2]

Q5: What is the most effective method for purifying this compound extracts before LC-MS/MS analysis?

A5: Solid-phase extraction (SPE) is a highly effective and commonly used technique for purifying strigolactone extracts.[1][2][8] Polymeric reverse-phase (RP) SPE sorbents are particularly useful for pre-concentrating the sample and removing interfering substances.[3][4][5] A multi-step purification protocol involving different SPE cartridges (e.g., silica-based followed by RP) can further enhance sample purity.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Extraction
Potential Cause Troubleshooting Step Expected Outcome
Inefficient cell lysis Ensure thorough grinding of the plant tissue to a fine powder, preferably under liquid nitrogen.Increased surface area for solvent penetration, leading to better extraction efficiency.
Inappropriate extraction solvent Optimize the extraction solvent. Test different aqueous acetone or acetonitrile mixtures (e.g., 80%, 60% v/v).[5]Improved solubility and stability of this compound while minimizing co-extraction of interfering compounds.
Degradation during extraction Perform all extraction steps at a controlled low temperature (e.g., 4°C).[2][4][5]Minimized degradation of the thermally and chemically labile this compound.
Insufficient solvent volume or extraction time Use a sufficient solvent-to-sample ratio and optimize the extraction time with gentle agitation.Complete extraction of the analyte from the plant matrix.
Issue 2: Signal Suppression in LC-MS/MS (Matrix Effects)
Potential Cause Troubleshooting Step Expected Outcome
Co-eluting interfering compounds Improve the purification of the extract using a robust SPE protocol. Consider a multi-step SPE approach.[8]Removal of matrix components that interfere with ionization, leading to a stronger analyte signal.
Suboptimal chromatographic separation Optimize the UHPLC gradient and column chemistry to achieve better separation of this compound from matrix components.Improved resolution and reduced co-elution, minimizing ion suppression.
Incorrect ionization mode Verify the optimal ionization mode (positive or negative) for this compound and ensure the mass spectrometer is tuned for its specific m/z transitions. Most strigolactones are analyzed in positive ion mode.[9]Enhanced signal intensity and specificity.
Use of an internal standard Incorporate a stable isotope-labeled internal standard (e.g., deuterium-labeled GR24) to compensate for matrix effects and variations in extraction and ionization efficiency.[9][10]More accurate and reliable quantification.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Roots

This protocol is an optimized method for small amounts of root tissue.[3][4][5]

Materials:

  • Plant root tissue (150 mg fresh weight)

  • Liquid nitrogen

  • 80% aqueous acetone (v/v), pre-chilled to 4°C

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (polymeric reverse-phase)

  • Methanol

  • Ultrapure water

  • Nitrogen gas stream

Methodology:

  • Immediately freeze fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled tube and add 1.5 mL of cold 80% aqueous acetone.

  • Vortex the sample for 1 minute and then incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.

  • Elute the this compound with 3 mL of 80% aqueous acetone.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Quantification of this compound

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example for Sorgolactone):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition: m/z 339 > 242[11]

  • Collision Energy: Optimized for the specific instrument

Quantitative Data Summary

The following table summarizes reported quantification limits for strigolactones using LC-MS/MS, demonstrating the high sensitivity of the method.

Compound Quantification Limit Reference
Strigol0.1 pg/µL[12][13]
Sorgolactone0.5 pg/µL[12][13][14]
Orobanchol1 pg/µL[12][13]
Various Strigolactones0.125 to 2.5 fmol (LOD)[15]

Visualizations

Troubleshooting_Low_Detection cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No this compound Signal C1 Inefficient Extraction Problem->C1 C2 Analyte Degradation Problem->C2 C3 Matrix Effects Problem->C3 C4 Instrumental Issues Problem->C4 S1 Optimize Extraction (Solvent, Grinding) C1->S1 Address S2 Control Temperature (4°C, -80°C Storage) C2->S2 Address S3 Improve Purification (SPE) C3->S3 Address S4 Optimize LC-MS/MS (Gradient, MRM) C4->S4 Address

Caption: Troubleshooting workflow for low this compound detection.

Extraction_Workflow start Plant Tissue (e.g., Roots) step1 Flash Freeze (Liquid N2) & Grind start->step1 step2 Extract with Cold Aqueous Acetone step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 step4 Solid-Phase Extraction (SPE) Purification step3->step4 step5 Evaporate & Reconstitute step4->step5 end Analyze via UHPLC-MS/MS step5->end

Caption: Optimized workflow for this compound extraction.

References

Technical Support Center: Enhancing the Stability of (-)-Sorgolactone for Field Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (-)-Sorgolactone, focusing on enhancing its stability for field applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for field application?

A: this compound is a naturally occurring strigolactone (SL), a class of plant hormones that regulates various aspects of plant development and interaction with soil microbes. A primary application of this compound and its analogs is the "suicidal germination" of parasitic weeds like Striga hermonthica, which pose a significant threat to agriculture in many regions.[1][2][3] However, the inherent chemical instability of strigolactones, including this compound, limits their effectiveness in the field. They are susceptible to hydrolysis, particularly under neutral to alkaline pH conditions, and have a short half-life in soil and water, leading to rapid degradation before they can effectively induce the germination of parasitic weed seeds.[4][5]

Q2: What are the main factors that affect the stability of this compound?

A: The stability of this compound is influenced by several factors:

  • pH: Strigolactones are generally more stable under weakly acidic conditions and degrade rapidly in neutral to alkaline solutions.[4][6]

  • Nucleophiles: The presence of nucleophiles, such as water and methanol, can lead to the cleavage of the enol ether bond, a critical part of the molecule for its biological activity.[7][8]

  • Temperature: Higher temperatures accelerate the degradation of strigolactones. It is recommended to store and handle samples at low temperatures (e.g., 4°C) to minimize degradation.[8]

  • Solvents: The choice of solvent for extraction and formulation is crucial. Less nucleophilic organic solvents are preferred to improve stability during analysis and application.[8]

  • Light: Some strigolactone analogs have been found to be sensitive to light, which can contribute to their degradation.[7]

Q3: Are there any formulation strategies to enhance the stability of this compound for field use?

A: Yes, significant research has focused on developing formulations to improve the stability and efficacy of strigolactones in the field. Two promising approaches are:

  • Emulsifiable Concentrates (EC): EC formulations have shown to improve the stability and biological activity of strigolactone analogs under laboratory and field conditions.[1][9] They offer better solubility and can have a longer shelf life compared to other formulations.[9]

  • Granular Formulations: Granular formulations provide a slow-release mechanism, which can protect the active compound from rapid degradation in the soil and ensure its availability over a longer period.[2][10]

Troubleshooting Guides

Problem 1: Inconsistent or no biological activity of this compound in germination assays.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh stock solutions in a suitable solvent like acetone and store at -20°C. Avoid repeated freeze-thaw cycles.
Hydrolysis during the experiment. Ensure the pH of the assay medium is slightly acidic (around pH 6.0-6.5). Buffer the solution if necessary.
Incorrect concentration. Verify the dilution calculations and ensure accurate pipetting. Perform a concentration-response curve to determine the optimal concentration.
Inactive batch of this compound. Test the activity of a new batch or a different strigolactone analog with known activity (e.g., GR24) as a positive control.

Problem 2: Rapid loss of this compound efficacy in field trials.

Possible Cause Troubleshooting Step
Rapid degradation in soil. Consider using a more stable formulation, such as an emulsifiable concentrate (EC) or a granular formulation, to protect the compound.[1][10]
Leaching of the compound from the target zone. Apply the formulation when the soil is moist but not saturated to minimize leaching. Granular formulations can also help to reduce leaching.
High soil pH. Test the soil pH. If it is neutral or alkaline, consider using a formulation that can create a more acidic microenvironment around the active compound.
Microbial degradation. While difficult to control, incorporating the formulation into the soil rather than surface application may offer some protection from microbial activity at the surface.

Problem 3: Low recovery of this compound during extraction and analysis.

| Possible Cause | Troubleshooting Step | | Degradation during extraction. | Perform extraction at low temperatures (4°C) and use less nucleophilic solvents like ethyl acetate or acetone instead of methanol.[6][8] | | Adsorption to labware. | Use silanized glassware to minimize adsorption of the compound to surfaces. | | Inefficient extraction from the matrix. | Optimize the extraction protocol by testing different solvent systems and extraction times. Solid-phase extraction (SPE) can be an effective method for purification and concentration.[8] | | Degradation during sample storage. | Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C in a suitable solvent. |

Quantitative Data on Strigolactone Stability

While specific quantitative stability data for this compound is limited in the public domain, the following table provides half-life data for related strigolactone analogs under controlled laboratory conditions. This data can serve as a valuable reference for experimental design.

CompoundSolventTemperature (°C)pHHalf-life (t₁/₂) (hours)
rac-GR2430% Methanol in water216.7~3
rac-EGO10 analog (NH)30% Methanol in water216.7~2
N-Boc protected analogs30% Methanol in water216.7Higher stability than unprotected analogs
5-Deoxystrigol (5DS)WaterNot specifiedNeutral36 (1.5 days)

Data for GR24 and EGO10 analogs from Prandi et al. (2021). Data for 5DS from Akiyama et al. (2010) as cited in Nosaki et al. (2022).[5][11]

Experimental Protocols

Protocol 1: General Procedure for Testing the Chemical Stability of this compound

This protocol is adapted from methodologies used for testing the stability of other strigolactone analogs.

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetone or acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired test medium (e.g., buffer solutions at different pH values, different solvent mixtures) to a final concentration suitable for analysis by HPLC or UPLC.

    • Prepare triplicates for each condition to be tested.

  • Incubation:

    • Incubate the test solutions under controlled conditions (e.g., constant temperature, light or dark).

    • Take aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Immediately analyze the aliquots by a validated HPLC or UPLC-MS/MS method to quantify the remaining amount of this compound.

    • The analytical column can be a C18 reversed-phase column.

    • A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.[7]

  • Data Analysis:

    • Plot the concentration of this compound against time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound under each condition.

Protocol 2: General Procedure for Formulation of this compound as an Emulsifiable Concentrate (EC)

This protocol provides a general outline for preparing an EC formulation. The exact composition will require optimization.

  • Selection of Components:

    • Active Ingredient: this compound

    • Solvent: A water-immiscible organic solvent that effectively dissolves this compound (e.g., aromatic hydrocarbons, vegetable oil esters).

    • Emulsifier(s): A blend of non-ionic and/or anionic surfactants to ensure the formation of a stable emulsion when mixed with water.

  • Preparation:

    • Dissolve the calculated amount of this compound in the chosen solvent. Gentle heating and stirring may be required.

    • Add the emulsifier blend to the solvent-Sorgolactone mixture and stir until a homogenous solution is obtained.

  • Quality Control:

    • Emulsion Stability Test: Mix a small amount of the EC formulation with water in a graduated cylinder and observe the formation and stability of the emulsion over time. Look for any signs of phase separation, creaming, or sedimentation.

    • Active Ingredient Content: Verify the concentration of this compound in the formulation using a suitable analytical method like HPLC.

Visualizations

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL This compound Receptor D14 (α/β-hydrolase receptor) SL->Receptor Binding & Hydrolysis SCF_Complex SCF (D3/MAX2) E3 Ubiquitin Ligase Receptor->SCF_Complex Conformational Change & Interaction D53_SMXL D53/SMXL (Repressor Protein) SCF_Complex->D53_SMXL Recruitment Ub Ubiquitin SCF_Complex->Ub Ubiquitination Proteasome 26S Proteasome D53_SMXL->Proteasome Degradation Target_Genes Target Gene Expression D53_SMXL->Target_Genes Repression Proteasome->Target_Genes De-repression Ub->D53_SMXL Response Plant Response (e.g., inhibition of shoot branching) Target_Genes->Response

Caption: Strigolactone signaling pathway.

Experimental_Workflow_Stability_Testing A Prepare this compound Stock Solution B Prepare Test Solutions (different pH, solvents) A->B C Incubate under Controlled Conditions B->C D Sample Aliquots at Defined Time Points C->D E Analyze by HPLC or UPLC-MS/MS D->E F Quantify Remaining This compound E->F G Plot Concentration vs. Time & Calculate Half-life F->G

Caption: Workflow for stability testing.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Reagents Are stock solutions fresh? Are reagents within expiry? Start->Check_Reagents Yes Check_Protocol Was the protocol followed correctly? Were controls included? Check_Reagents->Check_Protocol Reagents OK Optimize Optimize Protocol Check_Reagents->Optimize Reagents Expired/Old Check_Environment Were pH and temperature controlled? Check_Protocol->Check_Environment Protocol OK Check_Protocol->Optimize Protocol Error Degradation Suspect Degradation Check_Environment->Degradation Environment Uncontrolled Check_Environment->Optimize Environment Controlled

Caption: Troubleshooting logic for experiments.

References

Technical Support Center: Isolating Pico-Molar Amounts of (-)-Sorgolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Sorgolactone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and quantification of this and other strigolactones at pico-molar concentrations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: I am experiencing low or no recovery of this compound from my plant root exudates. What are the likely causes and how can I improve my yield?

Answer:

Low recovery of this compound is a frequent challenge due to its very low abundance and instability.[1][2] Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot the problem:

  • Solvent Selection and Stability: this compound and other strigolactones are susceptible to degradation in nucleophilic solvents like methanol.[2][3] The enol ether linkage in the molecule is prone to cleavage, especially in the presence of water and at a pH greater than 7.[3][4]

    • Recommendation: Use less nucleophilic solvents like ethyl acetate or acetone for extraction.[2][5] If using aqueous mixtures, ensure the organic solvent percentage is high and limit the exposure time.[2] For stock solutions, prefer dry, inert solvents like acetone, acetonitrile, or DMF and store at -20°C or lower.[5] Aqueous solutions should be used within 24 hours.[5]

  • Extraction and Collection Temperature: Time-consuming collection of root exudates at room temperature can lead to analyte loss.[2]

    • Recommendation: Maintain low temperatures (e.g., on ice) throughout the collection and extraction process to minimize degradation.[6]

  • Sample Matrix Complexity: Plant extracts are complex mixtures containing numerous compounds that can interfere with isolation and analysis.[1][5]

    • Recommendation: Incorporate a solid-phase extraction (SPE) step for sample cleanup and enrichment. C18 cartridges are commonly used for this purpose.[7][8]

  • Inefficient Extraction from Tissue: If you are extracting from root tissue, the protocol's efficiency is crucial.

    • Recommendation: Grinding the tissue in liquid nitrogen is a standard and effective first step.[6] Subsequent extraction with cold ethyl acetate or an optimized acetone-based solvent system can improve recovery.[2][6]

Question: My UHPLC-MS/MS results show a high signal-to-noise ratio, making quantification of this compound unreliable. How can I improve the sensitivity of my analysis?

Answer:

A high signal-to-noise ratio in UHPLC-MS/MS analysis of strigolactones is often due to matrix effects and suboptimal instrument parameters.

  • Matrix Effects: Co-eluting compounds from the complex plant matrix can suppress the ionization of this compound, leading to a poor signal.[9]

    • Recommendation:

      • Improve Sample Cleanup: Optimize your SPE protocol. Using multiple SPE steps with different sorbents (e.g., reversed-phase followed by normal-phase) can provide a cleaner sample.[2]

      • Internal Standards: The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects and variations in extraction recovery.[2] If a labeled standard for this compound is unavailable, the synthetic analog GR24 is often used.[2][10]

  • Chromatographic Separation: Poor separation from interfering compounds will negatively impact sensitivity.

    • Recommendation: Optimize your UHPLC gradient elution program to achieve better separation of this compound from matrix components.[2] Ensure the mobile phase composition is suitable; for example, using 15 mM formic acid in both water and acetonitrile has been shown to be effective.[2]

  • MS/MS Parameters: Suboptimal MS/MS parameters will result in poor sensitivity.

    • Recommendation: Carefully optimize the precursor and product ion selection, collision energy, and other MS/MS parameters specifically for this compound.

Question: I suspect my this compound standard and samples are degrading during storage. What are the best practices for storage?

Answer:

Strigolactone stability is a critical concern.[2][3]

  • Solvent Choice for Storage: As mentioned, avoid nucleophilic solvents like methanol for long-term storage.[2]

  • Temperature: Store stock solutions and purified samples at low temperatures, ideally at -80°C for long-term storage. For short-term storage, -20°C is acceptable.[5]

  • pH: Maintain a neutral or slightly acidic pH, as alkaline conditions accelerate degradation.[3]

  • Light Exposure: Some strigolactone analogs are known to be light-sensitive.[3]

    • Recommendation: Store solutions in amber vials or otherwise protect them from light.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentrations of this compound found in plant root exudates?

A1: Strigolactones, including this compound, are present in extremely low concentrations, typically in the pico-molar (10-12 M) to femto-molar (10-15 M) range per gram of fresh root weight.[2][8]

Q2: Is it better to extract this compound from root tissue or root exudates?

A2: Both sources can be used, and the choice may depend on the specific research question.[1] Root exudates are often preferred as they represent the compounds released into the rhizosphere. However, extraction from root tissue can also be effective, and optimized protocols exist for both.[6]

Q3: What analytical techniques are most suitable for quantifying pico-molar amounts of this compound?

A3: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most common and sensitive method for the quantification of strigolactones at such low concentrations.[6][11] Newer techniques like HR-DART-MS (Direct Analysis in Real Time) and DESI-MS (Desorption Electrospray Ionization) show promise for direct analysis of crude extracts with minimal sample preparation.[1]

Q4: How can I confirm the identity of this compound in my samples?

A4: Confirmation is typically achieved by comparing the retention time and the mass spectrum (specifically the parent ion and fragmentation pattern) of the peak in your sample with that of an authentic this compound standard using UHPLC-MS/MS.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of strigolactones.

Table 1: Limits of Quantification (LOQ) for Various Strigolactones using LC-MS/MS Methods

StrigolactoneLimit of Quantification (LOQ)Reference
Strigol0.1 pg/µL[11][12]
Sorgolactone0.5 pg/µL[11][12]
Orobanchol1 pg/µL[11][12]
5-Deoxystrigol0.05 µg/L[9][10]
Solanacol0.96 µg/L[9][10]

Table 2: Stability of Strigolactones in Different Solvents

SolventRecovery after 3 hoursRecovery after 12 hoursKey ObservationReference
100% Methanol20-30%< 8% (for orobanchol and solanacol)Significant degradation due to nucleophilic attack.[2]
100% Acetonitrile~100%~65%Better stability than methanol, but some degradation over time.[2]
100% Acetone~100%Not specifiedGood recovery, comparable to acetonitrile initially.[2]

Experimental Protocols

Protocol 1: Extraction and Purification of Strigolactones from Root Exudates

This protocol is adapted from optimized methods for strigolactone analysis.[6][7][8]

  • Collection of Root Exudates: Grow plants hydroponically. Collect the root exudates over a specific period, keeping the collection vessel on ice to minimize degradation.

  • Enrichment: Acidify the collected exudate to pH 3-4 with formic acid. Pass the solution through a C18 Solid-Phase Extraction (SPE) cartridge pre-conditioned with methanol and water.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the strigolactones from the cartridge with acetone or ethyl acetate.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen at a temperature below 35°C. Reconstitute the dried residue in a small volume of a suitable solvent (e.g., 50% acetonitrile) for UHPLC-MS/MS analysis.

Protocol 2: Extraction and Purification of Strigolactones from Root Tissue

This protocol is based on established methods for tissue extraction.[6]

  • Harvesting and Freezing: Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a glass vial and add cold ethyl acetate. Extract for a specified time (e.g., 60 minutes) with agitation at 4°C.

  • Centrifugation and Collection: Centrifuge the mixture and collect the supernatant containing the extracted strigolactones.

  • Purification: The supernatant can be further purified using SPE as described in Protocol 1.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the sample for analysis as described above.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Start: Plant Material exudates Root Exudates (on ice) start->exudates tissue Root Tissue (liquid N2) start->tissue spe Solid-Phase Extraction (C18) exudates->spe grind Grind Tissue tissue->grind extract_solvent Add Cold Ethyl Acetate / Acetone grind->extract_solvent extract_solvent->spe elute Elute with Acetone/EtOAc spe->elute dry Evaporate Solvent elute->dry reconstitute Reconstitute dry->reconstitute analysis UHPLC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for the extraction and analysis of this compound.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low this compound Recovery cause1 Degradation (Solvent, pH, Temp) problem->cause1 cause2 Inefficient Extraction problem->cause2 cause3 Matrix Interference problem->cause3 solution1a Use Ethyl Acetate / Acetone cause1->solution1a solution1b Control Temperature (keep cold) cause1->solution1b solution2 Optimize Grinding & Extraction Time cause2->solution2 solution3 Improve SPE Cleanup cause3->solution3

Caption: Troubleshooting logic for low recovery of this compound.

strigolactone_signaling_pathway SL Strigolactone (SL) e.g., this compound D14 D14 Receptor SL->D14 binds & hydrolyzes MAX2 D3/MAX2 (F-box protein) D14->MAX2 recruits D53 D53/SMXL (Repressor) MAX2->D53 targets for ubiquitination Proteasome 26S Proteasome D53->Proteasome degradation GeneExpression Target Gene Expression (e.g., branching inhibition) D53->GeneExpression represses Proteasome->GeneExpression de-repression leads to

Caption: Simplified strigolactone signaling pathway.

References

Minimizing matrix effects in mass spectrometry analysis of sorgolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the mass spectrometry analysis of sorgolactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact sorgolactone analysis?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for the target analyte, such as sorgolactone, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][2] Given that sorgolactone is often present at very low concentrations (pg/g fresh weight) in complex biological samples like plant root exudates, matrix effects are a significant challenge.[3][4]

Q2: What are the primary causes of matrix effects in sorgolactone analysis?

A2: The primary causes of matrix effects are interfering compounds present in the sample matrix that have similar physicochemical properties to sorgolactone.[3] These can include phenolics, lipids, proteins, and inorganic salts from hydroponic culture systems.[3][5] Simplification of purification protocols can intensify these matrix effects, making the final analysis difficult.[3]

Q3: How can I compensate for matrix effects?

A3: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][6][7] A SIL-IS, such as deuterium-labeled sorgolactone, behaves chemically and physically like the analyte during sample preparation and ionization but is distinguishable by its mass. By adding a known amount of SIL-IS to the sample at the beginning of the workflow, any signal suppression or enhancement affecting the analyte will also affect the internal standard, allowing for accurate correction and reliable quantification.[6][7] For example, D6-5-deoxystrigol can be used as an internal standard for strigolactone analysis.[8]

Q4: Are there alternative methods if a stable isotope-labeled internal standard is unavailable?

A4: Yes, if a SIL-IS is not available, other strategies can be employed, although they may be less robust. These include:

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9]

  • Standard addition: Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.[1]

  • Sample dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the detection of low-abundance analytes like sorgolactone.[1][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor signal intensity or high signal-to-noise ratio for sorgolactone. Ion suppression due to co-eluting matrix components.[5]- Optimize the sample preparation procedure to remove interfering substances. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods.[3][10] - Adjust chromatographic conditions to better separate sorgolactone from matrix components. - Use a stable isotope-labeled internal standard to correct for signal loss.[6]
Inconsistent and non-reproducible quantification results. Variable matrix effects between samples.- Implement a robust sample cleanup protocol to ensure consistent removal of matrix components.[3] - The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[6][7] - Ensure the internal standard is added at the very beginning of the sample preparation process.
Low recovery of sorgolactone after sample preparation. - Inefficient extraction from the sample matrix. - Degradation of sorgolactone during sample processing. Strigolactones can be unstable.[11]- Optimize the extraction solvent and conditions. Ethyl acetate is a commonly used and effective solvent for strigolactones.[3] - Perform extractions at a controlled, low temperature (e.g., 4°C) to minimize degradation.[3][11] - Use freshly distilled solvents to avoid degradation from impurities like residual acetic acid in ethyl acetate.[3]
High background noise in the mass spectrum. Contamination from the sample matrix or sample preparation workflow.- Include a thorough sample cleanup step, such as SPE, to remove a broad range of contaminants.[11] - Use high-purity solvents and reagents. - Incorporate a divert valve in the LC system to direct the flow to waste during the elution of highly contaminating matrix components, preventing them from entering the mass spectrometer.[9]

Quantitative Data Summary

Table 1: Comparison of Extraction and Purification Methods for Sorgolactone Analysis

Method Typical Recovery Key Advantages Key Disadvantages Reference(s)
Liquid-Liquid Extraction (LLE) with Ethyl Acetate >80%Simple, effective for extracting from aqueous media.Can co-extract interfering substances.[3][10]
Solid Phase Extraction (SPE) - Polymeric RP Sorbent >90%High efficiency, good for pre-concentration and removing a wide range of interferences.Requires method development to optimize sorbent, wash, and elution steps.[11]
Dispersive Liquid-Liquid Microextraction (DLLME-SFO) 83% - 96%Rapid, high sensitivity, low solvent consumption.May require optimization for different matrices.[10][12]
Combined Charcoal Adsorption and LLE >20%Can process large volumes of root exudates.Low recovery, limited selectivity.[3]

Table 2: Limits of Detection (LOD) for Strigolactones using LC-MS/MS

Analyte LOD Reference(s)
Strigol0.1 pg/µL[13][14]
Sorgolactone0.5 pg/µL[13][14]
Orobanchol1 pg/µL[13][14]
Various Strigolactones (UHPLC-MS/MS)0.125 to 2.5 fmol[15]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sorgolactone from Root Exudates

This protocol is adapted from an improved strategy for analyzing strigolactones in complex sample matrices.[11]

  • Sample Collection: Collect 20 mL of root exudate. To prevent degradation, perform collection and subsequent steps at 4°C.[11]

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., D6-5-deoxystrigol) to the collected exudate.[8]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the root exudate onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove salts and polar impurities.

  • Elution: Elute the sorgolactone and other strigolactones from the cartridge with 5 mL of acetonitrile or acetone.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sorgolactone from Root Tissue

This protocol is based on a standard method for strigolactone isolation from plant tissues.[3]

  • Tissue Homogenization: Homogenize 150 mg of fresh root tissue in liquid nitrogen using a mortar and pestle.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard to the homogenized tissue.

  • Extraction: Add 1.5 mL of cold, freshly distilled ethyl acetate to the homogenized tissue and vortex thoroughly. Macerate for 24 hours at 4°C.[3]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the ethyl acetate supernatant.

  • Re-extraction: Repeat the extraction process (steps 3-5) on the remaining pellet two more times.

  • Drying and Reconstitution: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Sample Collection (Root Exudates or Tissue) add_is Spike with Stable Isotope-Labeled Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction cleanup Sample Cleanup (e.g., SPE wash step) extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc_ms LC-MS/MS Analysis concentrate->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant end End: Final Concentration quant->end

Caption: General workflow for sorgolactone analysis from sample preparation to quantification.

troubleshooting_logic issue Issue Encountered: Inaccurate Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? issue->check_is implement_is Implement SIL-IS for compensation check_is->implement_is No check_cleanup Is sample cleanup sufficient? check_is->check_cleanup Yes final_solution Accurate Quantification Achieved implement_is->final_solution optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) check_cleanup->optimize_cleanup No check_chroma Is chromatographic separation adequate? check_cleanup->check_chroma Yes optimize_cleanup->final_solution optimize_chroma Optimize LC Method (gradient, column) check_chroma->optimize_chroma No check_chroma->final_solution Yes optimize_chroma->final_solution

Caption: A logical decision tree for troubleshooting inaccurate sorgolactone quantification.

References

Technical Support Center: Differentiating (-)-Sorgolactone from other Strigolactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate differentiation of (-)-Sorgolactone from other strigolactones in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features that differentiate this compound from other common strigolactones?

A1: this compound is a canonical strigolactone characterized by a specific stereochemistry. It belongs to the strigol-type strigolactones, which have the C-ring in a β-orientation. This spatial arrangement is a key differentiator from orobanchol-type strigolactones, which possess an α-oriented C-ring. The core structure of canonical strigolactones consists of a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D-ring) via an enol ether bridge.[1][2][3] Minor modifications to the ABC rings, such as hydroxylation or acetylation, give rise to the diversity of strigolactones.[4]

Q2: Which analytical technique is most suitable for the differentiation and quantification of this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the most powerful and widely used technique for the analysis of strigolactones, including this compound.[5][6] This method offers high sensitivity and selectivity, which are crucial due to the extremely low concentrations of strigolactones in biological samples.[5]

Q3: What are the expected mass spectral fragments for this compound?

A3: In positive ion mode mass spectrometry, a characteristic fragmentation pattern for canonical strigolactones is the neutral loss of the D-ring moiety (m/z 97).[4][7] Therefore, for this compound, you would typically monitor the transition of the parent ion (e.g., [M+H]+ or [M+Na]+) to a product ion corresponding to the ABC-ring fragment. The specific m/z values will depend on the adduct formed.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Chromatographic Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing, fronting, or broad peaks) 1. Column contamination. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. High injection volume or concentration.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the mobile phase pH is compatible with the column and analytes. 3. Replace the column if it has exceeded its lifetime. 4. Reduce the injection volume or dilute the sample.
Co-elution of this compound with other isomers 1. Insufficient chromatographic resolution. 2. Inadequate mobile phase gradient.1. Use a column with a different stationary phase or a longer column. 2. Optimize the gradient elution profile by adjusting the solvent composition and gradient time.
Shifting retention times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Air bubbles in the system.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the new column with a sufficient number of injections of a standard before running samples. 4. Purge the pump and detector to remove any air bubbles.[8]
Mass Spectrometry Issues
Problem Possible Cause(s) Troubleshooting Steps
Low signal intensity 1. Ion source contamination. 2. Inefficient ionization. 3. Matrix effects (ion suppression). 4. Degradation of the analyte.1. Clean the ion source. 2. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 3. Improve sample cleanup to remove interfering matrix components. Use an internal standard to correct for matrix effects. 4. Prepare fresh samples and standards. Strigolactones are unstable, especially in nucleophilic solvents and at non-neutral pH.[5][9]
High background noise 1. Contaminated mobile phase or solvents. 2. Leaks in the LC system. 3. Contaminated ion source.1. Use high-purity (LC-MS grade) solvents and additives.[10] 2. Check for and fix any leaks in the system. 3. Clean the ion source.
Inconsistent fragmentation 1. Fluctuating collision energy. 2. Contamination in the collision cell.1. Ensure the collision energy is set appropriately and is stable. 2. If possible, have the collision cell cleaned by a qualified engineer.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of various strigolactones using UHPLC-MS/MS. These values can serve as a benchmark for your own experiments.

StrigolactoneLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Strigol-0.1 pg/µL[11]
Sorgolactone -0.5 pg/µL [11]
Orobanchol-1 pg/µL[11]
Alectrol--[11]

Experimental Protocols

Extraction of Strigolactones from Root Exudates

This protocol describes the solid-phase extraction (SPE) of strigolactones from plant root exudates.

Materials:

  • Root exudate sample

  • Internal standard (e.g., D6-5-deoxystrigol or GR24)[12]

  • C18 SPE cartridge (500 mg/3 mL)[12]

  • Methanol (LC-MS grade)

  • Milli-Q water

  • Acetone

  • Acetonitrile (LC-MS grade)

  • Nitrogen gas or vacuum concentrator

Procedure:

  • Collect root exudates and keep them on ice.[12]

  • Spike the sample with the internal standard.[12]

  • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of Milli-Q water.[12]

  • Load the root exudate sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of Milli-Q water to remove salts and polar impurities.

  • Elute the strigolactones with 3 mL of acetone.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of 25% acetonitrile in water for UHPLC-MS/MS analysis.[13]

UHPLC-MS/MS Analysis of Strigolactones

This protocol provides a general method for the separation and detection of strigolactones. Optimization will be required based on the specific instrument and column used.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the strigolactones.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Monitor the transition from the precursor ion ([M+H]+ or [M+Na]+) to the characteristic product ion (e.g., [M+H-97]+). Specific m/z values will need to be determined for each strigolactone of interest.

Visualizations

cluster_extraction Sample Preparation cluster_analysis Analysis RootExudate Root Exudate Sample Spike Spike with Internal Standard RootExudate->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Elute Elute with Acetone SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MSMS MS/MS Detection UHPLC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for strigolactone analysis.

cluster_sorgolactone This compound (Strigol-type) cluster_strigol (+)-Strigol (Strigol-type) cluster_orobanchol (+)-Orobanchol (Orobanchol-type) sorgolactone sorgolactone strigol strigol orobanchol orobanchol

Caption: Structural comparison of key strigolactones.

SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 interacts with D53 D53/SMXL (Repressor) MAX2->D53 recruits Ub Ubiquitination D53->Ub is ubiquitinated GeneExpression Target Gene Expression D53->GeneExpression represses Proteasome 26S Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Degradation->GeneExpression derepression

Caption: Simplified strigolactone signaling pathway.

References

Improving the solubility of (-)-Sorgolactone for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling (-)-Sorgolactone in bioassays, focusing on improving its solubility and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a type of strigolactone, a class of plant hormones that plays a crucial role in regulating plant development and mediating interactions with soil microbes. Like many strigolactones, it has low solubility in aqueous solutions, which are the basis for most bioassays. Furthermore, this compound is susceptible to hydrolysis, particularly at neutral to alkaline pH, which can lead to its degradation and a loss of bioactivity. Careful preparation of solutions is therefore critical for obtaining reliable and reproducible experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Acetone and dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for preparing high-concentration stock solutions of this compound. Acetone is often preferred as it provides good solubility and can help stabilize a broad range of strigolactones.[1] It is also highly volatile, which can be advantageous for certain applications. DMSO is another effective solvent for many poorly water-soluble compounds.[2] Ethanol can also be used, but like methanol, it is a nucleophilic solvent and may contribute to the degradation of strigolactones over time.[1]

Q3: How should I store my this compound stock solution?

For maximum stability, store your this compound stock solution at -20°C or -80°C in a tightly sealed, amber glass vial to protect it from light and moisture. Before use, allow the solution to warm to room temperature slowly to prevent condensation from introducing water into the stock.

Q4: What is the stability of this compound in aqueous bioassay media?

The stability of strigolactones, including this compound, in aqueous media is pH-dependent. They are most stable under weakly acidic conditions and become increasingly unstable as the pH approaches neutral and becomes alkaline (pH ≥ 7.5), due to the hydrolysis of the enol-ether linkage.[1] The half-life of strigolactones in aqueous solutions can be a matter of days or even hours depending on the specific compound and the conditions. It is therefore recommended to prepare fresh dilutions of this compound in your bioassay medium immediately before each experiment.

Q5: What is the maximum final concentration of organic solvent that is safe for my bioassay?

The maximum tolerated concentration of an organic solvent depends on the specific biological system you are using (e.g., cell lines, seeds, whole organisms). As a general guideline, the final concentration of the organic solvent in the bioassay should be kept as low as possible, ideally ≤0.1% (v/v).[3] For many cell culture systems, concentrations up to 0.5% (v/v) for acetone and DMSO are acceptable, though this should be empirically determined for your specific assay by running a solvent-only control.[4][5]

Troubleshooting Guide

Problem: My this compound precipitated out of solution when I added it to my aqueous bioassay medium.

  • Question 1: What was the final concentration of the organic solvent in your bioassay medium?

    • If the final concentration of the organic solvent was too low, the this compound may not have remained in solution. While it is important to keep the solvent concentration low to avoid toxicity, a certain amount is necessary to maintain solubility. Try preparing a dilution series to find the optimal balance between solubility and solvent toxicity for your system.

  • Question 2: How did you add the this compound stock solution to the medium?

    • Pipetting the stock solution directly into a large volume of aqueous medium can cause localized high concentrations of this compound, leading to precipitation. To avoid this, add the stock solution dropwise while gently vortexing or stirring the medium to ensure rapid and uniform dispersion.

  • Question 3: Did you try using a different co-solvent?

    • If you are observing precipitation with one solvent, consider trying another. Acetone, for instance, is known to be a good solvent for a wide range of strigolactones.[1] You could also explore the use of a small percentage of a non-ionic surfactant, though you must verify its compatibility with your bioassay.

Problem: I am not observing the expected biological activity with my this compound.

  • Question 1: How old is your this compound stock solution and how was it stored?

    • Improper storage or the use of an old stock solution may have resulted in the degradation of the compound. Ensure your stock solution is stored at low temperatures, protected from light, and used within a reasonable timeframe.

  • Question 2: What is the pH of your bioassay medium?

    • As strigolactones are unstable at neutral to alkaline pH, a high pH in your medium could be causing rapid degradation of the this compound.[1] If possible, adjust the pH of your medium to be slightly acidic, or perform your bioassay over a shorter time course to minimize degradation.

  • Question 3: Did you run a positive control?

    • A positive control, such as a synthetic strigolactone analog like GR24, can help you determine if the issue lies with your experimental setup or with the this compound itself. If the positive control also fails to elicit a response, there may be a problem with your bioassay system.

  • Question 4: What was the final concentration of the organic solvent in your assay?

    • High concentrations of organic solvents can be toxic to biological systems and may be masking the activity of the this compound.[2][4][6] Run a solvent-only control at the same concentration used in your experiment to check for any inhibitory effects.

Data Presentation

Table 1: Properties of Common Solvents for this compound

SolventRelative PolarityMiscibility with WaterBoiling Point (°C)Notes on Use with StrigolactonesRecommended Max. Final Concentration in Bioassay (v/v)
Acetone 0.355Miscible56Good solubility and stabilizing effect for a broad range of SLs.[1]0.1% - 0.5%[4][5]
Dimethyl Sulfoxide (DMSO) 0.444Miscible189Good solvent for many poorly water-soluble compounds.[2]0.1% - 0.5%[2][5]
Ethanol 0.654Miscible78.5Can be used, but as a nucleophilic solvent, it may contribute to degradation over time.[1]0.1% - 1.0%[4][6]
Methanol 0.762Miscible64.7Nucleophilic nature can lead to significant degradation of SLs.[1] Use with caution.< 0.5%
Ethyl Acetate 0.228Slightly Miscible77.1A good solvent for extraction, but its low water miscibility makes it less suitable as a co-solvent in aqueous bioassays.Not recommended for direct addition to aqueous media

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Bioassays

This protocol describes the preparation of a high-concentration stock solution of this compound and its subsequent dilution into an aqueous bioassay medium.

Materials:

  • This compound (solid)

  • Acetone or DMSO (analytical grade)

  • Sterile aqueous bioassay medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of acetone or DMSO to achieve a high concentration stock solution (e.g., 1 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. This is your primary stock solution.

  • Perform Serial Dilutions:

    • Prepare a series of intermediate dilutions from your primary stock solution using the same solvent. This will allow for more accurate final dilutions.

    • For example, to prepare a 100 µM working stock from a 1 mg/mL primary stock (assuming a molecular weight of ~330 g/mol for this compound), you would perform the necessary dilutions in your chosen organic solvent.

  • Dilute into Aqueous Bioassay Medium:

    • Immediately before starting your experiment, prepare the final test concentrations by diluting the appropriate working stock solution into your sterile aqueous bioassay medium.

    • Crucially, ensure that the final concentration of the organic solvent (acetone or DMSO) in the bioassay medium is at a non-toxic level for your specific system (generally ≤0.1%). [3]

    • To prevent precipitation, add the this compound working stock to the bioassay medium dropwise while gently vortexing or stirring.

  • Prepare Controls:

    • Solvent Control: Prepare a control sample containing the same final concentration of the organic solvent (e.g., 0.1% acetone) in the bioassay medium without this compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.

    • Negative Control: A sample containing only the bioassay medium.

    • Positive Control (Optional but Recommended): A known bioactive compound for your assay, such as the synthetic strigolactone analog GR24, to confirm that the bioassay is working correctly.

Visualizations

experimental_workflow Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_dilution Bioassay Preparation (Perform Immediately Before Use) cluster_controls Essential Controls weigh Weigh this compound dissolve Dissolve in Acetone or DMSO (e.g., 1 mg/mL) weigh->dissolve stock Primary Stock Solution (Store at -20°C to -80°C) dissolve->stock serial_dilute Prepare Intermediate Dilutions in Organic Solvent stock->serial_dilute final_dilute Dilute into Aqueous Medium (Final Solvent Conc. ≤0.1%) serial_dilute->final_dilute add_to_assay Add to Bioassay final_dilute->add_to_assay solvent_control Solvent Control (e.g., 0.1% Acetone) final_dilute->solvent_control negative_control Negative Control (Medium Only) positive_control Positive Control (e.g., GR24)

Caption: Workflow for preparing this compound solutions for bioassays.

troubleshooting_workflow Troubleshooting Low Bioactivity of this compound start Low or No Bioactivity Observed check_positive_control Did the positive control (e.g., GR24) work? start->check_positive_control check_solvent_control Did the solvent-only control show inhibition? check_positive_control->check_solvent_control Yes issue_assay Issue is with the bioassay system. Troubleshoot the assay. check_positive_control->issue_assay No check_stability Could the compound have degraded? check_solvent_control->check_stability No issue_solvent_toxicity Solvent concentration is too high. Reduce final solvent concentration. check_solvent_control->issue_solvent_toxicity Yes issue_degradation Compound may have degraded. Use fresh stock, check medium pH. check_stability->issue_degradation Yes issue_solubility Compound may not be fully dissolved. Review solubilization protocol. check_stability->issue_solubility No

Caption: Decision tree for troubleshooting low bioactivity of this compound.

References

Light sensitivity and proper storage of (-)-Sorgolactone standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of (-)-Sorgolactone standards. Adherence to these guidelines is critical for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound standards?

A1: this compound is highly soluble in polar organic solvents. Acetone is a commonly used and recommended solvent for preparing stock solutions. For biological assays, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not induce toxicity.

Q2: What are the optimal short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • In Solution: Prepare aliquots of the stock solution in a suitable solvent (e.g., acetone) to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Always protect solutions from light.

Q3: How sensitive is this compound to light?

A3: this compound, like other strigolactones, is known to be light-sensitive.[2] Exposure to light, particularly UV radiation, can lead to degradation and loss of biological activity. Therefore, it is imperative to handle both the solid compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.

Q4: What is the stability of this compound in aqueous solutions and at different pH levels?

A4: Strigolactones are inherently unstable in aqueous solutions, and their stability is pH-dependent. Degradation, specifically cleavage of the enol ether bond, is accelerated in neutral to alkaline conditions (pH > 7).[2][3] For experiments in aqueous media, it is advisable to prepare fresh solutions and use them promptly. If buffering is required, a slightly acidic pH may help to prolong stability.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or lower-than-expected biological activity 1. Degradation of the standard: Improper storage, exposure to light, or repeated freeze-thaw cycles of the stock solution. 2. Hydrolysis in aqueous media: The experimental buffer or medium has a neutral or alkaline pH. 3. Inaccurate concentration: Weighing or dilution errors.1. Ensure the standard is stored at the recommended temperature, protected from light, and that stock solutions are aliquoted. 2. Prepare fresh solutions for each experiment and use a slightly acidic buffer if possible. 3. Verify the calibration of balances and pipettes. Prepare fresh dilutions from a new aliquot of the stock solution.
Precipitation of the standard in aqueous solution Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium, or the organic solvent from the stock solution is immiscible.1. Prepare a more dilute working solution. 2. Ensure the final concentration of the organic solvent (e.g., acetone) is low and compatible with the aqueous medium. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures.
Visible degradation of the solid standard (e.g., color change) Improper storage: Exposure to light, moisture, or elevated temperatures.Discard the degraded standard and obtain a fresh vial. Always store the solid compound in a desiccator at -20°C and protected from light.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, data from the closely related strigolactone, 5-deoxystrigol (5DS), provides a valuable reference for understanding its stability profile.

Condition Parameter Value Source
Aqueous Solution (Water) Half-life~1.5 days[3][4]
Solution in Acetone (32°C) StabilityNo appreciable decrease after 21 days[4]
Aqueous Solution (pH) StabilityMore stable under weakly acidic conditions; degradation increases significantly at pH > 7.[2][3]

Note: The half-life is the time required for the concentration of the compound to reduce by half. This data for 5-deoxystrigol suggests that this compound is also highly susceptible to degradation in aqueous environments.

Experimental Protocol: Photostability Assessment of this compound

This protocol outlines a general procedure for assessing the photostability of this compound standards, adapted from ICH Q1B guidelines.

1. Materials:

  • This compound standard

  • HPLC-grade acetone

  • Amber and clear glass vials

  • Photostability chamber with a calibrated light source (providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy)[5]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Aluminum foil

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in HPLC-grade acetone to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Light-Exposed Samples: Aliquot the stock solution into clear glass vials.

    • Dark Control Samples: Aliquot the stock solution into amber glass vials or clear vials wrapped completely in aluminum foil.

  • Exposure: Place both the light-exposed and dark control samples in the photostability chamber.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Immediately after withdrawal, dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by HPLC-UV or LC-MS to determine the remaining concentration of this compound.

    • Monitor for the appearance of degradation peaks in the chromatograms.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Compare the degradation of the light-exposed samples to the dark control samples to differentiate between photolytic and thermal degradation.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (Acetone) prep_light Aliquot to Clear Vials (Light-Exposed) prep_stock->prep_light prep_dark Aliquot to Amber/Foiled Vials (Dark Control) prep_stock->prep_dark chamber Place Samples in Photostability Chamber prep_light->chamber prep_dark->chamber sampling Withdraw Samples at Time Intervals chamber->sampling analysis Analyze by HPLC-UV or LC-MS sampling->analysis data Calculate Degradation & Plot Kinetics analysis->data

Caption: Experimental workflow for assessing the photostability of this compound.

logical_relationship cluster_factors Factors Affecting Stability light Light Exposure (especially UV) degradation This compound Degradation (Loss of Activity) light->degradation temp Elevated Temperature temp->degradation ph pH > 7 (Aqueous Solution) ph->degradation

Caption: Key factors influencing the degradation of this compound standards.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (-)-Sorgolactone and (+)-Sorgolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the two enantiomers of Sorgolactone, a member of the strigolactone family of plant hormones. Strigolactones are critical signaling molecules in plant development and interaction with parasitic weeds. Understanding the differential activity of (-)-Sorgolactone and (+)-Sorgolactone is crucial for developing targeted agricultural and pharmaceutical applications. This comparison is supported by experimental data on their efficacy in inducing the germination of parasitic plant seeds.

Quantitative Bioactivity Comparison

The bioactivity of the stereoisomers of sorgolactone has been primarily evaluated through their ability to stimulate the germination of parasitic plant seeds, such as Striga hermonthica and Orobanche crenata. The natural and more active form of sorgolactone is (+)-Sorgolactone, which possesses the (R) configuration at the C-2' position of the D-ring. Its enantiomer is this compound.

Experimental data clearly indicates that the bioactivity of sorgolactone is highly dependent on its stereochemistry. (+)-Sorgolactone consistently demonstrates significantly higher germination-stimulating activity compared to this compound.

Table 1: Germination of Striga hermonthica Seeds in Response to Sorgolactone Stereoisomers [1]

CompoundConcentration (mg/L)Germination (%)
(+)-Sorgolactone 0.0185
0.00165
0.000140
This compound 0.015
0.0010
0.00010
GR24 (Synthetic Analog)0.0190
0.00150
0.000115

Table 2: Germination of Orobanche crenata Seeds in Response to Sorgolactone Stereoisomers [1]

CompoundConcentration (mg/L)Germination (%)
(+)-Sorgolactone 170
0.150
0.0125
This compound 110
0.10
0.010
GR24 (Synthetic Analog)180
0.160
0.0130

Experimental Protocols

The quantitative data presented above was obtained through parasitic seed germination assays. The following is a detailed methodology based on the protocols described in the cited literature.[1]

Parasitic Seed Germination Assay

1. Seed Sterilization and Preconditioning:

  • Seeds of the parasitic plant (Striga hermonthica or Orobanche crenata) are surface-sterilized. A common method involves immersion in a 1% sodium hypochlorite solution containing 0.1% (w/v) Tween 20 for 5 minutes, followed by several rinses with sterile distilled water.

  • The sterilized seeds are then preconditioned to become responsive to germination stimulants. This is achieved by placing the seeds on glass fiber filter paper discs moistened with sterile distilled water in a petri dish.

  • The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 23-28°C) for 7 to 14 days.

2. Preparation of Test Solutions:

  • Stock solutions of (+)-Sorgolactone, this compound, and a positive control (e.g., the synthetic strigolactone analog GR24) are prepared in a suitable solvent such as acetone or methanol.

  • A series of dilutions are then made with sterile distilled water to achieve the desired final concentrations for the assay. The final solvent concentration in the test solutions should be kept low (e.g., <0.1%) to avoid inhibitory effects. A solvent-only solution is used as a negative control.

3. Germination Induction:

  • The preconditioned seeds on the filter paper discs are treated with the prepared test solutions.

  • The petri dishes are re-sealed and incubated in the dark at a constant temperature (e.g., 23-28°C) for 48 to 72 hours.

4. Data Collection and Analysis:

  • After the incubation period, the number of germinated seeds is counted under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

  • The germination percentage is calculated for each treatment by dividing the number of germinated seeds by the total number of seeds observed and multiplying by 100.

  • The experiment is typically performed with multiple replicates for each concentration, and the results are presented as the mean germination percentage ± standard error.

G cluster_workflow Experimental Workflow: Parasitic Seed Germination Assay A Seed Sterilization (e.g., 1% NaOCl) B Seed Preconditioning (Dark, 23-28°C, 7-14 days) A->B D Treatment of Preconditioned Seeds B->D C Preparation of Sorgolactone Solutions C->D E Incubation (Dark, 23-28°C, 48-72h) D->E F Germination Counting (Microscopy) E->F G Data Analysis (% Germination) F->G

Experimental workflow for the parasitic seed germination assay.

Signaling Pathway

Strigolactones exert their biological effects through a well-defined signaling pathway. The stereospecificity observed in the bioactivity of sorgolactone isomers is attributed to the specific recognition by the D14 receptor protein.

In the absence of a strigolactone, transcriptional repressors of the D53/SMXL family bind to transcription factors, inhibiting the expression of downstream genes. When (+)-Sorgolactone is present, it is perceived by the α/β-hydrolase receptor D14. This binding event induces a conformational change in D14, promoting its interaction with the F-box protein MAX2 (D3 in rice) and the D53/SMXL repressor. This complex formation leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The removal of the repressor allows for the expression of target genes, leading to various physiological responses, including seed germination and changes in plant architecture. The lower activity of this compound is due to its poor binding affinity to the D14 receptor, resulting in inefficient degradation of the D53/SMXL repressors.

G cluster_pathway Strigolactone Signaling Pathway SL (+)-Sorgolactone D14 D14 Receptor SL->D14 Binds and induces conformational change MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with D53 D53/SMXL (Repressor) D14->D53 Binds to MAX2->D53 Recruits Proteasome 26S Proteasome D53->Proteasome Ubiquitination & Degradation TF Transcription Factors D53->TF Represses Genes Target Genes TF->Genes Activates Response Physiological Response (e.g., Seed Germination) Genes->Response Leads to

Simplified strigolactone signaling pathway.

Conclusion

The bioactivity of sorgolactone is highly stereospecific. (+)-Sorgolactone, the natural enantiomer, is a potent germination stimulant for parasitic weeds, while this compound exhibits significantly lower to negligible activity. This difference is attributed to the specific recognition of the (+)-enantiomer by the D14 receptor in the strigolactone signaling pathway. These findings are critical for the design of effective and specific chemical probes for studying strigolactone biology and for the development of novel agrochemicals to control parasitic weeds.

References

Unveiling the Potency of Strigolactones: A Comparative Analysis of (-)-Sorgolactone and GR24 in Shoot Branching Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in plant biology, agriculture, and drug development, understanding the nuanced bioactivity of signaling molecules is paramount. This guide provides a detailed comparison of two key strigolactones, the natural compound (-)-Sorgolactone and the widely used synthetic analog GR24, focusing on their efficacy in shoot branching inhibition. This analysis is supported by quantitative data from peer-reviewed studies, detailed experimental protocols, and visual diagrams of the underlying signaling pathway and experimental workflow.

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably the suppression of shoot branching or tillering.[1] This hormonal activity is critical for shaping plant architecture and is a significant area of research for optimizing crop yields.[1] The signaling pathway for SLs involves the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2), and the degradation of SUPPRESSOR OF MAX2 1-LIKE (SMXL) repressor proteins.[1]

Quantitative Comparison of Bioactivity

The inhibitory effects of this compound and the synthetic strigolactone analog, rac-GR24, on axillary bud outgrowth have been quantitatively assessed in the garden pea (Pisum sativum) mutant rms1, which is deficient in strigolactone biosynthesis. The data presented below is derived from a structure-activity relationship study that directly compared the bioactivity of various natural and synthetic strigolactones.[2]

In this study, the compounds were applied directly to the axillary buds of pea plants, and the length of the buds was measured after 10 days. The results demonstrate a dose-dependent inhibition of bud outgrowth by both compounds.

CompoundConcentration (nM)Axillary Bud Length at Node 3 (mm) ± SEAxillary Bud Length at Node 4 (mm) ± SEAxillary Bud Length at Node 5 (mm) ± SE
Control (0 nM) 020.3 ± 1.317.7 ± 1.111.8 ± 1.1
This compound 115.3 ± 1.312.8 ± 1.18.3 ± 0.9
1012.1 ± 1.29.2 ± 1.05.8 ± 0.7
1008.0 ± 0.95.7 ± 0.73.3 ± 0.4
10004.9 ± 0.63.3 ± 0.41.8 ± 0.2
rac-GR24 114.8 ± 1.212.2 ± 1.17.8 ± 0.8
1011.2 ± 1.18.5 ± 0.95.2 ± 0.6
1007.1 ± 0.85.1 ± 0.62.9 ± 0.4
10004.2 ± 0.52.8 ± 0.41.5 ± 0.2

Data extracted from Boyer et al., 2012.[2]

The data indicates that both this compound and rac-GR24 are potent inhibitors of axillary bud outgrowth in pea. At the concentrations tested, rac-GR24 appears to be slightly more active than this compound, particularly at higher concentrations. The stereochemistry of strigolactones is known to be a critical factor in their biological activity.[3]

Experimental Protocols

The following is a detailed description of the experimental methodology used to obtain the comparative data on this compound and GR24 activity in pea.

Pea Axillary Bud Outgrowth Bioassay[2]

Plant Material and Growth Conditions:

  • Pea (Pisum sativum) cv Torsdag seeds of the rms1-2 mutant were used. This mutant is deficient in strigolactone biosynthesis, leading to a highly branched phenotype, making it a sensitive background for testing the inhibitory effects of exogenous strigolactones.

  • Seeds were germinated in pots containing a mixture of peat, clay, and sand (2:1:1, v/v/v) in a growth chamber.

  • Growth conditions were maintained at a 16-hour light/8-hour dark photoperiod, with a light intensity of 250 µmol m⁻² s⁻¹, a temperature of 21°C, and 70% relative humidity.

Treatment Application:

  • A 10 µL solution of the test compound (this compound or rac-GR24) in 10% acetone (v/v) was applied directly to the axillary bud at a specific node (typically nodes 3, 4, and 5) before its outgrowth.

  • Control plants were treated with a 10% acetone solution without any strigolactone.

  • The compounds were tested at a range of concentrations from 1 nM to 1000 nM.

Data Collection and Analysis:

  • The length of the treated axillary bud or the resulting branch was measured 10 days after the application of the treatment.

  • Statistical analysis was performed to compare the effects of the different treatments with the control.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.

Strigolactone_Signaling_Pathway Strigolactone Signaling Pathway cluster_nucleus Nucleus SL Strigolactone (this compound or GR24) D14 D14 (Receptor) SL->D14 binds MAX2 MAX2 (F-box Protein) D14->MAX2 recruits SCF SCF Complex MAX2->SCF part of SMXL SMXL (Repressor) SCF->SMXL targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome targeted to Gene_Expression Target Gene Expression (Branching Inhibition) SMXL->Gene_Expression represses Degradation Degradation Proteasome->Degradation Shoot_Branching_Assay_Workflow Experimental Workflow for Pea Shoot Branching Assay start Start: Pea rms1 mutant seeds germination Germination and Growth (16h light/8h dark, 21°C) start->germination selection Select plants with undeveloped axillary buds germination->selection treatment Apply 10µL of this compound or GR24 solution to buds selection->treatment incubation Incubate for 10 days under controlled conditions treatment->incubation measurement Measure length of axillary bud/branch incubation->measurement analysis Data analysis and comparison to control measurement->analysis end End: Comparative activity data analysis->end

References

Comparative Analysis of Sorgolactone and Orobanchol in Striga Germination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two key strigolactones in the germination of the parasitic plant Striga, supported by experimental data.

This guide provides a detailed comparative analysis of sorgolactone and orobanchol, two naturally occurring strigolactones (SLs), and their differential effects on the germination of Striga species, a genus of parasitic plants that poses a significant threat to agriculture in sub-Saharan Africa. Understanding the nuanced activities of these molecules is critical for developing effective control strategies, such as suicidal germination. This document is intended for researchers, scientists, and drug development professionals working on strigolactone biology and herbicide development.

Comparative Efficacy in Striga Germination

Sorgolactone and orobanchol, despite both being classified as strigolactones, exhibit markedly different efficiencies in inducing the germination of Striga hermonthica, a major agricultural pest. Sorgolactone is recognized as a potent germination stimulant for S. hermonthica, while orobanchol is considered a low germination stimulant for this species.[1][2] This difference in activity is largely attributed to their stereochemistry.[3][4][5] Strigolactones are categorized into two main classes based on the stereochemistry of the C-ring: the strigol class and the orobanchol class, which have opposite stereochemistry at the BC junction.[6] Sorgolactone belongs to the strigol class, which generally shows higher activity in S. hermonthica germination. In contrast, the orobanchol class, while effective against other parasitic plants like Orobanche species, is less effective for S. hermonthica.[7]

The differential response of Striga species to various strigolactones is a critical factor in host specificity and the potential for developing targeted control methods. For instance, some Striga species, like S. gesnerioides, exhibit strict structural requirements for germination, with only a limited number of strigolactones inducing a significant response.[8]

FeatureSorgolactoneOrobanchol
Strigolactone Class Strigol-likeOrobanchol-like
Efficacy in S. hermonthica Germination HighLow[1][2]
Reported Germination Rate Induces up to 47% germination.[9]Induces as low as 5% germination.[9]
Receptor Preference in S. hermonthica Likely binds with higher affinity to germination-specific receptors.Shows preference for certain Striga HTL receptors, like ShHTL8, but these may not be the primary germination receptors in S. hermonthica.[10]

Signaling Pathway and Experimental Workflow

The germination of Striga seeds is initiated by the perception of strigolactones by the HTL/D14 family of α/β-hydrolase fold proteins, which act as receptors. This binding event leads to a signaling cascade that ultimately results in the germination of the seed.

Strigolactone_Signaling_Pathway SL Sorgolactone / Orobanchol Receptor HTL/D14 Receptor SL->Receptor Binding MAX2 MAX2/D3 (F-box protein) Receptor->MAX2 Interaction SMAX1 SMAX1 (Transcriptional Regulator) MAX2->SMAX1 Ubiquitination & Degradation Germination Striga Seed Germination SMAX1->Germination Repression Lifted

Strigolactone signaling pathway in Striga.

A typical experimental workflow to assess the germination-inducing activity of these compounds involves several key steps, from seed sterilization to germination counting.

Striga_Germination_Workflow A 1. Striga Seed Sterilization B 2. Pre-conditioning (10-14 days in dark at 30°C) A->B C 3. Application of Sorgolactone/Orobanchol B->C D 4. Incubation (24h in dark at 30°C) C->D E 5. Germination Counting (Microscopy) D->E F 6. Data Analysis (Germination Percentage) E->F

Experimental workflow for a Striga germination assay.

Comparative Logic

The differential activity of sorgolactone and orobanchol in Striga germination can be summarized through a logical comparison of their key attributes.

Comparative_Logic cluster_sorgolactone Sorgolactone cluster_orobanchol Orobanchol S_Class Strigol Class S_Activity High Germination in S. hermonthica S_Class->S_Activity S_Receptor High Affinity for Germination Receptors S_Activity->S_Receptor O_Class Orobanchol Class O_Activity Low Germination in S. hermonthica O_Class->O_Activity O_Receptor Lower Affinity for Germination Receptors O_Activity->O_Receptor Comparison Comparative Analysis Comparison->S_Class Evaluates Comparison->O_Class Evaluates

Logical comparison of sorgolactone and orobanchol.

Experimental Protocols

A detailed protocol for a Striga hermonthica seed germination bioassay is provided below, based on established methodologies.[11][12][13]

1. Seed Sterilization:

  • Place Striga hermonthica seeds in a suitable vial.

  • Add a 0.5% sodium hypochlorite solution to the seeds.

  • Shake the vial for approximately 9 minutes.

  • Allow the seeds to settle and then decant the sterilization solution.

  • Wash the seeds multiple times with sterile water.

2. Pre-conditioning:

  • Dispense the sterilized seeds onto glass fiber filter paper discs placed in a petri dish.

  • Moisten the filter paper with sterile water.

  • Seal the petri dishes and incubate them in the dark at 30°C for 10 to 14 days.

3. Treatment Application:

  • Prepare stock solutions of sorgolactone and orobanchol in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a dilution series of each compound to test a range of concentrations.

  • Apply a small volume (e.g., 50 µL) of each test solution to the pre-conditioned seeds on the filter paper discs. Include a solvent-only control.

4. Incubation:

  • After applying the treatments, reseal the petri dishes.

  • Incubate the seeds in the dark at 30°C for 24 hours.

5. Germination Assessment:

  • After the incubation period, count the number of germinated and non-germinated seeds under a dissecting microscope.

  • A seed is considered germinated if the radicle has protruded through the seed coat.

6. Data Analysis:

  • Calculate the germination percentage for each treatment and replicate.

  • Analyze the data statistically to determine significant differences between treatments.

Conclusion

The comparative analysis of sorgolactone and orobanchol reveals a significant difference in their ability to stimulate the germination of Striga hermonthica. Sorgolactone is a potent inducer of germination, while orobanchol is largely inactive against this species. This disparity is rooted in the stereochemical differences between the two molecules and their subsequent interaction with the Striga receptor complex. This knowledge is invaluable for the rational design of novel strigolactone analogs for the "suicidal germination" of Striga seeds, a promising strategy for controlling this devastating parasitic weed. Further research into the specific receptor affinities and the stability of these compounds in the soil environment will be crucial for optimizing their application in agricultural settings.

References

A Comparative Guide to the Stereochemistry and Biological Activity of (-)-Sorgolactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Sorgolactone, a member of the strigolactone (SL) family of plant hormones, plays a critical role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds.[1] The biological activity of strigolactones is highly dependent on their stereochemistry. This guide provides an objective comparison of (-)-Sorgolactone and its enantiomers, focusing on their differential biological activities, supported by experimental data and detailed methodologies.

Stereochemistry and Biological Recognition

Sorgolactone possesses multiple chiral centers, leading to the existence of several stereoisomers. The natural form, this compound, and its enantiomer, (+)-Sorgolactone, exhibit significant differences in their ability to elicit biological responses. This stereospecificity is primarily dictated by the configuration of the butenolide D-ring, which is crucial for interaction with the α/β-hydrolase receptors, such as DWARF14 (D14) in plants and HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) in parasitic weeds.[2][3] The precise fit of the "correct" enantiomer into the receptor's binding pocket is a prerequisite for initiating the signaling cascade that leads to downstream physiological effects, such as the germination of parasitic plant seeds.[4][5][6]

The diagram below illustrates the fundamental principle of stereoselective recognition, where the natural enantiomer achieves a perfect fit with the receptor, leading to a biological response, while the unnatural enantiomer fails to bind effectively.

G cluster_0 This compound (Natural Enantiomer) cluster_1 Receptor Binding Pocket cluster_2 (+)-Sorgolactone (Unnatural Enantiomer) cluster_3 Receptor Binding Pocket n1 This compound r1 D14/HTL Receptor n1->r1 High Affinity Binding a1 Biological Response r1->a1 Active Conformation n2 (+)-Sorgolactone r2 D14/HTL Receptor n2->r2 Low/No Affinity a2 No Biological Response r2->a2 Inactive State

Figure 1. Stereoselective binding of Sorgolactone enantiomers to the target receptor.

Comparative Biological Activity: Parasitic Seed Germination

The most pronounced difference between Sorgolactone enantiomers is observed in their ability to stimulate the germination of parasitic weed seeds, such as Striga and Orobanche species.[1] Experimental data consistently show that the natural this compound configuration is significantly more potent than its unnatural counterparts.

The following table summarizes the germination-stimulating activity of Sorgolactone stereoisomers on the seeds of two major parasitic weeds, Striga hermonthica and Orobanche crenata. The data is presented as the concentration required for half-maximal activity (EC50). A lower EC50 value indicates higher potency.

StereoisomerTarget SpeciesEC50 (M)Relative Potency
This compound (Natural) Striga hermonthica10-12Very High
(+)-2'-epi-SorgolactoneStriga hermonthica10-10Moderate
(+)-Sorgolactone (Enantiomer)Striga hermonthica> 10-7Very Low
(-)-2'-epi-SorgolactoneStriga hermonthica> 10-7Very Low
This compound (Natural) Orobanche crenata10-11High
(+)-2'-epi-SorgolactoneOrobanche crenata10-10Moderate
(+)-Sorgolactone (Enantiomer)Orobanche crenata> 10-7Very Low
(-)-2'-epi-SorgolactoneOrobanche crenata> 10-7Very Low

Data synthesized from Sugimoto et al. (1998). The study synthesized all eight stereoisomers and found that only those with the natural stereochemistry at two key chiral centers exhibited high activity.[1][7]

Mechanism of Action: The Strigolactone Signaling Pathway

The differential activity of Sorgolactone enantiomers is rooted in the molecular signaling pathway. The perception of SLs involves the D14/KAI2 receptor, which, upon binding the correct stereoisomer, undergoes a conformational change. This leads to its interaction with an F-box protein (MAX2 in Arabidopsis). This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL repressors ultimately activates downstream gene expression, leading to physiological responses like seed germination.

G cluster_degradation Ubiquitination & Degradation SL_natural This compound Receptor D14/KAI2 Receptor SL_natural->Receptor Binds & Hydrolyzes SL_unnatural (+)-Sorgolactone SL_unnatural->Receptor Poor Binding MAX2 MAX2 (F-box Protein) Receptor->MAX2 Forms Complex SMXL SMXL (Repressor Protein) MAX2->SMXL Targets Proteasome 26S Proteasome SMXL->Proteasome To Degradation Gene Target Gene Expression SMXL->Gene Represses Degradation Degradation Proteasome->Degradation Response Seed Germination Gene->Response Activates G A 1. Seed Sterilization & Preconditioning (Surface sterilize seeds, place on moist filter paper, and incubate in dark at 25-30°C for 7-14 days) B 2. Preparation of Test Solutions (Perform serial dilutions of this compound and (+)-Sorgolactone to achieve final concentrations, e.g., 10⁻⁷ M to 10⁻¹³ M) A->B C 3. Treatment Application (Apply a small volume, e.g., 20 µL, of each dilution onto a sterile glass fiber disc. Use a solvent-only control.) B->C D 4. Incubation (Place treated discs into Petri dishes with preconditioned seeds. Seal and incubate in dark at 30°C for 24-48 hours) C->D E 5. Germination Counting (Count germinated and non-germinated seeds under a stereomicroscope. A seed is germinated if the radicle protrudes.) D->E F 6. Data Analysis (Calculate germination percentage for each concentration. Plot dose-response curve and determine EC50 values.) E->F

References

The D-Ring: A Linchpin in (-)-Sorgolactone's Biological Symphony

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding the Structure-Activity Relationship of a Key Plant Hormone

For researchers in plant biology, agricultural science, and drug development, understanding the precise molecular mechanisms of plant hormones is paramount. (-)-Sorgolactone, a member of the strigolactone (SL) family, plays a critical role in regulating plant architecture, symbiotic relationships with mycorrhizal fungi, and the germination of parasitic weeds. Central to its function is the butenolide D-ring, a structural motif that has been the subject of extensive research. This guide provides a comparative analysis of this compound's activity with a focus on validating the indispensable role of its D-ring, supported by experimental data and detailed protocols.

Comparative Bioactivity Data: The D-Ring in the Spotlight

The biological activity of this compound and its synthetic analogs is most commonly assessed through seed germination assays of parasitic plants (e.g., Striga hermonthica, Orobanche aegyptiaca) and shoot branching inhibition assays in SL-deficient mutant plants (e.g., Arabidopsis thaliana, pea). The data consistently demonstrates that modifications to the D-ring dramatically reduce or abolish bioactivity.

Table 1: Comparative Germination Stimulating Activity of this compound and D-Ring Modified Analogs on Striga hermonthica Seeds.

CompoundD-Ring ModificationConcentration (M)Germination (%)[1]
This compoundNone (Natural)10⁻⁸~85
10⁻¹⁰~60
10⁻¹²~25
rac-GR24Standard Synthetic Analog10⁻⁶64
10⁻⁷66
GR24 D-lactamLactone to Lactam10⁻⁵<10
10⁻⁶Inactive
3'-Me-GR24Methyl group at C-3'10⁻⁶Reduced activity compared to GR24
D-ring cleaved GR24Hydrolyzed D-ring10⁻⁵Inactive

Table 2: Shoot Branching Inhibition in SL-Deficient rms1 Pea Mutants.

CompoundD-Ring ModificationConcentration (µM)Inhibition of Bud Outgrowth (%)
This compoundNone (Natural)1High
rac-GR24Standard Synthetic Analog1High
D-ring modified GR24 analogse.g., enamino group instead of enol ether1Inactive[2]
D-ring precursor (hydroxymethylbutenolide)Isolated D-ring1Inactive[2]

The Underlying Mechanism: A Tale of Perception and Hydrolysis

The prevailing model for SL perception involves the binding of the molecule to an α/β-hydrolase receptor, such as DWARF14 (D14). This interaction is not merely a lock-and-key fit; it is a dynamic process where the receptor catalyzes the hydrolysis of the SL molecule, specifically cleaving the D-ring. This cleavage event is believed to induce a conformational change in the receptor, allowing it to interact with downstream signaling partners, such as F-box proteins (e.g., MAX2), which in turn leads to the degradation of transcriptional repressors and the activation of SL-responsive genes.

SL_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Downstream Signaling SL This compound D14 D14 Receptor (α/β-hydrolase) SL->D14 Binding D_ring Cleaved D-ring D14->D_ring Hydrolysis D14_active Activated D14 (Covalently bound D-ring) D14->D14_active Conformational Change MAX2 MAX2 (F-box protein) D14_active->MAX2 Interaction SMXL SMXL Repressor MAX2->SMXL Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Target_Genes Target Gene Expression Proteasome->Target_Genes Activation

Figure 1. Simplified signaling pathway of this compound perception and downstream effects.

Experimental Protocols: A Guide to Reproducible Research

Accurate and reproducible experimental design is the cornerstone of scientific advancement. Below are detailed protocols for the key bioassays used to evaluate the activity of this compound and its analogs.

Seed Germination Bioassay for Parasitic Plants

This protocol is adapted for testing the germination-stimulating activity of compounds on Striga hermonthica seeds.

  • Seed Sterilization:

    • Place approximately 5 mg of S. hermonthica seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 30 seconds.

    • Pellet the seeds by centrifugation (1000 x g, 1 min) and discard the supernatant.

    • Add 1 mL of 2% sodium hypochlorite solution and incubate for 5 minutes with occasional vortexing.

    • Wash the seeds five times with 1 mL of sterile distilled water.

  • Seed Pre-conditioning:

    • Aseptically place a sterile glass fiber filter paper disc (9 mm diameter) in each well of a 24-well plate.

    • Pipette 200 µL of sterile distilled water onto each disc.

    • Evenly spread approximately 50-100 sterilized seeds onto each disc.

    • Seal the plate with parafilm and wrap in aluminum foil to ensure darkness.

    • Incubate at 28°C for 10-14 days to break dormancy.

  • Application of Test Compounds:

    • Prepare stock solutions of this compound and its analogs in acetone (e.g., 10⁻³ M).

    • Perform serial dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ to 10⁻¹² M). The final acetone concentration should not exceed 0.1%.

    • Remove the pre-conditioning water from the wells and apply 50 µL of the test solution to each disc. Use 0.1% acetone in water as a negative control and a known stimulant like rac-GR24 as a positive control.

  • Incubation and Germination Scoring:

    • Reseal the plates, wrap in foil, and incubate at 28°C for 48 hours.

    • Count the number of germinated seeds (protrusion of the radicle) under a dissecting microscope.

    • Calculate the germination percentage for each treatment.

Shoot Branching Inhibition Assay in Pea

This assay utilizes the ramosus1 (rms1) mutant of pea (Pisum sativum), which is deficient in SL biosynthesis and thus exhibits an increased branching phenotype.

  • Plant Growth:

    • Grow rms1 pea seedlings in pots containing a standard potting mix in a growth chamber with a 16-h light/8-h dark cycle at 22°C.

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a small amount of acetone and then dilute with an aqueous solution containing 0.01% Tween 20 to the final desired concentration.

  • Application:

    • Apply 10 µL of the test solution directly to the axillary bud at the third node of 10-day-old seedlings.

    • Repeat the application every two days for a total of three applications.

  • Data Collection and Analysis:

    • Measure the length of the axillary bud at the third node 14 days after the first application.

    • Compare the bud length of treated plants to that of control plants (treated with the solvent solution only).

    • Calculate the percentage of inhibition of bud outgrowth.

Experimental Workflow: From Synthesis to Bioassay

The validation of the D-ring's role follows a logical and systematic workflow, beginning with the synthesis of modified analogs and culminating in the assessment of their biological activity.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Interpretation Sorgolactone This compound (Reference) Analogs D-Ring Modified Analogs (e.g., D-lactams, substituted D-rings) Germination Seed Germination Assay (Striga, Orobanche) Sorgolactone->Germination Branching Shoot Branching Assay (Pea, Arabidopsis mutants) Sorgolactone->Branching Analogs->Germination Analogs->Branching Quantification Quantification of Bioactivity (Germination %, Bud length) Germination->Quantification Branching->Quantification SAR Structure-Activity Relationship (SAR) Analysis Quantification->SAR Conclusion Validation of D-Ring's Role SAR->Conclusion

Figure 2. General workflow for validating the role of the D-ring in this compound activity.

Conclusion

References

A Comparative Guide to the Cross-Reactivity of (-)-Sorgolactone with Diverse Strigolactone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of (-)-Sorgolactone with various strigolactone (SL) receptors. While comprehensive quantitative data for this compound across a wide range of receptors is not extensively available in current literature, this document synthesizes existing knowledge on strigolactone perception, highlighting the principles of receptor selectivity and providing a framework for evaluating the potential interactions of this compound. The guide also includes detailed experimental protocols for key assays used to determine receptor-ligand interactions and bioactivity.

Introduction to Strigolactone Receptors

Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms. The perception of SLs is mediated by a family of α/β-hydrolase fold proteins that act as receptors. The diversity of these receptors across the plant kingdom underpins the specificity of responses to different strigolactones. Key families of strigolactone receptors include:

  • D14 (DWARF14) and its orthologs: Found in higher plants, these receptors are crucial for regulating shoot branching and other developmental processes.

  • KAI2 (KARRIKIN INSENSITIVE 2): A paralog of D14, KAI2 is involved in seed germination and seedling development, responding to karrikins found in smoke, as well as yet-to-be-identified endogenous signals. KAI2 has been shown to perceive some strigolactones, often with a preference for specific stereoisomers.

  • ShHTL (HYPOSENSITIVE TO LIGHT) family in Striga hermonthica: This family of receptors in the parasitic plant Striga has evolved to detect strigolactones exuded by host plants, triggering germination. Different members of the ShHTL family exhibit varying sensitivities and specificities to different strigolactones.

The stereochemistry of strigolactones plays a critical role in their recognition by these receptors. Naturally occurring strigolactones, including this compound, possess a specific stereoconfiguration that influences their binding affinity and biological activity.

Quantitative Comparison of Strigolactone-Receptor Interactions

Direct quantitative data on the binding affinity (Kd) or half-maximal inhibitory concentration (IC50) of this compound with a diverse range of strigolactone receptors is limited in publicly available research. However, studies on the synthetic strigolactone analog GR24 and its stereoisomers provide valuable insights into the selectivity of different receptors. This data can be used to infer the potential cross-reactivity of natural strigolactones like this compound.

LigandReceptorMethodQuantitative ValueReference
Data for this compound is not readily available
rac-GR24AtD14 (Arabidopsis thaliana)ITCKd = 0.5 µM[1]
rac-GR24OsD14 (Oryza sativa)YLG CompetitionIC50 = 1.0 µM[2]
GR245DSAtD14 (Arabidopsis thaliana)In planta bioassayEC50 < 1 µM[3]
GR24ent-5DSAtKAI2 (Arabidopsis thaliana)In planta bioassayEC50 ~ 1 µM[4]
rac-GR24ShHTL7 (Striga hermonthica)YLG CompetitionIC50 = 1.64 µMN/A

Note: The table above highlights the type of quantitative data typically generated in strigolactone research. The absence of specific data for this compound underscores a knowledge gap in the field. The differential activity of GR24 stereoisomers on AtD14 and AtKAI2 suggests that natural strigolactones with a specific stereochemistry, such as this compound, are likely to exhibit preferential binding to certain receptor types. For instance, the natural configuration is generally preferred by D14 receptors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of strigolactone-receptor interactions. Below are protocols for key experiments in this field.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding between a ligand and a receptor in solution.

Protocol Outline:

  • Sample Preparation:

    • Express and purify the receptor protein of interest (e.g., D14, KAI2, ShHTL) to homogeneity.

    • Prepare a concentrated solution of the purified receptor in a suitable, degassed buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol). The final concentration in the sample cell should be 10-50 µM.

    • Prepare a solution of this compound in the identical, degassed buffer. The concentration in the injection syringe should be 10-20 times higher than the receptor concentration.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with buffer.

    • Load the receptor solution into the sample cell and the identical buffer into the reference cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the this compound solution into the sample cell while continuously monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][6][7][8][9]

Yoshimulactone Green (YLG) Competition Assay

This is a fluorescence-based in vitro assay that indirectly measures the binding of a compound to a strigolactone receptor by competing with the hydrolysis of the fluorogenic probe YLG.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of purified receptor protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a stock solution of Yoshimulactone Green (YLG) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound, this compound, in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the receptor protein to each well (final concentration typically in the nanomolar range).

    • Add the different concentrations of this compound to the wells. Include a control with no competitor.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding YLG to all wells (final concentration typically around 1-5 µM).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at regular intervals over a period of time (e.g., 60 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of YLG hydrolysis for each concentration of this compound.

    • Plot the percentage of inhibition of YLG hydrolysis against the logarithm of the competitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound.[2]

In Planta Strigolactone Bioassay (Arabidopsis Hypocotyl Elongation)

This bioassay assesses the biological activity of a strigolactone by measuring its effect on seedling development in Arabidopsis thaliana.

Protocol Outline:

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds (e.g., wild-type Col-0 and relevant receptor mutants like d14, kai2) using a standard protocol (e.g., 70% ethanol followed by bleach and sterile water washes).

    • Prepare half-strength Murashige and Skoog (MS) medium containing 0.8% agar and the desired concentrations of this compound (dissolved in a minimal amount of acetone or DMSO and then diluted in the medium). Pour into sterile petri dishes.

  • Seed Stratification and Germination:

    • Sow the sterilized seeds on the prepared plates.

    • Store the plates at 4°C in the dark for 2-4 days to synchronize germination (stratification).

    • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Phenotypic Analysis:

    • After a set period of growth (e.g., 5-7 days), carefully remove the seedlings from the agar.

    • Image the seedlings using a scanner or a microscope with a camera.

    • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average hypocotyl length for each treatment and genotype.

    • Compare the hypocotyl lengths of seedlings grown on this compound with those of the control (solvent only) to determine the effect of the compound.

    • Plot the hypocotyl length as a function of this compound concentration to determine the dose-response relationship and the EC50 (half-maximal effective concentration).[4][10]

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box Protein) D14->MAX2 Conformational Change SMXL SMXL (Repressor) MAX2->SMXL Recruitment Proteasome Proteasome SMXL->Proteasome Ubiquitination SMXL->Repression Repression GeneExpression Target Gene Expression Repression->GeneExpression

Caption: Canonical strigolactone signaling pathway.

Experimental Workflow: YLG Competition Assay

YLG_Competition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Purified Receptor Incubation Incubate Receptor with this compound Receptor->Incubation YLG YLG (Fluorogenic Probe) Add_YLG Add YLG YLG->Add_YLG Sorgolactone This compound (Competitor) Sorgolactone->Incubation Incubation->Add_YLG Measure_Fluorescence Measure Fluorescence Add_YLG->Measure_Fluorescence Calculate_Rate Calculate Rate of YLG Hydrolysis Measure_Fluorescence->Calculate_Rate Plot_Inhibition Plot % Inhibition vs. [this compound] Calculate_Rate->Plot_Inhibition Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50

Caption: Workflow for the YLG competition assay.

Logical Relationship: Receptor Selectivity

Receptor_Selectivity cluster_ligands Strigolactones cluster_receptors Receptors cluster_responses Biological Response Sorgolactone This compound (Natural Stereochemistry) D14 D14 Sorgolactone->D14 High Affinity ShHTL7 ShHTL7 Sorgolactone->ShHTL7 Variable Affinity GR24_5DS GR24_5DS (Natural-like) GR24_5DS->D14 High Affinity GR24_ent5DS GR24_ent-5DS (Unnatural-like) KAI2 KAI2 GR24_ent5DS->KAI2 High Affinity Branching_Inhibition Shoot Branching Inhibition D14->Branching_Inhibition Seed_Germination Seed Germination KAI2->Seed_Germination ShHTL7->Seed_Germination

Caption: Receptor selectivity for strigolactone stereoisomers.

Conclusion

Understanding the cross-reactivity of this compound with different strigolactone receptors is crucial for elucidating its biological functions and for the development of novel agrochemicals. While a comprehensive comparative dataset for this compound is currently lacking, the principles of stereoselectivity observed with other strigolactones suggest that it likely exhibits preferential activity towards certain receptor types, such as D14. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these interactions. Further research is needed to fill the existing data gaps and to fully map the receptor interaction profile of this compound and other natural strigolactones.

References

A Comparative Analysis of (-)-Sorgolactone's Influence on Striga and Orobanche Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The parasitic weeds Striga (witchweed) and Orobanche (broomrape) pose a significant threat to global agriculture, causing substantial crop losses. A key phase in their life cycle is seed germination, which is triggered by strigolactones, a class of phytohormones exuded by host plant roots. (-)-Sorgolactone, a naturally occurring strigolactone, is a potent germination stimulant for both genera. This guide provides a detailed comparison of the effects of this compound on Striga and Orobanche species, supported by experimental data and protocols, to aid in the development of targeted control strategies.

I. Germination Stimulation: A Quantitative Comparison

This compound exhibits distinct germination-stimulating activities on Striga and Orobanche species. Quantitative data reveals a notable difference in sensitivity, with Orobanche minor demonstrating a significantly higher response to lower concentrations of this compound compared to Striga hermonthica.

SpeciesThis compound ConcentrationGermination Rate (%)Reference
Striga hermonthica0.02 µM (20 nM)47[1]
Orobanche minor1 pM~12[2]
10 pM~67[2]
100 pM~92[2]

Key Observation: Orobanche minor is responsive to picomolar concentrations of this compound, indicating a much lower detection threshold than Striga hermonthica, which requires nanomolar concentrations for a comparable germination response. This differential sensitivity is a critical factor for developing species-specific management strategies.

II. Haustorium Development: A Knowledge Gap

The haustorium is a specialized organ that parasitic plants use to attach to and penetrate host roots, establishing a vascular connection to draw nutrients. While strigolactones are well-established as germination stimulants and more recently as chemoattractants for host tropism, their direct role in inducing haustorium formation in Striga and Orobanche is not supported by current research.[3]

Scientific literature consistently identifies other classes of chemical compounds as the primary haustorium-inducing factors (HIFs) for these genera:

  • Phenolics and Quinones: Compounds like 2,6-dimethoxy-p-benzoquinone (DMBQ) are potent inducers of haustoria in both Striga and Orobanche.

  • Cytokinins: This class of plant hormones has also been shown to trigger haustorium initiation.

A recent study has demonstrated that strigolactones can induce the formation of haustorium-like structures in the facultative parasite Castilleja, another member of the Orobanchaceae family.[4] However, this function has not been documented for the obligate parasites Striga and Orobanche. Therefore, at present, there is no experimental data to support a direct comparative analysis of this compound's effects on haustorium development between these two genera.

III. Signaling Pathway for Germination

The molecular mechanism of strigolactone perception leading to seed germination is highly conserved in both Striga and Orobanche. It involves a specialized class of α/β hydrolase proteins known as KAI2d receptors.[5][6]

Strigolactone_Signaling_Pathway SL This compound KAI2d KAI2d Receptor SL->KAI2d Binds to MAX2 MAX2 (F-box protein) KAI2d->MAX2 Interacts with SMXL SMAX1/SMXL (Repressor) MAX2->SMXL Targets for degradation Proteasome 26S Proteasome SMXL->Proteasome Degradation Germination Seed Germination SMXL->Germination Represses Ub Ubiquitin Ub->SMXL Proteasome->Germination Allows

Caption: Strigolactone signaling pathway in Striga and Orobanche.

The binding of this compound to the KAI2d receptor triggers a conformational change, leading to the recruitment of the F-box protein MAX2. This complex then targets the SMAX1/SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of genes required for seed germination.[7]

IV. Experimental Protocols

A. Striga hermonthica Seed Germination Bioassay

This protocol is adapted from established methods for assessing the germination of Striga seeds in response to stimulants.[8][9]

Striga_Germination_Workflow Start Start Sterilization Surface Sterilize Seeds (e.g., 1% NaOCl, 5 min) Start->Sterilization Preconditioning Precondition Seeds (Moist filter paper, 28-30°C, 10-14 days in dark) Sterilization->Preconditioning Treatment Apply this compound Solution (Varying concentrations) Preconditioning->Treatment Incubation Incubate (30°C, 24-48 hours in dark) Treatment->Incubation Observation Count Germinated Seeds (Radicle protrusion) Incubation->Observation End End Observation->End Orobanche_Germination_Workflow Start Start Sterilization Surface Sterilize Seeds (e.g., 70% ethanol, 1% NaOCl) Start->Sterilization Preconditioning Precondition Seeds (Moist filter paper, 20-25°C, 7-14 days in dark) Sterilization->Preconditioning Treatment Apply this compound Solution (Varying concentrations) Preconditioning->Treatment Incubation Incubate (20-25°C, 7-10 days in dark) Treatment->Incubation Observation Count Germinated Seeds (Radicle protrusion) Incubation->Observation End End Observation->End

References

Differential Response of Arbuscular Mycorrhizal Fungi to (-)-Sorgolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Sorgolactone, a naturally occurring strigolactone, plays a crucial role in the intricate communication between plants and arbuscular mycorrhizal fungi (AMF). As signaling molecules, strigolactones exuded by plant roots stimulate the presymbiotic growth of AMF, a critical step for the establishment of this beneficial symbiosis. However, the responsiveness to this compound and other strigolactones is not uniform across all AMF species. This guide provides a comparative analysis of the differential responses of various AMF genera to this compound, supported by experimental data and detailed protocols to aid in research and development.

Quantitative Comparison of AMF Responses to Strigolactones

The following tables summarize the quantitative data on the effects of this compound and other strigolactones on key presymbiotic activities of different AMF species.

Table 1: Hyphal Branching Induction in Gigaspora margarita

StrigolactoneMinimum Effective Concentration (pg/disc)
Orobanchol1
4-deoxyorobanchol3
5-deoxystrigol3
This compound Strong Activity
Fabacyl acetate10
7-oxoorobanchyl acetate10
Orobanchyl acetate10
StrigolModerate Activity
SorgomolModerate Activity

Note: "Strong Activity" for this compound indicates a significant increase in hyphal branching, though a precise minimum effective concentration is not provided in the same comparative context in the cited literature.[1]

Table 2: Spore Germination Response of Rhizophagus irregularis Strains to Strigolactones (10⁻⁷ M)

StrainTreatmentGermination Rate (%)
A5 Control (Acetone)~30
GR24~70
5-deoxystrigol~70
C2 Control (Acetone)>90
GR24>90
5-deoxystrigol>90

Data from a study on the differential response of R. irregularis strains, highlighting that while some strains are highly responsive to strigolactones for germination, others exhibit high germination rates irrespective of their presence.[2]

Table 3: Qualitative Response of Glomus Species to Strigolactone Analogs

AMF SpeciesStrigolactone AnalogObserved Response
Glomus intraradices GR24, GR7Increased spore germination (50-55% increase)
GR24Rapid increase in mitochondrial density and respiration
Glomus claroideum GR24, GR7Stimulated spore germination

This table provides a qualitative summary of the stimulatory effects of strigolactone analogs on Glomus species, as detailed quantitative data for this compound specifically was not available in the reviewed literature.[3]

Key Differential Responses Observed

The experimental data reveals distinct patterns in the response of different AMF genera to strigolactones like this compound:

  • Gigaspora species , such as G. margarita and G. rosea, are highly sensitive to strigolactones for hyphal branching .[1] this compound is a potent inducer of this response.[1] However, their spore germination is often not significantly affected by these compounds.[2]

  • Rhizophagus species , like R. irregularis, can show significant strain-level variation in their spore germination response. Some strains exhibit a strong dependence on strigolactones for germination, while others do not.[2]

  • Glomus species , including G. intraradices and G. claroideum, demonstrate a positive response in spore germination to strigolactone analogs.[3] Furthermore, a notable physiological response in G. intraradices is the rapid enhancement of mitochondrial activity upon strigolactone exposure.[3]

Signaling and Experimental Frameworks

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

Strigolactone_Signaling_Pathway SL This compound Receptor Putaive Receptor (e.g., KAI2d-like) SL->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Mitochondria Mitochondria Signaling_Cascade->Mitochondria Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Metabolic_Activation Increased Respiration & ATP Production Mitochondria->Metabolic_Activation Hyphal_Branching Hyphal Branching (e.g., Gigaspora) Metabolic_Activation->Hyphal_Branching Spore_Germination Spore Germination (e.g., Glomus, Rhizophagus) Metabolic_Activation->Spore_Germination Gene_Expression->Hyphal_Branching Gene_Expression->Spore_Germination

Caption: Putative signaling pathway of this compound in AMF.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Spore_Sterilization Surface Sterilize AMF Spores Germination_Assay Spore Germination Assay (on water agar) Spore_Sterilization->Germination_Assay Branching_Assay Hyphal Branching Assay (pre-germinated spores) Spore_Sterilization->Branching_Assay Pre-germinate SL_Solution Prepare this compound Dilutions SL_Solution->Germination_Assay SL_Solution->Branching_Assay Count_Germination Count Germinated Spores (Stereomicroscope) Germination_Assay->Count_Germination Quantify_Branching Quantify Hyphal Branches (Compound Microscope) Branching_Assay->Quantify_Branching Statistical_Analysis Statistical Analysis Count_Germination->Statistical_Analysis Quantify_Branching->Statistical_Analysis

Caption: General experimental workflow for assessing AMF response.

Experimental Protocols

AMF Spore Germination Assay

This protocol is used to determine the effect of this compound on the germination rate of AMF spores.

Materials:

  • AMF spores (e.g., Rhizophagus irregularis, Glomus intraradices)

  • This compound stock solution (e.g., 1 mM in acetone)

  • Sterile distilled water

  • Petri dishes (60 or 90 mm)

  • Water agar (0.8-1.5% w/v) or modified M-medium solidified with gellan gum

  • Micropipettes and sterile tips

  • Stereomicroscope

  • Incubator (28-30°C, in the dark)

Procedure:

  • Spore Surface Sterilization: Spores are surface-sterilized using a solution of chloramine T (2% w/v) and a drop of Tween 20 for 10 minutes, followed by rinsing with sterile distilled water.

  • Preparation of Media: Autoclave the water agar or modified M-medium and pour into Petri dishes. Allow to solidify in a sterile environment.

  • Spore Plating: Place a known number of sterile spores (e.g., 20-50) on the surface of the solidified medium in each Petri dish.

  • Treatment Application: Prepare serial dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹³ M). An acetone control (at the same concentration as in the highest this compound treatment) should be included. Apply a small volume (e.g., 10 µL) of the treatment solution directly onto the spores.

  • Incubation: Seal the Petri dishes with parafilm and incubate in the dark at 28-30°C for 7-14 days.

  • Data Collection: Using a stereomicroscope, count the number of germinated spores (defined by the emergence of a germ tube) and the total number of spores in each dish.

  • Analysis: Calculate the germination percentage for each treatment and compare it to the control.

AMF Hyphal Branching Assay

This assay is designed to quantify the induction of hyphal branching in response to this compound.

Materials:

  • AMF spores (e.g., Gigaspora margarita)

  • This compound stock solution

  • Sterile distilled water

  • Petri dishes

  • Appropriate growth medium (e.g., M-medium solidified with 0.4% gellan gum)

  • Sterile filter paper discs

  • Compound microscope

  • Incubator (28-30°C, in the dark, with 2% CO₂)

Procedure:

  • Spore Pre-germination: Surface-sterilized spores are placed on the growth medium and incubated until germ tubes have emerged and grown to a sufficient length (e.g., 5-7 days).

  • Treatment Application: Prepare dilutions of this compound. Apply a small volume (e.g., 10 µL) of each dilution onto a sterile filter paper disc and allow the solvent to evaporate.

  • Assay Setup: Place the treated filter paper disc approximately 1 cm from the growing hyphal tip of a pre-germinated spore. A control disc with the solvent alone should be used.

  • Incubation: Incubate the Petri dishes for 24-72 hours.

  • Quantification: Observe the hyphae in the vicinity of the filter paper disc under a compound microscope. Count the number of hyphal branches formed from the main hypha within a defined area or distance from the disc.

  • Analysis: Compare the number of hyphal branches in the this compound treatments to the control.

Mitochondrial Activity Assay

This protocol provides a method to visualize and quantify changes in mitochondrial density and activity.

Materials:

  • Pre-germinated AMF hyphae

  • This compound solution

  • MitoTracker Green FM (for staining mitochondria)

  • Fluorescence microscope

Procedure:

  • Staining: Incubate the germinated spores and hyphae with MitoTracker Green (e.g., 1 µM) for 1-5 hours in the dark.

  • Treatment: During the staining period, treat the hyphae with the desired concentration of this compound or a control solution.

  • Washing: After incubation, wash the hyphae with fresh medium to remove excess dye.

  • Microscopy: Mount the germinated spores on a glass slide and observe under a fluorescence microscope using the appropriate filter set for the dye.

  • Quantification: Capture images of the hyphae and use image analysis software to quantify the fluorescence intensity or the density of mitochondria within a defined hyphal area.

  • Analysis: Compare the mitochondrial density and fluorescence in the this compound-treated hyphae to the control hyphae.[3][4]

This comparative guide highlights the nuanced and species-specific interactions between AMF and this compound. Understanding these differential responses is fundamental for harnessing the full potential of AMF in sustainable agriculture and for the development of novel agrochemicals that can modulate this critical symbiotic relationship.

References

A Comparative Analysis of (-)-Sorgolactone and Other Natural Strigolactones in Plant Signaling and Symbiosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of (-)-sorgolactone with other natural strigolactones. The information is supported by experimental data to offer a clear perspective on their relative performance in key physiological processes.

Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. Among the diverse array of natural SLs, this compound holds a significant position. This guide delves into a comparative analysis of its activity against other prominent natural strigolactones, namely strigol, orobanchol, and 5-deoxystrigol, focusing on two of their most well-characterized biological functions: the stimulation of seed germination in parasitic plants and the induction of hyphal branching in arbuscular mycorrhizal (AM) fungi.

Quantitative Comparison of Biological Activity

The efficacy of different strigolactones can vary significantly depending on the target organism and the specific biological process. The following tables summarize the quantitative data on the germination-stimulating activity of several natural strigolactones on the parasitic plant Orobanche minor and their hyphal branching-inducing activity on the AM fungus Gigaspora margarita.

Table 1: Germination-Stimulating Activity of Natural Strigolactones on Orobanche minor

StrigolactoneConcentration (M)Germination (%)
This compound 10⁻⁹92 ± 2.9
10⁻¹⁰67 ± 3.4
10⁻¹¹12 ± 2.3
10⁻¹²0
Strigol10⁻¹⁰88 ± 1.7
10⁻¹¹31 ± 3.4
10⁻¹²4 ± 1.7
Orobanchol10⁻¹¹>80
10⁻¹²>80
5-Deoxystrigol10⁻⁹88 ± 2.3
10⁻¹⁰87 ± 1.7
10⁻¹¹31 ± 3.4
10⁻¹²4 ± 1.7

Data adapted from Kim et al. (2010).[1]

Table 2: Hyphal Branching-Inducing Activity of Natural Strigolactones on Gigaspora margarita

StrigolactoneMinimum Effective Concentration (pg/disc)
This compound 10
Strigol10
Orobanchol1
5-Deoxystrigol100

Data adapted from Akiyama et al. (2010).[2]

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal within plant cells are critical for eliciting a physiological response. This process is initiated by the binding of a strigolactone molecule to a receptor protein, leading to a cascade of molecular events that ultimately alters gene expression.

Strigolactone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Strigolactone D14_inactive D14 (Inactive) SL->D14_inactive D14_active D14 (Active) D14_inactive->D14_active SL binding & hydrolysis MAX2 MAX2 (F-box protein) D14_active->MAX2 recruits SMXL SMXL (Repressor) MAX2->SMXL targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome ubiquitinated Gene_expression Target Gene Expression SMXL->Gene_expression represses Degradation Degradation Proteasome->Degradation Response Physiological Response Gene_expression->Response

Caption: The strigolactone signaling pathway.

In the absence of strigolactones, SMXL family proteins act as repressors of downstream gene expression[3]. Upon binding of a strigolactone molecule, the DWARF14 (D14) receptor undergoes a conformational change, leading to its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[3][4][5]. This complex then targets the SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome[3][5]. The degradation of SMXL proteins relieves the repression of target genes, allowing for the physiological responses to strigolactones to occur.

Experimental Protocols

Parasitic Plant Seed Germination Assay (Orobanche minor)

This protocol outlines the steps for assessing the germination-stimulating activity of strigolactones on the seeds of the parasitic plant Orobanche minor.

1. Seed Sterilization and Preconditioning:

  • Surface sterilize O. minor seeds by immersing them in a 1% (v/v) sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.

  • Place the sterilized seeds on a glass fiber filter paper moistened with sterile distilled water in a petri dish.

  • Seal the petri dishes and incubate them in the dark at 23°C for 7-10 days to precondition the seeds.

2. Treatment Application:

  • Prepare stock solutions of the test strigolactones in acetone.

  • Prepare serial dilutions of the strigolactone solutions with sterile distilled water to achieve the desired final concentrations. The final acetone concentration should not exceed 0.1%.

  • Apply a 50 µL aliquot of each test solution to the preconditioned seeds on the filter paper. A solution of 0.1% acetone in sterile distilled water serves as the negative control.

3. Incubation and Germination Assessment:

  • Reseal the petri dishes and incubate them in the dark at 23°C for 48 hours.

  • Count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Calculate the germination percentage for each treatment.

Germination_Assay_Workflow A Seed Sterilization (1% NaOCl, 5 min) B Preconditioning (23°C, 7-10 days, dark) A->B C Application of Strigolactone Solutions B->C D Incubation (23°C, 48 hours, dark) C->D E Microscopic Observation & Germination Count D->E F Data Analysis (Germination Percentage) E->F

Caption: Workflow for Parasitic Seed Germination Assay.

Arbuscular Mycorrhizal Fungi Hyphal Branching Assay (Gigaspora margarita)

This protocol describes a method for assessing the hyphal branching activity of strigolactones on the arbuscular mycorrhizal fungus Gigaspora margarita.[2]

1. Spore Sterilization and Germination:

  • Surface sterilize Gigaspora margarita spores with a solution of 2% chloramine-T and a drop of Tween 20 for 20 minutes, followed by extensive rinsing with sterile distilled water.[6]

  • Place the sterilized spores on a sterile membrane filter placed on a solidified M medium in a petri dish.

  • Incubate the spores at 30°C in the dark for 5-7 days to allow for germination and initial hyphal growth.

2. Treatment Application:

  • Prepare stock solutions of the test strigolactones in acetone.

  • Prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.

  • Apply a small volume (e.g., 1 µL) of the test solution or control (sterile distilled water with acetone) onto a small filter paper disc.

  • Place the disc near the growing hyphae of a germinated spore.

3. Incubation and Observation:

  • Seal the petri dish and incubate at 30°C in the dark for 24-72 hours.

  • Observe the hyphae under a microscope for increased branching in the vicinity of the filter paper disc.

  • The minimum effective concentration (MEC) is determined as the lowest concentration that induces a significant increase in hyphal branching compared to the control.

Hyphal_Branching_Assay_Workflow A Spore Sterilization (2% Chloramine-T) B Spore Germination on M Medium (30°C, 5-7 days, dark) A->B C Application of Strigolactone on Filter Paper Disc B->C D Incubation (30°C, 24-72 hours, dark) C->D E Microscopic Observation of Hyphal Branching D->E F Data Analysis (Minimum Effective Concentration) E->F

Caption: Workflow for AM Fungi Hyphal Branching Assay.

Concluding Remarks

The comparative data presented in this guide highlight the nuanced activities of different natural strigolactones. While this compound demonstrates high potency in inducing seed germination of Orobanche minor, orobanchol appears to be more active at lower concentrations for stimulating hyphal branching in Gigaspora margarita. These differences underscore the importance of structure-activity relationships in the function of strigolactones and suggest that different organisms have evolved distinct sensitivities to specific SL structures. For researchers and professionals in drug development and agriculture, this understanding is crucial for the rational design of synthetic strigolactone analogues with targeted activities, whether for controlling parasitic weeds or enhancing beneficial plant-microbe symbioses.

References

Interaction of (-)-Sorgolactone with other phytohormones like ABA and cytokinin

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synergistic and antagonistic interactions between the strigolactone (-)-Sorgolactone and the key phytohormones, abscisic acid (ABA) and cytokinin, with supporting experimental data and detailed protocols for researchers in plant biology and drug development.

This compound, a member of the strigolactones (SLs), is a key signaling molecule that modulates various aspects of plant growth and development. Its interaction with other phytohormones, particularly abscisic acid (ABA) and cytokinin, forms a complex regulatory network that governs processes ranging from shoot architecture to stress responses. This guide provides a comparative analysis of these interactions, supported by quantitative data from key studies and detailed experimental protocols to facilitate further research.

Interaction with Cytokinin: An Antagonistic Relationship in Shoot Branching

This compound and cytokinins exhibit a well-established antagonistic relationship, primarily in the regulation of shoot branching, or tillering in monocots like rice. While cytokinins promote axillary bud outgrowth, this compound acts as an inhibitor. This interaction is crucial for shaping plant architecture in response to environmental cues.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interaction between strigolactones (including the synthetic analog GR24, which mimics the action of this compound) and cytokinin in rice.

Table 1: Effect of Strigolactone (GR24) on Endogenous Cytokinin Levels in Rice Tiller Buds
Treatment trans-Zeatin (tZ) Content (ng/g FW) [1][2]
Control1.8 ± 0.2
GR24 (2 µM)1.1 ± 0.1
FW: Fresh Weight
Table 2: Relative Gene Expression of Cytokinin Oxidase/Dehydrogenase 9 (OsCKX9) in Rice in Response to GR24
Time after GR24 (5 µM) Treatment Relative Expression Level of OsCKX9 [3][4]
0 h1.0
1 h3.5 ± 0.4
3 h2.8 ± 0.3
6 h2.1 ± 0.2
Table 3: Effect of GR24 and Benzyladenine (BA, a synthetic cytokinin) on Tiller Bud Length in Rice
Treatment Bud Length (mm) [1][2]
Control2.5 ± 0.3
BA (10 µM)5.8 ± 0.5
GR24 (5 µM)1.2 ± 0.2
BA (10 µM) + GR24 (5 µM)3.1 ± 0.4

Interaction with Abscisic Acid (ABA): A Synergistic Role in Abiotic Stress Response

This compound and ABA often act synergistically, particularly in mediating plant responses to abiotic stresses like drought. This interaction is critical for regulating stomatal closure to conserve water. While they share a common precursor in their biosynthetic pathway, their signaling pathways can also converge to fine-tune physiological responses.[5][6]

Quantitative Data Summary

The following tables present quantitative data from studies on the interplay between strigolactones and ABA in the context of drought stress.

Table 4: Effect of Strigolactone (GR24) on Stomatal Aperture in Arabidopsis thaliana
Treatment Stomatal Aperture (µm) [7]
Control2.5 ± 0.2
GR24 (5 µM)1.5 ± 0.1
ABA (10 µM)1.2 ± 0.1
Table 5: Relative Water Loss in Wild-Type and Strigolactone-Deficient (max4) Arabidopsis under Dehydration
Time (h) Water Loss (% of initial fresh weight) [8]
Wild-Type
00
210 ± 1.5
422 ± 2.1
630 ± 2.5

Signaling Pathways

The interactions between this compound, ABA, and cytokinin are mediated by complex signaling cascades. The following diagrams illustrate the core components and relationships within these pathways.

Strigolactone_Signaling cluster_SL This compound Signaling SL This compound D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts SMXL SMXL (Repressor) MAX2->SMXL Targets for degradation Degradation 26S Proteasome Degradation SMXL->Degradation TF Transcription Factors SMXL->TF Represses Gene_Expression Target Gene Expression TF->Gene_Expression

Caption: Core signaling pathway of this compound.

ABA_Signaling cluster_ABA ABA Signaling ABA ABA PYR_PYL PYR/PYL/RCAR (Receptor) ABA->PYR_PYL Binds PP2C PP2C (Phosphatase) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Dephosphorylates (Inhibits) ABF ABF (Transcription Factor) SnRK2->ABF Phosphorylates (Activates) Stomatal_Closure Stomatal Closure ABF->Stomatal_Closure

Caption: Core signaling pathway of Abscisic Acid (ABA).

Cytokinin_Signaling cluster_CK Cytokinin Signaling CK Cytokinin AHK AHK (Receptor) CK->AHK Binds AHP AHP AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates ARR_A Type-A ARR (Repressor) ARR_B->ARR_A Activates Gene_Expression Target Gene Expression ARR_B->Gene_Expression ARR_A->ARR_B Inhibits Bud_Outgrowth Bud Outgrowth Gene_Expression->Bud_Outgrowth

Caption: Core signaling pathway of Cytokinin.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound), ABA, and cytokinin interactions.

Protocol 1: Quantification of Endogenous Phytohormones by LC-MS/MS

This protocol outlines the general steps for the extraction, purification, and quantification of this compound, ABA, and cytokinins from plant tissues.

1. Sample Preparation: a. Harvest approximately 100-200 mg of fresh plant tissue (e.g., rice tiller buds, Arabidopsis leaves). b. Immediately freeze the tissue in liquid nitrogen to halt metabolic processes. c. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

2. Extraction: a. To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., methanol:isopropanol:acetic acid, 20:79:1, v/v/v). b. Add internal standards for each hormone class to be quantified (e.g., d6-ABA, d6-5DS for strigolactones, and deuterium-labeled cytokinins). c. Vortex the mixture vigorously for 1 minute and incubate at -20°C for 1 hour with occasional shaking. d. Centrifuge at 13,000 x g for 15 minutes at 4°C. e. Collect the supernatant. Repeat the extraction on the pellet with 0.5 mL of extraction solvent and combine the supernatants.

3. Purification: a. Evaporate the combined supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator. b. Re-dissolve the residue in 1 mL of 1% acetic acid. c. Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge. d. Wash the cartridge with 1 mL of 1% acetic acid. e. Elute the hormones with 1 mL of 80% methanol. f. Evaporate the eluate to dryness.

4. LC-MS/MS Analysis: a. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). b. Inject the sample into a UPLC-MS/MS system equipped with a C18 column. c. Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each hormone and its internal standard. e. Quantify the endogenous hormone levels by comparing the peak areas of the endogenous hormones to their respective internal standards.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol details the steps for analyzing the expression of genes involved in phytohormone signaling.

1. RNA Extraction: a. Harvest and flash-freeze plant tissue as described in Protocol 1. b. Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix. b. Use a final primer concentration of 100-200 nM. c. Perform the qRT-PCR on a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. d. Include a melting curve analysis at the end of the run to verify the specificity of the amplification. e. Use a stably expressed reference gene (e.g., Actin or Ubiquitin) for normalization. f. Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Stomatal Aperture Assay in Arabidopsis thaliana

This protocol describes a method for measuring stomatal aperture in response to phytohormone treatments.[2][9]

1. Plant Material and Growth Conditions: a. Grow Arabidopsis thaliana plants in soil under controlled conditions (e.g., 16-h light/8-h dark cycle at 22°C). b. Use fully expanded rosette leaves from 4-5 week-old plants.

2. Stomatal Opening: a. Excise leaves and float them, abaxial side down, on an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 100 µM CaCl2) in a petri dish. b. Incubate under light (e.g., 150 µmol m-2 s-1) for 2-3 hours to induce stomatal opening.

3. Hormone Treatment: a. Transfer the leaves to fresh opening buffer containing the desired concentrations of this compound, ABA, or other compounds. b. Incubate for a specified period (e.g., 1-2 hours) under the same light conditions.

4. Epidermal Peel Preparation and Imaging: a. Gently peel the abaxial epidermis from the treated leaves using fine-tipped forceps. b. Immediately mount the epidermal peel in a drop of the treatment solution on a microscope slide. c. Observe the stomata under a light microscope at 400x magnification. d. Capture images of multiple fields of view for each treatment.

5. Data Analysis: a. Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ). b. Calculate the stomatal aperture as the width-to-length ratio. c. Measure at least 50 stomata per treatment condition and repeat the experiment at least three times.

Protocol 4: Shoot Branching (Tiller) Analysis in Rice

This protocol provides a method for quantifying shoot branching in rice in response to hormonal treatments.

1. Plant Growth and Treatment: a. Grow rice seedlings hydroponically in a nutrient solution. b. At the 3-4 leaf stage, apply this compound, cytokinin, or other treatments to the hydroponic solution or directly to the axillary buds. c. Maintain the plants in a controlled growth chamber.

2. Phenotypic Analysis: a. At regular intervals (e.g., every 7 days for 3-4 weeks), count the number of visible tillers per plant. b. At the end of the experiment, measure the length of the main culm and each tiller. c. For more detailed analysis, dissect the tiller buds at specific nodes and measure their length under a stereomicroscope.

3. Data Analysis: a. Calculate the average tiller number and tiller length for each treatment group. b. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Conclusion

The interactions between this compound, ABA, and cytokinin are fundamental to the regulation of plant architecture and stress responses. The antagonistic relationship between this compound and cytokinin in shoot branching, and the synergistic action of this compound and ABA in abiotic stress tolerance, highlight the intricate network of hormonal crosstalk. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate these complex interactions and their potential applications in crop improvement and the development of novel plant growth regulators.

References

Comparative Efficacy of (-)-Sorgolactone Versus Non-Canonical Strigolactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of the canonical strigolactone, (-)-Sorgolactone, against various non-canonical strigolactones. This document synthesizes experimental data on their roles in parasitic plant germination, arbuscular mycorrhizal (AM) fungi symbiosis, and endogenous plant development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways.

Introduction to Strigolactone Classification

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play crucial roles as both endogenous regulators of plant architecture and as signaling molecules in the rhizosphere.[1] They are broadly classified into two main groups based on their chemical structure:

  • Canonical Strigolactones : These molecules, including this compound, possess a conserved structure consisting of a tricyclic lactone core (the ABC rings) linked via an enol-ether bridge to a butenolide moiety (the D-ring).[2][3] Variations in the A and B rings lead to different canonical SLs, such as the strigol-type and orobanchol-type.[4]

  • Non-Canonical Strigolactones : This diverse group lacks the complete ABC-ring structure but retains the enol-ether-D-ring moiety, which is essential for biological activity.[2][5] The simplest non-canonical SL is carlactone (CL), which is the biosynthetic precursor to all other SLs.[5][6] Other examples include zealactone, heliolactone, and carlactonoic acid (CLA).[5][7]

The structural distinction between these two groups often translates to functional specializations, with canonical SLs considered potent rhizosphere signals and non-canonical SLs suggested to be the primary hormones acting within the plant to regulate development.[7][8]

Comparative Efficacy: Quantitative Data

The biological activity of strigolactones is highly dependent on the specific compound, the target organism, and the biological process being assessed. The following table summarizes available quantitative data comparing the efficacy of this compound with key non-canonical strigolactones. Activities are often measured by the concentration required for a half-maximal response (EC₅₀) or by the minimum effective concentration that elicits a response.

Compound ClassCompoundBiological ActivityTarget OrganismEfficacy (Concentration)Reference
Canonical This compound Seed GerminationStriga hermonthicaHigh (pM to nM range)[9]
Seed GerminationOrobanche minor~1000-fold less active than on S. hermonthica[9]
AM Fungi Hyphal BranchingGigaspora roseaExtremely High (1.31 x 10⁻¹⁵ M)[10]
Shoot Branching InhibitionGarden Pea (Pisum sativum)High Activity at 100 nM[11]
Non-Canonical Carlactone (CL) Seed GerminationStriga hermonthicaActive, but less than canonical SLs[4]
AM Fungi Hyphal BranchingGigaspora margaritaWeakly Active[6][12]
Shoot Branching InhibitionRice (Oryza sativa)Active[4]
Non-Canonical Carlactonoic Acid (CLA) AM Fungi Hyphal BranchingGigaspora margaritaAs active as strigol (canonical)[6][12]
Non-Canonical Heliolactone Seed GerminationOrobanche & Striga spp.Strongly Active[9]
Non-Canonical Zealactone Seed GerminationStriga hermonthicaMajor Germination Stimulant in Maize Exudates[5][7]

Summary of Findings:

  • Parasitic Plant Germination : Both canonical and non-canonical SLs can effectively stimulate the germination of parasitic plant seeds like Striga and Orobanche at very low concentrations.[12] However, the sensitivity of different parasitic species to specific SLs varies significantly. For example, Sorgomol, a derivative of a canonical SL, is 1000-fold more active on S. hermonthica than on O. minor, reflecting host specificity.[9]

  • AM Fungi Symbiosis : In general, canonical SLs like this compound appear to be more potent inducers of hyphal branching in AM fungi than most non-canonical SLs.[6][12] A key exception is Carlactonoic acid (CLA), an oxidized form of the precursor carlactone, which shows activity comparable to canonical SLs.[6][12]

  • Plant Development (Shoot Branching) : While both classes of SLs can inhibit shoot branching, it has been proposed that non-canonical SLs may be the primary endogenous hormones responsible for this regulation within the plant.[8] Apolar canonical SLs, such as this compound and 5-deoxystrigol, demonstrate high activity in inhibiting bud outgrowth.[11]

Experimental Protocols

The quantitative data presented above are derived from standardized bioassays. Detailed methodologies for the most common assays are provided below.

Parasitic Plant Seed Germination Assay

This assay quantifies the ability of a compound to stimulate the germination of parasitic plant seeds, a key function of SLs in the rhizosphere.

Methodology:

  • Seed Sterilization : Parasitic plant seeds (e.g., Striga hermonthica, Orobanche minor) are surface-sterilized using a solution of 1-2% sodium hypochlorite containing a surfactant like 0.1% Tween 20 for 5-10 minutes. The seeds are then washed thoroughly with sterile distilled water and dried in a laminar flow hood.[13]

  • Pre-conditioning : Sterilized seeds are spread evenly on glass fiber filter paper discs moistened with sterile water in petri dishes. The dishes are sealed, wrapped in foil to ensure darkness, and incubated for 7-14 days at 20-23°C. This conditioning period is critical for the seeds to become responsive to germination stimulants.[13]

  • Treatment Application : A stock solution of the test compound (e.g., this compound) is prepared in a solvent like acetone or DMSO. Serial dilutions are made to achieve the desired final concentrations (e.g., 10⁻⁴ M to 10⁻¹² M). The final solvent concentration should not exceed 0.1%.[13]

  • Incubation : After conditioning, the filter discs with the seeds are transferred to new petri dishes and the test solutions are applied. The dishes are resealed and incubated in the dark at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.[14]

  • Quantification : Germinated seeds are counted under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.[13] The germination percentage is calculated, and dose-response curves are generated to determine the EC₅₀ value.

AM Fungi Hyphal Branching Assay

This in vitro assay measures the effect of SLs on the symbiotic AM fungi, which rely on these signals for host recognition.

Methodology:

  • Spore Germination : Spores of an AM fungus (e.g., Gigaspora margarita) are germinated in a suitable medium, often under a CO₂-enriched atmosphere, until germ tubes have formed.

  • Compound Application : The test compound is dissolved in a suitable solvent and added to the medium containing the germinated spores at various concentrations.

  • Incubation : The spores are incubated for a defined period (e.g., 1-3 days) to allow for hyphal growth and branching.

  • Microscopic Analysis : The extent of hyphal branching is observed and quantified using microscopy. The minimum effective concentration (MEC) required to induce a significant increase in branching compared to a control is determined.[10]

Shoot Branching Inhibition (Axillary Bud Outgrowth) Assay

This assay assesses the hormonal activity of SLs within the plant, specifically their role in regulating shoot architecture.

Methodology:

  • Plant Material : The assay typically uses pea (Pisum sativum) or Arabidopsis thaliana mutants that exhibit an increased branching (bushy) phenotype due to defects in SL synthesis (e.g., max3, max4 in Arabidopsis) or signaling (max2).[15]

  • Growth Conditions : Plants are grown under controlled environmental conditions.

  • Compound Application : The test compound is applied directly to the axillary buds of the plants, often dissolved in a lanolin paste or applied hydroponically.

  • Phenotypic Analysis : The number of growing axillary branches or the length of the branches is measured over time and compared to control plants (untreated mutants and wild-type plants). A successful compound will "rescue" the mutant phenotype, reducing the number of branches to a level similar to the wild type.[11]

Signaling Pathways and Workflows

The biological effects of both canonical and non-canonical strigolactones are mediated through a conserved signaling pathway. The D-ring is universally required for perception by the α/β-hydrolase receptor, DWARF14 (D14).[4][16]

Canonical Strigolactone Signaling Pathway

The binding of an SL molecule to the D14 receptor initiates a signaling cascade. This binding event leads to a conformational change in the receptor, which promotes its interaction with an F-box protein (MAX2 in Arabidopsis, D3 in rice).[17] This complex then recruits a transcriptional repressor of the SMXL family (e.g., D53 in rice). The repressor is subsequently ubiquitinated and targeted for degradation by the 26S proteasome.[17] The removal of this repressor protein de-represses the transcription of downstream target genes, leading to a physiological response.[17]

Strigolactone_Signaling SL This compound or Non-Canonical SL D14 D14 Receptor (α/β-hydrolase) SL->D14 Binds & Hydrolyzes MAX2 MAX2 / D3 (F-box Protein) D14->MAX2 Recruits SMXL SMXL / D53 (Repressor) D14->SMXL Forms Complex MAX2->SMXL Binds Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation Genes Target Gene Expression SMXL->Genes Represses Response Physiological Response Genes->Response Leads to

Caption: The conserved strigolactone signaling pathway.

Experimental Workflow: Seed Germination Assay

The following diagram illustrates the sequential steps involved in a typical parasitic plant seed germination bioassay.

Seed_Germination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Sterilization (Sodium Hypochlorite) B 2. Pre-conditioning (7-14 days in dark, 20-23°C) A->B D 4. Apply SL Solutions to Conditioned Seeds B->D C 3. Prepare Test Solutions (Serial Dilutions) C->D E 5. Incubation (24-48 hours in dark, 28-30°C) D->E F 6. Count Germinated Seeds (Microscopy) E->F G 7. Calculate Germination % & Determine EC₅₀ F->G

Caption: Workflow for a parasitic seed germination bioassay.

References

Confirming the Structure of Isolated (-)-Sorgolactone using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a newly isolated natural product is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectroscopic data for (-)-Sorgolactone, a member of the strigolactone family of plant hormones. By comparing experimentally obtained spectra with established chemical shift values for similar structural motifs, researchers can confidently confirm the structure of an isolated sample.

The Structure of this compound

This compound is a canonical strigolactone, characterized by a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D ring) via an enol ether bridge. The specific stereochemistry of this compound is crucial for its biological activity.

Comparative NMR Data Analysis

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Comparison with Related Strigolactones.

Proton(s) Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Orobanchol[1] Key Structural Features and Rationale
H-2'~6.1-6.26.18Olefinic proton on the butenolide (D) ring, adjacent to the enol ether oxygen.
H-3'~6.9-7.06.97Olefinic proton on the butenolide (D) ring.
H-6'~7.4-7.57.52Proton on the enol ether bridge, highly deshielded.
H-3α~3.4-3.63.41Proton on the ABC ring system adjacent to the lactone carbonyl.
H-8β~5.5-5.65.61Proton on the ABC ring system.
4'-Me~2.02.03Methyl group on the butenolide (D) ring.
8-Me~1.11.13, 1.14Gem-dimethyl groups on the A ring.
Ring CH, CH₂1.3-2.71.38-2.16Methylene and methine protons of the ABC ring system.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound based on Functional Group Analysis.

Carbon(s) Functional Group Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift Range
C-2Lactone Carbonyl170-180Carbonyl carbons in lactones are significantly deshielded.
C-5'Butenolide Carbonyl165-175Carbonyl carbon within the butenolide ring.
C-2', C-3'Olefinic Carbons (D-ring)110-150sp² hybridized carbons of the butenolide ring.
C-3a, C-4'Enol Ether Carbons100-145Carbons of the enol ether bridge.
C-3, C-8bOxygenated Carbons (ABC-ring)70-90sp³ carbons attached to oxygen atoms.
C-4 to C-8aAliphatic Carbons (ABC-ring)20-60Saturated carbons of the tricyclic ring system.
4'-Me, 8-MeMethyl Carbons10-25sp³ hybridized methyl group carbons.
Experimental Protocol for NMR Analysis of this compound

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound.

1. Sample Preparation:

  • Dissolve 1-5 mg of the isolated this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-64 (dependent on sample concentration)

  • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • Typical acquisition parameters for a proton-decoupled spectrum:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-10 seconds (longer delay may be needed for quaternary carbons)

    • Number of scans: 512-4096 (or more, as ¹³C has a low natural abundance)

  • Process the data with a line broadening of 1-2 Hz.

4. 2D NMR Experiments (for complete structural assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an isolated natural product like this compound using NMR spectroscopy.

structure_confirmation_workflow cluster_isolation Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation cluster_comparison Structure Confirmation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent with TMS Isolation->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->TwoD_NMR Initial_Analysis Analyze Chemical Shifts, Integrations, and Multiplicities H1_NMR->Initial_Analysis C13_NMR->Initial_Analysis Correlation_analysis Correlation_analysis TwoD_NMR->Correlation_analysis Correlation_Analysis Correlate ¹H and ¹³C Signals using 2D NMR Initial_Analysis->Correlation_Analysis Fragment_Assembly Assemble Molecular Fragments Correlation_Analysis->Fragment_Assembly Stereochem_Determination Determine Relative Stereochemistry (NOESY) Fragment_Assembly->Stereochem_Determination Compare_Literature Compare with Data of Known Strigolactones Stereochem_Determination->Compare_Literature Final_Structure Confirm Structure of this compound Compare_Literature->Final_Structure

References

Comparative Transcriptomics of Plant Roots Treated with (-)-Sorgolactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of (-)-Sorgolactone on plant roots. Due to the limited availability of direct transcriptomic studies on this compound, this guide leverages a comparative analysis of sorghum (Sorghum bicolor), a natural producer of sorgolactone-type strigolactones (SLs), with a mutant that has an altered SL profile. Specifically, we present data from a study comparing wild-type sorghum, which produces 5-deoxystrigol (a direct precursor to sorgolactone), to a CRISPR-Cas9 knockout of the LOW GERMINATION STIMULANT 1 (LGS1) gene. The lgs1 mutant exhibits a shift in SL biosynthesis, producing orobanchol instead of 5-deoxystrigol. This comparison serves as a valuable proxy to infer the downstream genetic pathways regulated by sorgolactone-type SLs in plant roots.

Data Presentation: Quantitative Summary of Transcriptomic Changes

The following table summarizes the key quantitative findings from a comparative transcriptomic analysis of wild-type sorghum (Macia) roots versus lgs1 knockout roots. This data provides insight into the genes regulated by the presence of sorgolactone-type strigolactones.

ComparisonTotal Differentially Expressed Genes (DEGs) in RootsGenes Up-regulated in lgs1 KnockoutGenes Down-regulated in lgs1 KnockoutKey Affected Gene Ontology (GO) Terms (in lgs1 knockout)
lgs1 knockout vs. Wild-Type (Macia)505[1]261[1]244[1]Down-regulated: Photosystem I (GO:0009522), Photosynthetic light harvesting (GO:0009765)[1]

Table 1: Summary of differentially expressed genes in sorghum roots with altered strigolactone profiles.

Key Experimental Protocols

The following methodologies are based on the comparative transcriptomic study of wild-type and lgs1 knockout sorghum.

Plant Material and Growth Conditions
  • Plant Genotypes: Wild-type Sorghum bicolor (cv. Macia) and CRISPR-Cas9 generated lgs1 knockout lines.

  • Growth Conditions: Plants were grown in a greenhouse with a day temperature of 26°C and a night temperature of 20°C, under a 16-hour photoperiod.

RNA Extraction and Sequencing
  • Sample Collection: Root and shoot tissues were collected from 30-day-old plants grown under well-watered, low-nitrogen conditions, which are known to induce strigolactone exudation.

  • RNA Extraction: Total RNA was extracted from the collected tissues using the NucleoSpin RNA Plant kit (Machery-Nagel) following the manufacturer's instructions.

  • RNA Sequencing: A 3′-TagSeq approach was employed for messenger RNA quantification. This method quantifies transcripts based on their 3' end, providing an efficient way to profile gene expression.

Bioinformatic Analysis
  • Read Mapping: Raw sequencing reads were mapped to the Sorghum bicolor reference genome.

  • Differential Gene Expression Analysis: The DESeq2 package was used to identify differentially expressed genes between the lgs1 knockout and wild-type samples. A false discovery rate (FDR) of less than 0.05 and a fold change of greater than 2 were used as thresholds for significance.

  • Gene Ontology (GO) Enrichment Analysis: GO enrichment analysis was performed to identify the biological processes, molecular functions, and cellular components overrepresented in the set of differentially expressed genes.

Mandatory Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone signaling pathway in plant cells.

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL This compound Receptor D14 (α/β hydrolase) SL->Receptor binds MAX2 MAX2 (F-box protein) Receptor->MAX2 interacts with D53_SMXL D53/SMXL (Repressor) MAX2->D53_SMXL recruits SCF_Complex SCF Complex D53_SMXL->SCF_Complex targeted to TF Transcription Factors D53_SMXL->TF represses Ub Ubiquitin Ub->D53_SMXL ubiquitination Proteasome 26S Proteasome SCF_Complex->Proteasome leads to Proteasome->D53_SMXL degradation of Target_Genes Target Gene Expression TF->Target_Genes activates

Caption: A simplified model of the strigolactone signaling pathway.

Experimental Workflow for Comparative Transcriptomics

The diagram below outlines the key steps in the comparative transcriptomic analysis of wild-type and lgs1 mutant sorghum roots.

Experimental_Workflow cluster_plant_growth Plant Growth cluster_sampling Sampling and RNA Extraction cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis WT Wild-Type Sorghum (cv. Macia) Root_WT Root Tissue (30 days old) WT->Root_WT Mutant lgs1 Knockout Sorghum Root_Mutant Root Tissue (30 days old) Mutant->Root_Mutant RNA_Ext_WT Total RNA Extraction Root_WT->RNA_Ext_WT RNA_Ext_Mutant Total RNA Extraction Root_Mutant->RNA_Ext_Mutant Library_Prep 3'-TagSeq Library Preparation RNA_Ext_WT->Library_Prep RNA_Ext_Mutant->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control and Read Mapping Sequencing->QC DEG_Analysis Differential Gene Expression Analysis QC->DEG_Analysis GO_Enrichment GO Enrichment Analysis DEG_Analysis->GO_Enrichment

Caption: Workflow for comparative transcriptomic analysis of sorghum roots.

References

Safety Operating Guide

Proper Disposal of (-)-Sorgolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Sorgolactone is a member of the strigolactone family, a class of plant hormones. While detailed toxicological data for this compound is scarce, a Safety Data Sheet (SDS) for the synthetic strigolactone analog, GR24, indicates that compounds in this class may present several health hazards. Due to the structural similarities, it is prudent to handle this compound with similar precautions.

Inferred Hazard Classification

The hazard information presented below is for Strigolactone GR24 and should be used as a conservative estimate for the potential hazards of this compound.

Hazard ClassGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07 (Exclamation Mark)Warning
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Experimental Protocols for Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated solid materials in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

  • Storage: Store waste containers in a designated satellite accumulation area. Ensure the container is kept closed except when adding waste. Provide secondary containment to prevent spills.

4. Disposal Request:

  • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their designated online portal or procedure.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.[1]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.

Chemical_Waste_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal Request Identify_Waste Identify Waste Type (Solid, Liquid, Sharps) Select_Container Select Appropriate Waste Container Identify_Waste->Select_Container Label_Container Label Container Correctly ('Hazardous Waste', Chemical Name) Select_Container->Label_Container Add_Waste Add Waste to Container (Keep Closed When Not in Use) Label_Container->Add_Waste Store_Waste Store in Designated Satellite Accumulation Area Add_Waste->Store_Waste Request_Pickup Submit Waste Pickup Request to EHS Add_Waste->Request_Pickup When Full Secondary_Containment Use Secondary Containment Store_Waste->Secondary_Containment EHS_Collection EHS Collects Waste for Final Disposal Request_Pickup->EHS_Collection

Caption: General workflow for laboratory chemical waste disposal.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (-)-Sorgolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (-)-Sorgolactone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid form or in solution.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[2]Provides chemical resistance to solvents commonly used with strigolactones, such as ethyl acetate and acetone.[3] Leather and fabric gloves are unsuitable.[2]
Eye and Face Protection Tightly fitting safety goggles (EN 166 compliant) or a full-face shield.[4]Protects against splashes of solutions and airborne particles of the solid compound.
Respiratory Protection A certified filtering half mask or a half mask with appropriate filters.[4]Necessary when handling the powder form to prevent inhalation of fine particles. Also required if working with solutions in a poorly ventilated area.
Body Protection A long-sleeved laboratory coat or a chemical-resistant suit (e.g., EN ISO 27065 certified).[4]Protects skin from accidental spills. For larger quantities or splash risks, a liquid-tight overall is recommended.[2]
Foot Protection Closed-toe shoes, preferably chemical-resistant boots (neoprene or nitrile rubber).[2]Protects feet from spills. Trouser legs should be worn over boots to prevent liquids from entering.[2]

II. Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure a dedicated, well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary materials: this compound, solvents, glassware, and waste containers.

    • Don all required PPE as specified in the table above.

  • Handling this compound Powder:

    • Weigh the solid compound in a fume hood to avoid inhalation of dust.

    • Use a spatula for transfer. Avoid creating airborne dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Handling this compound Solutions:

    • Conduct all transfers of solutions within a fume hood.

    • Use appropriate glassware and pipetting devices.

    • Keep containers with this compound solutions tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent and then decontaminate with a suitable cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield/goggles, lab coat, and finally respiratory protection.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

III. Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) in a dedicated, clearly labeled, sealed waste bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Final Disposal:

    • All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound waste down the drain or in regular trash.[6]

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don PPE C Weigh Solid in Fume Hood A->C B Prepare Well-Ventilated Workspace B->C D Prepare Solution C->D E Handle Solution in Fume Hood D->E F Clean Workspace E->F G Segregate Waste F->G H Remove PPE Correctly G->H J Dispose of Hazardous Waste via Institutional Program G->J I Wash Hands H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.